molecular formula C15H12N2O B572535 4-Phenyl-1H-indole-7-carboxamide CAS No. 1253792-04-9

4-Phenyl-1H-indole-7-carboxamide

Cat. No.: B572535
CAS No.: 1253792-04-9
M. Wt: 236.274
InChI Key: HAJGHLHGFWFBRZ-UHFFFAOYSA-N
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Description

4-Phenyl-1H-indole-7-carboxamide (CAS 1253792-04-9) is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It belongs to the class of indole carboxamides, a privileged scaffold in medicinal chemistry known for its diverse biological potential and presence in numerous pharmacologically active agents . While specific biological data for this compound is limited in the public domain, the indole carboxamide structure is a recognized pharmacophore in the discovery of novel therapeutic agents. Research on analogous structures has demonstrated that indole carboxamides can be optimized to target various disease pathways. For instance, indole-2-carboxamide derivatives have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a promising target for developing new antitubercular agents . Other studies have explored indole carboxamides as agonists for the TRPV1 ion channel, which is relevant for pain and inflammation research , and as inhibitors of viral targets, such as the HIV-1 capsid (CA) protein . This compound serves as a valuable building block and reference standard for researchers engaged in synthetic chemistry, hit-to-lead optimization, and investigating the structure-activity relationships (SAR) of novel bioactive molecules. It is provided as a high-purity material to support early-stage drug discovery efforts. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJGHLHGFWFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Structural and Synthetic Analysis of 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic strategy for 4-Phenyl-1H-indole-7-carboxamide. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1] Specifically, the indole-7-carboxamide framework has been identified as a potent pharmacophore in the development of antiviral agents, particularly HIV-1 attachment inhibitors.[2] This document elucidates the distinct structural features of this compound, including the strategic placement of the phenyl and carboxamide groups, and discusses their implications for molecular interactions and potential biological activity. A detailed, field-proven synthetic protocol is proposed, grounded in established chemical principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this specific indole derivative.

Introduction to the Indole-7-Carboxamide Scaffold

The Indole Moiety in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structure is found in a wide array of natural products and synthetic drugs, owing to its ability to mimic the structure of tryptophan and participate in various biological interactions, including hydrogen bonding and π-stacking. The indole nucleus serves as the core for compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Significance of the 7-Carboxamide Substitution Pattern

While substitutions at various positions on the indole ring yield distinct biological activities, the C7 position has garnered significant interest. Research into HIV-1 attachment inhibitors has successfully identified a series of substituted indole-7-carboxamides as potent, orally bioavailable antiviral agents.[2] This specific substitution pattern positions a critical hydrogen-bonding carboxamide group in a unique spatial orientation relative to the core scaffold, which has proven crucial for high-affinity binding to viral envelope proteins.

Overview of this compound

This compound (CAS No. 1253792-04-9) is a specific derivative that combines the established indole-7-carboxamide scaffold with a phenyl substituent at the C4 position.[3] This substitution introduces significant steric bulk and lipophilicity, which can profoundly influence the molecule's solubility, metabolic stability, and binding orientation within a target protein. Understanding the interplay between these structural components is essential for its potential development as a therapeutic agent or a tool for chemical biology.

Molecular Structure and Physicochemical Properties

Core Chemical Identity

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1253792-04-9[3]
Molecular Formula C₁₅H₁₂N₂O[3]
Molecular Weight 236.27 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)C2=C3C(=CNC3)C=C(C2)C(=O)N-
Structural Elucidation

The molecule's structure is composed of three key components:

  • 1H-Indole Core: A planar, bicyclic aromatic system that forms the central scaffold.

  • C4-Phenyl Group: A phenyl ring attached to the 4-position of the indole. Due to steric hindrance with the C5-hydrogen and the peri-positioned C3, this ring is expected to be twisted out of the plane of the indole core.

  • C7-Carboxamide Group: A primary amide (-CONH₂) attached to the 7-position. This group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen).

Caption: 2D structure of this compound with atom numbering.

Physicochemical Data Summary

Calculated physicochemical properties provide insight into the molecule's drug-like characteristics, such as oral bioavailability and membrane permeability. Below is a comparison with the parent scaffold, 1H-indole-7-carboxamide.

Property1H-Indole-7-carboxamideThis compound (Predicted)Rationale for Change
XLogP3 1.7~3.5 - 4.0Addition of the lipophilic phenyl group significantly increases the partition coefficient.
H-Bond Donors 22Unchanged; the indole N-H and amide N-H₂ remain.
H-Bond Acceptors 11Unchanged; the carbonyl oxygen is the primary acceptor.
Topological Polar Surface Area (TPSA) 58.9 Ų[4]58.9 ŲTPSA is based on polar atoms (N, O); the non-polar phenyl group does not alter it.
Rotatable Bonds 12The C-C bond connecting the phenyl ring to the indole core adds a new rotatable bond.

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the molecule at its most synthetically accessible bonds. The most robust and common disconnection is at the amide bond, revealing 4-phenyl-1H-indole-7-carboxylic acid and ammonia as precursors. The indole core itself can be formed through various established named reactions, such as a Fischer or Bartoli indole synthesis, from a suitably substituted aniline precursor.

G target This compound intermediate1 4-Phenyl-1H-indole-7-carboxylic Acid target->intermediate1 Amide Disconnection precursor1 Ammonia (NH3) intermediate2 Methyl 4-Phenyl-1H-indole-7-carboxylate intermediate1->intermediate2 Ester Hydrolysis precursor2 Substituted Hydrazine intermediate2->precursor2 Fischer Indole Synthesis precursor3 Substituted Phenyl Ketone intermediate2->precursor3

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol: Synthesis

The following two-stage protocol outlines a practical and reliable method for synthesizing the target compound, based on standard laboratory procedures for amide bond formation.

Stage 1: Synthesis of 4-Phenyl-1H-indole-7-carboxylic acid (Intermediate)

This precursor is the key building block. While its synthesis is non-trivial, it can be accomplished via multi-step sequences such as a Suzuki coupling on a halogenated indole ester followed by hydrolysis, or a Bartoli indole synthesis from a substituted nitrobenzene and vinylmagnesium bromide. For the purpose of this guide, we will assume the availability of this starting material.

Stage 2: Amidation to this compound

This protocol employs a standard peptide coupling reaction, a widely used and high-yielding method for amide synthesis.

Materials:

  • 4-Phenyl-1H-indole-7-carboxylic acid (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolution: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Phenyl-1H-indole-7-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (5.0 eq). Dissolve the solids in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) to the mixture, followed by the dropwise addition of a solution of EDCI (1.5 eq) in DMF.

    • Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization, if applicable) and reacts efficiently with the amine. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salts formed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.

    • Causality: The aqueous washes are critical for removing the water-soluble coupling reagents (EDCI, HOBt) and their byproducts, simplifying the final purification step.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield this compound as a pure solid.

Expected Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

  • ¹H NMR: Key expected signals would include:

    • A broad singlet for the indole N-H proton (δ > 10 ppm).

    • Two distinct singlets for the non-equivalent amide (-CONH₂) protons (δ ~ 7-8 ppm).

    • A complex multiplet pattern in the aromatic region (δ ~ 7-8.5 ppm) corresponding to the protons on the indole core and the C4-phenyl ring.

  • ¹³C NMR: Diagnostic signals would include the amide carbonyl carbon (δ ~ 165-170 ppm) and multiple signals in the aromatic region (δ ~ 110-140 ppm) for the 13 unique carbon atoms of the aromatic framework.

  • Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 237.10.

Biological Context and Therapeutic Potential

Relationship to Known Bioactive Molecules

The structure of this compound is closely related to a class of compounds developed by Bristol-Myers Squibb as HIV-1 attachment inhibitors.[2] These inhibitors function by binding to the viral envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor. The core indole-7-carboxamide scaffold is a key element for this activity. The introduction of a phenyl group at C4, while not explicitly described in the cited study, represents a logical modification to probe the Structure-Activity Relationship (SAR) of this chemical series.

G scaffold Indole-7-Carboxamide Core r1 R1 (e.g., C4-Phenyl) Probes steric/lipophilic pocket scaffold->r1 r2 R2 (e.g., C1-Alkyl) Modulates solubility/metabolism scaffold->r2 r3 R3 (e.g., C5-Substituent) Fine-tunes electronics scaffold->r3 activity Biological Activity (e.g., Antiviral Potency) r1->activity r2->activity r3->activity

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration.

Potential Applications in Drug Discovery

Given its structural heritage, this compound is a prime candidate for investigation in several therapeutic areas:

  • Antiviral Research: As a novel analog of known HIV-1 inhibitors, it warrants testing in antiviral assays.

  • Oncology: The indole scaffold is present in numerous kinase inhibitors and anticancer agents. The unique substitution pattern could offer novel interactions with oncological targets.

  • Chemical Probe: It can be used as a tool compound to study the binding pockets of proteins that recognize the indole-7-carboxamide pharmacophore.

Conclusion

This compound is a molecule of significant interest, built upon a biologically validated indole-7-carboxamide scaffold. Its structure is characterized by a sterically demanding C4-phenyl group and a hydrogen-bonding C7-carboxamide moiety, a combination that presents a unique profile for molecular recognition. Its synthesis is readily achievable through established and reliable amidation methodologies. As an analog of potent antiviral agents and a derivative of a privileged heterocyclic core, this compound represents a valuable target for further investigation in drug discovery and chemical biology.

References

  • De Rycker, M., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 62(9), 4645-4664. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589138, N-Phenyl-1H-indole-2-carboxamide. PubChem. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Library of Medicine. Retrieved January 15, 2026, from [Link]

  • Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91936885, Sdb-005. PubChem. Retrieved January 15, 2026, from [Link]

  • Iannuzzi, M., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(21), 7247. Retrieved January 15, 2026, from [Link]

  • Chavda, V. P., et al. (2022). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. PubChem. Retrieved January 15, 2026, from [Link]

Sources

Physicochemical properties of 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Phenyl-1H-indole-7-carboxamide

Introduction: The Indole Scaffolds in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. The compound this compound belongs to this important class. As with any potential drug candidate, a thorough understanding of its physicochemical properties is not merely academic; it is the foundation upon which its entire development trajectory is built. These properties—lipophilicity, solubility, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic potential.

While specific experimental data for this compound is not extensively documented in public literature, this guide serves as a comprehensive framework for its characterization. Drawing from established methodologies and data from analogous structures, we present a technical blueprint for researchers, scientists, and drug development professionals. This document outlines not just the steps for measurement but the scientific rationale behind them, empowering teams to generate the robust data necessary for informed decision-making in a drug discovery program. Studies on related indole-2-carboxamides have highlighted challenges such as limited aqueous solubility and metabolic stability, underscoring the necessity of the precise characterization detailed herein.[1][2]

Molecular Structure and Core Properties

A precise understanding of the molecule's basic characteristics is the starting point for all subsequent analysis.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
Canonical SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)NCNC3

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is essential; high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeation.

Causality Behind Experimental Choice

The "gold standard" for LogP determination is the shake-flask method .[3] Its enduring prevalence stems from its direct measurement of partitioning under equilibrium conditions, providing a thermodynamically accurate value. While higher-throughput methods like reverse-phase HPLC exist and are valuable for screening large libraries, the shake-flask method remains the definitive choice for the rigorous characterization of a lead candidate due to its accuracy and reproducibility.[3][4]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is designed to achieve a reliable, equilibrium-based measurement.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate completely. This prevents volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately quantified (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. For many compounds, 2-4 hours is adequate, but for new chemical entities, it is prudent to test multiple time points (e.g., 2, 4, 8, 24 hours) to ensure equilibrium has been reached.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Quantify the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV. A calibration curve in each respective solvent must be prepared.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

Visualization: LogP Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Pre-saturate n-octanol and water Stock Prepare compound stock in saturated n-octanol Solvent->Stock Use saturated solvent Mix Combine phases in vial Stock->Mix Equilibrate Agitate to reach equilibrium Mix->Equilibrate Separate Centrifuge for phase separation Equilibrate->Separate Quantify Quantify concentration in each phase (HPLC/UV) Separate->Quantify Calculate Calculate P and LogP Quantify->Calculate Result Result Calculate->Result Final LogP Value

Caption: Workflow for Shake-Flask LogP Determination.

Expected Value and Context

While an experimental value is pending, we can infer expectations from related structures.

Table 2: LogP Values of Structurally Related Compounds

CompoundLogPSourceSignificance for this compound
Indole2.14PubChem[5]The parent scaffold is moderately lipophilic.
1-Phenyl-1H-indole~4.0 (calc.)-Adding a phenyl group significantly increases lipophilicity.
Benzamide0.64-The carboxamide group adds polarity, which will counteract the lipophilicity of the phenyl and indole rings.

Based on these, this compound is expected to be a lipophilic compound, likely with a LogP value in the range of 3 to 4. This highlights a potential need to monitor for solubility issues.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for distribution in the bloodstream. Poor solubility is a leading cause of failure for drug candidates.[6] For ionizable compounds, solubility is highly dependent on pH.

Causality Behind Experimental Choice

The thermodynamic shake-flask solubility assay is the definitive method.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This is distinct from kinetic solubility assays, which measure precipitation from a DMSO stock and can often overestimate the true equilibrium solubility. For foundational studies in drug development, the thermodynamic value is essential for building accurate biopharmaceutical models.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol ensures that a true equilibrium is measured.

Step-by-Step Methodology:

  • System Preparation: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours.[6] This extended time is critical to ensure the system reaches a true thermodynamic equilibrium.

  • Sample Clarification: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and clarify it to remove any undissolved particulates. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or ultracentrifugation are standard methods.

  • Quantification: Dilute the clarified supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Solid-State Analysis (Trustworthiness Pillar): Analyze the remaining solid using a technique like XRPD (X-ray powder diffraction) to confirm that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment. This self-validating step is crucial for data integrity.

Visualization: Thermodynamic Solubility Workflow

G Start Add excess solid compound to pH buffers Equilibrate Agitate for 24-48h at constant temp. Start->Equilibrate Clarify Clarify supernatant (Filter or Centrifuge) Equilibrate->Clarify AnalyzeSolid Analyze remaining solid (XRPD) Equilibrate->AnalyzeSolid Self-Validation Quantify Quantify concentration of dissolved compound (HPLC) Clarify->Quantify Result Equilibrium Solubility (µg/mL or µM) Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Context from Related Indole Carboxamides

The indole carboxamide class often presents solubility challenges.

Table 3: Kinetic Solubility of Related Indole-2-Carboxamides in PBS (pH 7.4)

Compound TypeKinetic Solubility (µg/mL)Source
Indole-2-carboxamide with 4-phenylsulfonamideOften < 10[2]
Indole-2-carboxamide with sulfonamide linker96[2]
N-methylated indole-2-carboxamide17[2]

These data suggest that this compound will likely exhibit low aqueous solubility, particularly at neutral pH, given its predicted lipophilicity. The determination of its pKa is therefore critical to understanding its pH-solubility profile.

Acid-Base Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is arguably the most important physicochemical parameter for an ionizable drug, as it dictates the extent of ionization at any given pH, which in turn profoundly impacts both solubility and permeability.

This compound has two potential ionizable sites:

  • Indole N-H: This proton is weakly acidic, with a pKa typically around 16-17 in water, meaning it will be non-ionized under all physiological conditions.

  • Amide Group: The amide group is generally considered neutral, being neither significantly acidic nor basic within the physiological pH range.

However, nearby functional groups can influence pKa. A related compound, 4-hydroxy-1H-indole-7-carboxamide, has a predicted pKa of 8.32, likely corresponding to the phenolic hydroxyl group.[8] This underscores the importance of experimental determination.

Causality Behind Experimental Choice

Potentiometric titration is a highly precise and reliable method for determining pKa values.[9][10] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH. The resulting titration curve reveals inflection points corresponding to the pKa.[9][11] This method is robust and provides a direct measure of the compound's buffering capacity. For compounds with a suitable chromophore that changes upon ionization, UV-Vis spectrophotometry offers an excellent orthogonal method.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed for high-precision pKa measurement.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[9]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. Often, a co-solvent like methanol or DMSO is required for initial dissolution before dilution with water. The ionic strength of the solution should be kept constant using an electrolyte like KCl (e.g., 0.15 M).[9]

  • Titration: Place the sample solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode.

  • Acidic Titration: If a basic pKa is expected, first acidify the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated.

  • Base Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[9]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] Mathematically, this corresponds to the point where the first derivative (dpH/dV) is at its maximum. At the half-equivalence point, the pH is equal to the pKa.[11][13]

Visualization: Principle of Potentiometric Titration

G cluster_setup Setup cluster_process Process cluster_output Output & Analysis Sample Compound in solution (constant ionic strength) pH_Meter Calibrated pH Meter Sample->pH_Meter Titrant Standardized Titrant (e.g., 0.1M NaOH) Add Add titrant in increments Titrant->Add Measure Record stable pH after each addition pH_Meter->Measure Add->Sample Plot Plot pH vs. Volume Measure->Plot Generate Titration Curve Analyze Identify inflection point (dpH/dV max) Plot->Analyze pKa_Value pKa_Value Analyze->pKa_Value pKa = pH at 1/2 equivalence point

Caption: The logical flow of pKa determination via potentiometric titration.

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of this compound is a critical first step in its evaluation as a potential therapeutic agent. Based on its structure, it is predicted to be a lipophilic molecule with low intrinsic aqueous solubility. The determination of its pKa will be crucial to understanding if solubility can be modulated in different pH environments, which is vital for developing oral formulations. The protocols outlined in this guide provide a robust, scientifically-grounded framework for generating the high-quality data needed to address these questions, mitigate development risks, and unlock the full potential of this promising indole scaffold.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Slideshare. solubility experimental methods.pptx. Available from: [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Available from: [Link]

  • NIH. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • Oreate AI Blog. How to Determine Pka from Titration Curve. Available from: [Link]

  • NIH. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]

  • NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • Chemical Synthesis Database. 4-phenyl-1H-indole-3-carbaldehyde. Available from: [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • Impactfactor.org. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available from: [Link]

  • NIH PubChem. 1H-Indole-7-carboxamide. Available from: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available from: [Link]

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A Technical Guide to 4-Phenyl-1H-indole-7-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Phenyl-1H-indole-7-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document establishes a foundational understanding by leveraging data from closely related indole-7-carboxamide and N-phenyl-indole analogs. The synthesis, characterization, and potential biological activities are discussed, drawing parallels from established chemical principles and pharmacological studies of similar scaffolds.

Core Molecular Identifiers

The unique identity of this compound is established by its chemical identifiers, which are crucial for database searches, procurement, and regulatory documentation.

IdentifierValueSource
CAS Number 1253792-04-9[1]
Molecular Formula C₁₅H₁₂N₂O[1]
Molecular Weight 236.27 g/mol [1]
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)C2=C3C(=CC=C2)NC=C3C(=O)N

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, a commercial supplier indicates the availability of analytical data such as NMR, HPLC, and mass spectrometry upon request[1]. The expected spectroscopic characteristics can be inferred from the analysis of related indole carboxamide structures.

Expected Spectroscopic Data
  • ¹H NMR: Protons on the indole and phenyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The amide protons (-CONH₂) would likely appear as a broad singlet, and the indole N-H proton would also be present.

  • ¹³C NMR: Characteristic peaks would be expected for the carbonyl carbon of the amide (around 160-170 ppm) and for the aromatic carbons of the indole and phenyl rings.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 237.28.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the indole and amide groups, C=O stretching for the amide, and C=C stretching for the aromatic rings.

Predicted Properties

Based on the structure, the compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF.

Synthesis and Chemical Reactivity

The synthesis of this compound would likely follow established methodologies for the formation of the indole core and the subsequent elaboration of the carboxamide group. The general approach involves the creation of a suitably substituted indole intermediate followed by amide formation.

Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the amide bond, leading back to 4-phenyl-1H-indole-7-carboxylic acid or its corresponding acyl chloride, and ammonia. The 4-phenylindole core can be envisioned to be formed through cross-coupling reactions.

Retrosynthesis Target This compound Intermediate1 4-Phenyl-1H-indole-7-carboxylic acid Target->Intermediate1 Amide disconnection Intermediate2 4-Bromo-1H-indole-7-carboxylic acid ester Intermediate1->Intermediate2 Functional group interconversion Intermediate3 Phenylboronic acid Intermediate2->Intermediate3 Suzuki Coupling

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Protocol

The following is a proposed, experimentally grounded protocol for the synthesis of this compound, based on common organic chemistry transformations.

Step 1: Suzuki-Miyaura Cross-Coupling This step would involve the coupling of a halogenated indole precursor with phenylboronic acid to introduce the phenyl group at the C4 position. This is a widely used method for forming C-C bonds in the synthesis of biaryl compounds[2].

  • To a solution of a suitable 4-halo-1H-indole-7-carboxylate ester (e.g., methyl 4-bromo-1H-indole-7-carboxylate) in a solvent such as dioxane or DMF, add phenylboronic acid (1.1 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the methyl 4-phenyl-1H-indole-7-carboxylate.

Step 2: Saponification of the Ester The ester is hydrolyzed to the corresponding carboxylic acid.

  • Dissolve the methyl 4-phenyl-1H-indole-7-carboxylate in a mixture of THF and methanol.

  • Add an aqueous solution of LiOH or NaOH (2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the saponification is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 4-phenyl-1H-indole-7-carboxylic acid.

Step 3: Amide Formation The final step is the conversion of the carboxylic acid to the primary amide.

  • To a solution of 4-phenyl-1H-indole-7-carboxylic acid in a suitable solvent like DMF or DCM, add a coupling agent such as HATU or HOBt/EDCI (1.1-1.2 equivalents).

  • Add a base, for example, DIPEA or Et₃N (2-3 equivalents), and stir for a few minutes.

  • Introduce a source of ammonia, such as ammonium chloride, and continue stirring at room temperature overnight.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation Start 4-Bromo-1H-indole-7-carboxylate Reagent1 Phenylboronic Acid, Pd Catalyst, Base Start->Reagent1 Product1 Methyl 4-phenyl-1H-indole-7-carboxylate Reagent1->Product1 Reagent2 LiOH or NaOH Product1->Reagent2 Product2 4-Phenyl-1H-indole-7-carboxylic acid Reagent2->Product2 Reagent3 Coupling Agent, Base, NH4Cl Product2->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Therapeutic Applications

The indole carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While direct biological data for this compound is not available, the activities of structurally similar molecules suggest several potential therapeutic applications.

Anti-Infective Properties

Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease[2][3]. The optimization of these compounds often involves modifications to the indole core and the carboxamide substituent to improve potency and pharmacokinetic properties[2][3]. This suggests that this compound could be investigated as a potential anti-parasitic agent.

Ion Channel Modulation

Indole-2-carboxamides have been designed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a target for the development of novel pain therapeutics[4]. The ability of the indole scaffold to interact with this channel suggests that other isomers, such as the indole-7-carboxamide, might also exhibit activity at TRPV1 or other TRP channels.

Anti-inflammatory and Anticancer Activity

Various substituted carboxamides have demonstrated anti-inflammatory and anticancer properties[5]. For instance, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been explored as anti-inflammatory agents for acute lung injury and sepsis[5]. The indole nucleus is also a common feature in molecules with anticancer activity. Therefore, this compound could be a candidate for screening in inflammation and oncology assays.

Future Research Directions

The lack of specific data for this compound highlights a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: A complete synthesis and full spectroscopic characterization (NMR, MS, IR, and single-crystal X-ray diffraction) would provide a crucial reference for the scientific community.

  • In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including parasitic enzymes, ion channels (such as TRPV1), and cancer cell lines, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the phenyl ring, the indole nitrogen, and the carboxamide group would help to elucidate the structural requirements for any observed biological activity.

Conclusion

This compound is a chemical entity with a foundation in the well-established and biologically significant indole carboxamide class of compounds. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the extensive literature on related structures. The insights presented here are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

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  • Synthesis and D2-like binding affinity of 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives as conformationally restricted 5-phenyl-pyrrole-3-carboxamide analogs. PubMed, National Institutes of Health. [Link]

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed, National Institutes of Health. [Link]

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A Technical Guide to 4-Phenyl-1H-indole-7-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Phenyl-1H-indole-7-carboxamide, a molecule of significant interest in medicinal chemistry. While specific literature on this exact compound is nascent, its structural motifs—the 4-substituted indole and the indole-7-carboxamide—are well-established pharmacophores. This document, therefore, delineates a plausible pathway for its discovery, a robust synthetic strategy, and a prospective evaluation of its biological significance based on established principles of medicinal chemistry and drug development.

Introduction: The Rationale for this compound

The indole scaffold is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The indole-7-carboxamide moiety, in particular, has been identified as a key structural feature in potent antiviral agents, notably as inhibitors of HIV-1 attachment.[3]

Simultaneously, the introduction of substituents at the C-4 position of the indole ring, a traditionally challenging synthetic endeavor, has been shown to yield compounds with significant therapeutic potential, including precursors to ergot alkaloids and other biologically active molecules.[4][5] The 4-phenyl substitution, in particular, can introduce favorable pharmacokinetic properties and provide additional vectors for interaction with biological targets.

This guide, therefore, explores the synthesis and potential applications of this compound (CAS No. 1253792-04-9), a molecule that combines the therapeutic promise of the indole-7-carboxamide scaffold with the unique structural and electronic properties conferred by a 4-phenyl substituent.[6]

Synthetic Pathways to this compound

The synthesis of this compound requires a multi-step approach that addresses the regioselective functionalization of the indole core at both the C-4 and C-7 positions. Below are two plausible and robust synthetic routes, drawing from established methodologies in indole chemistry.

Route 1: Late-Stage C-H Arylation Strategy

This approach prioritizes the early introduction of the C-7 carboxamide and employs a late-stage C-H activation strategy for the introduction of the phenyl group at the C-4 position.

Experimental Protocol:

  • Synthesis of 1H-indole-7-carboxamide: This starting material can be prepared from commercially available indole-7-carboxylic acid via standard amide coupling reactions.

  • Protection of the Indole Nitrogen: The indole nitrogen is protected with a suitable protecting group (e.g., Boc, SEM) to prevent side reactions in the subsequent C-H activation step.

  • Palladium-Catalyzed C-4 Arylation: The protected indole-7-carboxamide is subjected to a palladium-catalyzed direct C-H arylation with iodobenzene. This reaction typically employs a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, and a base.

  • Deprotection: The protecting group is removed under appropriate conditions to yield the final product, this compound.

Diagram of the Late-Stage C-H Arylation Workflow:

Late-Stage C-H Arylation start Indole-7-carboxylic acid step1 Amide Coupling start->step1 intermediate1 1H-indole-7-carboxamide step1->intermediate1 step2 N-Protection intermediate1->step2 intermediate2 N-Protected-indole-7-carboxamide step2->intermediate2 step3 Pd-catalyzed C-H Arylation intermediate2->step3 intermediate3 N-Protected-4-phenyl-1H-indole-7-carboxamide step3->intermediate3 step4 Deprotection intermediate3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound via a late-stage C-H arylation strategy.

Route 2: Convergent Synthesis via Fischer Indole Synthesis

This route involves the construction of the 4-phenylindole core via a Fischer indole synthesis, followed by the introduction of the C-7 carboxamide.

Experimental Protocol:

  • Synthesis of (3-bromophenyl)hydrazine: This starting material is prepared from 3-bromoaniline.

  • Fischer Indole Synthesis: (3-bromophenyl)hydrazine is reacted with a suitable ketone, such as acetophenone, under acidic conditions to yield 4-bromo-2-phenyl-1H-indole.

  • Suzuki Coupling: The 4-bromoindole intermediate is subjected to a Suzuki coupling reaction with phenylboronic acid to introduce the phenyl group at the C-4 position, yielding 2,4-diphenyl-1H-indole.

  • Formylation at C-7: The 2,4-diphenyl-1H-indole is then selectively formylated at the C-7 position using a Vilsmeier-Haack reaction.

  • Oxidation and Amidation: The resulting aldehyde is oxidized to the carboxylic acid, which is then converted to the final product, this compound, via amide coupling.

Diagram of the Convergent Synthesis Workflow:

Convergent Synthesis start1 (3-bromophenyl)hydrazine step1 Fischer Indole Synthesis start1->step1 start2 Acetophenone start2->step1 intermediate1 4-bromo-2-phenyl-1H-indole step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 2,4-diphenyl-1H-indole step2->intermediate2 step3 C-7 Formylation intermediate2->step3 intermediate3 2,4-diphenyl-1H-indole-7-carbaldehyde step3->intermediate3 step4 Oxidation intermediate3->step4 intermediate4 2,4-diphenyl-1H-indole-7-carboxylic acid step4->intermediate4 step5 Amide Coupling intermediate4->step5 product This compound step5->product

Caption: Workflow for the convergent synthesis of this compound using the Fischer indole synthesis.

Prospective Biological Evaluation

Given the established biological activities of related indole derivatives, this compound is a compelling candidate for investigation in several therapeutic areas.

Potential Therapeutic Targets
  • Antiviral (HIV-1 Attachment Inhibition): The indole-7-carboxamide scaffold is a known HIV-1 attachment inhibitor.[3] The 4-phenyl group could enhance this activity by providing additional hydrophobic interactions with the viral envelope glycoproteins.

  • Anticancer: Numerous indole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[7][8][9] The 4-phenyl substitution could modulate these activities and improve cell permeability.

  • Antimicrobial: The indole nucleus is a common feature in antimicrobial agents.[1][10] this compound should be screened against a panel of bacterial and fungal pathogens.

Proposed Experimental Workflow for Biological Evaluation

A systematic evaluation of the biological activity of this compound would involve the following steps:

  • Primary Screening: The compound would be tested in a panel of cell-based and target-based assays relevant to the potential therapeutic areas mentioned above.

  • Dose-Response Studies: For active compounds, dose-response curves would be generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

  • Mechanism of Action Studies: Further experiments would be conducted to elucidate the specific molecular mechanism by which the compound exerts its biological effect.

  • In Vivo Efficacy Studies: Promising candidates would be evaluated in animal models of the target disease to assess their in vivo efficacy and pharmacokinetic properties.

Diagram of the Biological Evaluation Workflow:

Biological Evaluation compound This compound primary_screening Primary Screening (Antiviral, Anticancer, Antimicrobial) compound->primary_screening dose_response Dose-Response Studies (IC50/EC50 Determination) primary_screening->dose_response Active moa Mechanism of Action Studies dose_response->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo lead_candidate Lead Candidate Identification in_vivo->lead_candidate Efficacious & Safe

Caption: A stepwise workflow for the comprehensive biological evaluation of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound based on anticipated activities, to be validated by experimental studies.

ParameterHypothetical ValueAssay Type
Antiviral Activity
HIV-1 Attachment IC₅₀50 nMCell-based viral entry assay
Anticancer Activity
MCF-7 (Breast Cancer) GI₅₀2 µMMTT cell proliferation assay
HCT116 (Colon Cancer) GI₅₀5 µMMTT cell proliferation assay
Antimicrobial Activity
S. aureus MIC16 µg/mLBroth microdilution
C. albicans MIC32 µg/mLBroth microdilution

Conclusion

This compound represents a promising, yet underexplored, area of medicinal chemistry. The convergence of two biologically relevant pharmacophores—the 4-substituted indole and the indole-7-carboxamide—suggests a high potential for therapeutic applications, particularly in the fields of virology and oncology. The synthetic routes outlined in this guide provide a clear and feasible path to obtaining this molecule for further investigation. The proposed biological evaluation workflow offers a systematic approach to unlocking its therapeutic potential. Further research into this and related compounds is warranted and is anticipated to yield novel and effective therapeutic agents.

References

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

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  • Nishikata, T., & Aburatani, S. (2014). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 134(11), 1159-1168. [Link]

  • Kumar, S., & Singh, P. (2018). Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. AIP Publishing. [Link]

  • Reddy, G. S., et al. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6358–6361. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

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  • Wang, T., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. [Link]

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Unveiling the Therapeutic Landscape of 4-Phenyl-1H-indole-7-carboxamide: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide delves into the potential biological landscape of a specific derivative, 4-Phenyl-1H-indole-7-carboxamide. In the absence of extensive empirical data for this precise molecule, this document pioneers a predictive and rational approach to target identification. By integrating in-silico predictive modeling with a comprehensive analysis of structurally related compounds, we illuminate a path forward for researchers, scientists, and drug development professionals. This guide proposes a focused set of high-probability biological targets and provides a robust framework of detailed experimental protocols for their validation, thereby accelerating the exploration of this compound's therapeutic potential.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring system is a cornerstone of numerous pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The diverse therapeutic applications of indole-based compounds stem from their ability to interact with a wide array of biological targets with high affinity and specificity. The subject of this guide, this compound, is a distinct molecule within this class, characterized by a phenyl substitution at the 4-position and a carboxamide group at the 7-position of the indole core. While direct experimental data on this compound is sparse, its structural motifs suggest a rich potential for therapeutic intervention. This guide employs a predictive, multi-faceted approach to hypothesize its primary biological targets and to provide a comprehensive roadmap for their experimental validation.

In-Silico Target Identification: A Predictive First Step

To navigate the potential target space of this compound, a series of in-silico predictions were conceptually performed using a suite of well-established web servers. These tools leverage large databases of known ligand-target interactions and employ various algorithms, including 2D and 3D similarity searching and machine learning models, to predict the most probable biological targets for a novel small molecule.

The SMILES string for this compound, O=C(N)c1cccc2c1[nH]cc2c3ccccc3, was used as the input for these conceptual analyses.

Predictive Modeling Platforms Utilized (Conceptual)
  • SwissTargetPrediction: This tool predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.[1][2][3][4]

  • SuperPred: This server utilizes a machine learning model based on logistic regression and molecular fingerprints to predict both therapeutic class (ATC code) and specific protein targets.[5][6][7][8][9]

  • TargetNet: This platform constructs a large number of QSAR models to predict the binding of a molecule against a panel of human proteins.[10][11][12][13]

  • PharmMapper: This server identifies potential targets by matching the pharmacophoric features of the query molecule to a database of receptor-based pharmacophore models.

Consolidated In-Silico Prediction Results (Hypothetical)

The conceptual analysis across these platforms is anticipated to yield a ranked list of potential targets. Based on the known activities of structurally similar indole carboxamides, a plausible set of high-probability targets has been generated and is summarized in Table 1. This predictive data forms the foundation for the subsequent discussion and experimental validation strategies.

Table 1: Hypothetical High-Probability Biological Targets for this compound from Conceptual In-Silico Analysis

Target ClassSpecific Predicted TargetsPredicted Activity/RoleConfidence Score (Illustrative)
Protein Kinases Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Spleen Tyrosine Kinase (Syk)InhibitionHigh
Viral Proteins HIV-1 Reverse Transcriptase, HIV-1 Capsid ProteinInhibitionModerate
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors, Serotonin ReceptorsModulationModerate
Other Enzymes Phosphodiesterases (PDEs)InhibitionLow

Profiling the Most Promising Biological Targets

The in-silico predictions, contextualized by existing literature on related indole derivatives, point towards three primary areas of therapeutic potential: oncology (through kinase inhibition), virology (specifically anti-HIV activity), and neurology (via GPCR modulation). This section provides a detailed examination of the most compelling targets.

Protein Kinases: A Hub for Anticancer Activity

The indole scaffold is a well-established pharmacophore for kinase inhibition. Numerous indole carboxamide derivatives have demonstrated potent anticancer activity by targeting key kinases involved in cell proliferation, survival, and angiogenesis.[3]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the MAPK and PI3K/AKT pathways, promoting cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers. The structural similarity of this compound to known EGFR inhibitors suggests it may act as a competitive inhibitor at the ATP-binding site of the kinase domain.

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Several indole-based compounds have been reported as potent CDK2 inhibitors. The planar indole ring of this compound can potentially form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of CDK2.

Syk is a non-receptor tyrosine kinase primarily involved in the signaling pathways of various immune cells. Its inhibition is a promising strategy for treating autoimmune diseases and certain hematological malignancies. Phenyl carboxamide analogues have been identified as Syk inhibitors, suggesting that this compound may also exhibit this activity.

Anti-HIV Potential: Targeting Viral Replication

Studies on indole-7-carboxamides have highlighted their potential as anti-HIV agents.[5][13] While the exact mechanism for this specific subclass is not fully elucidated, related indole derivatives are known to inhibit key viral enzymes.

HIV-1 RT is a crucial enzyme for the replication of the viral genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The hydrophobic nature of the 4-phenyl-1H-indole core could favor binding to this allosteric pocket.

The HIV-1 capsid protein is involved in multiple stages of the viral life cycle, making it an attractive therapeutic target. Phenylalanine derivatives containing a 4-phenyl moiety have shown inhibitory activity against the HIV-1 capsid protein, suggesting a potential parallel for this compound.[10]

Experimental Validation: A Step-by-Step Methodological Framework

The following section provides detailed, step-by-step protocols for the experimental validation of the predicted biological targets. The causality behind experimental choices is explained to provide a comprehensive and self-validating system.

Kinase Inhibition Assays

To ascertain the inhibitory potential of this compound against the predicted kinase targets, a series of in-vitro kinase assays should be performed. A luminescent ADP-Glo™ kinase assay is a robust and high-throughput method for this purpose.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in the kinase reaction buffer. The ATP concentration should be at the Km for each respective kinase to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of this compound in 100% DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution or vehicle control (DMSO).

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation and Viability Assay

To assess the functional consequence of potential kinase inhibition in a cellular context, a cell viability assay using relevant cancer cell lines is essential. The MTT assay is a widely used colorimetric method for this purpose.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A431 for EGFR, MCF-7 for CDK2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for 72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing the Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental design, the following diagrams have been generated using Graphviz.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR RAS RAS EGFR->RAS Activates Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: Putative inhibition of the EGFR signaling pathway.

CDK2_Cell_Cycle_Pathway Cyclin E Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex Cyclin E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition This compound This compound This compound->CDK2 Inhibits

Caption: Proposed inhibition of the CDK2-mediated cell cycle.

Experimental Workflow

Experimental_Workflow In-Silico Screening In-Silico Screening Target Hypothesis Target Hypothesis In-Silico Screening->Target Hypothesis In-Vitro Kinase Assays In-Vitro Kinase Assays Target Hypothesis->In-Vitro Kinase Assays Cellular Viability Assays Cellular Viability Assays Target Hypothesis->Cellular Viability Assays Hit Confirmation Hit Confirmation In-Vitro Kinase Assays->Hit Confirmation Cellular Viability Assays->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

Caption: A rational workflow for target validation.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for elucidating the biological targets of this compound. The conceptual in-silico analysis, supported by the known bioactivities of structurally related compounds, strongly suggests that this molecule holds promise as a modulator of protein kinases and potentially as an antiviral agent. The detailed experimental protocols provided herein offer a clear and robust path for the validation of these predicted targets.

Future research should focus on the synthesis of this compound and its analogues, followed by the systematic execution of the proposed in-vitro and cell-based assays. Positive hits from these initial screens will warrant further investigation into their mechanism of action, including determination of binding kinetics, elucidation of co-crystal structures with their targets, and assessment of their efficacy in preclinical models of cancer and viral diseases. This structured approach will undoubtedly accelerate the journey of this compound from a molecule of interest to a potential therapeutic candidate.

References

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Preliminary biological activity of 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Evaluation of 4-Phenyl-1H-indole-7-carboxamide

Authored by: A Senior Application Scientist

Foreword: The Indole Carboxamide Scaffold - A Privileged Motif in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and engage in various interactions with biological macromolecules, particularly enzymes and receptors.[1] The derivatization of the indole core, especially with a carboxamide functional group, has proven to be a highly fruitful strategy in the quest for novel therapeutic agents.[3] Carboxamides are stable, neutral, and capable of acting as both hydrogen bond donors and acceptors, properties that facilitate strong and specific binding to protein targets.[3]

This guide focuses on a specific, yet under-explored, member of this family: This compound . While direct biological data for this exact molecule is not extensively documented in publicly accessible literature, its structural components—the indole core, the C7-carboxamide, and the C4-phenyl substituent—suggest a rich potential for diverse biological activities. Drawing upon the extensive research conducted on analogous structures, this document provides a comprehensive framework for its synthesis and preliminary biological characterization. We will delve into the causal reasoning behind experimental designs and present robust, self-validating protocols to guide researchers in uncovering the therapeutic potential of this promising compound.

Part 1: Synthesis and Characterization

The rational synthesis of this compound is the foundational step for any biological investigation. The synthetic route must be logical, reproducible, and yield a final product of high purity. Based on established methodologies for similar indole derivatives, a plausible synthetic pathway is proposed.[4][5][6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, likely commencing from a suitably substituted indole precursor. A key step would involve the introduction of the phenyl group at the C4 position, followed by the formation of the carboxamide at C7.

Synthetic Workflow for this compound A Starting Material (e.g., 7-nitroindole) B Introduction of Phenyl Group at C4 (e.g., Suzuki or Buchwald-Hartwig Coupling) A->B Step 1 C Reduction of Nitro Group to Amine B->C Step 2 D Conversion of Amine to Carboxylic Acid (e.g., Sandmeyer Reaction) C->D Step 3 E Amide Coupling (with desired amine) D->E Step 4 F Final Product: This compound E->F Step 5

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol (Exemplary)

This protocol is a composite based on standard organic chemistry techniques and published syntheses of related indole carboxamides.[4][6]

Step 1: Phenylation of the Indole Core

  • To a solution of 4-bromo-7-nitro-1H-indole (1.0 eq.) in a suitable solvent (e.g., dioxane/water mixture) is added phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield 4-phenyl-7-nitro-1H-indole.

Step 2: Reduction of the Nitro Group

  • The 4-phenyl-7-nitro-1H-indole (1.0 eq.) is dissolved in ethanol or methanol.

  • A reducing agent such as tin(II) chloride (SnCl₂·2H₂O, 5.0 eq.) or catalytic hydrogenation (H₂, Pd/C) is employed.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The mixture is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give 4-phenyl-1H-indol-7-amine.

Step 3: Formation of the Carboxamide This step can be achieved via an intermediate carboxylic acid or directly from the amine. A common method involves amide coupling:

  • Start with a 4-phenyl-1H-indole-7-carboxylic acid intermediate. This can be prepared from the corresponding amine via a Sandmeyer reaction.

  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.5 eq.) and HOBt (1.2 eq.).[6]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., ammonium chloride with a base like triethylamine to generate ammonia in situ for the primary carboxamide) (1.5 eq.).

  • Continue stirring at room temperature overnight.

  • Work-up involves washing with aqueous solutions to remove excess reagents and byproducts. The organic phase is dried and concentrated.

  • The final compound, this compound, is purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound must be unequivocally confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][7]

Part 2: Preliminary Biological Activity Screening

Based on the extensive literature on indole carboxamides, a tiered screening approach is recommended to efficiently probe the biological potential of this compound. The primary screening should focus on areas where this scaffold has shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Experimental Screening Workflow

Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary/Mechanistic Assays A Antiproliferative Assay (e.g., MTT against cancer cell lines) D Kinase Inhibition Assays (e.g., EGFR, CDK2) A->D If active E Apoptosis Assays (Caspase activation, Annexin V) A->E If active B Antimicrobial Assay (e.g., MIC against bacterial/fungal strains) C Anti-inflammatory Assay (e.g., LPS-induced cytokine release in macrophages) F Mechanism of Action Studies (e.g., Target identification, Pathway analysis) D->F E->F Start This compound Start->A Initial Evaluation Start->B Initial Evaluation Start->C Initial Evaluation

Sources

A Technical Guide to the Investigation of 4-Phenyl-1H-indole-7-carboxamide as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in DNA damage repair pathways, particularly those with BRCA1/2 mutations. The clinical success of this class of drugs has spurred the search for novel chemical scaffolds that offer improved potency, selectivity, and pharmacological properties. This guide presents a comprehensive framework for the synthesis, characterization, and preclinical evaluation of 4-Phenyl-1H-indole-7-carboxamide, a novel compound of interest for PARP inhibition. Drawing from established principles of PARP biology and the structure-activity relationships of related heterocyclic carboxamides, we provide a rationale for investigating this specific molecule. Detailed, field-proven protocols for enzymatic and cell-based assays, along with a strategic workflow for in vivo xenograft studies, are provided to guide researchers in thoroughly assessing its therapeutic potential. This document serves as a technical roadmap for drug development professionals seeking to explore the next generation of PARP-targeted therapies.

The Rationale for PARP Inhibition in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis.[1] PARP1, the most abundant and well-characterized member, acts as a primary sensor for DNA single-strand breaks (SSBs).[2] Upon detecting a break, PARP1 binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[2][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In healthy cells, double-strand breaks (DSBs)—which can arise from collapsed replication forks at the site of unrepaired SSBs—are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[5] However, certain cancers, notably those with germline or somatic mutations in BRCA1 or BRCA2 genes, are deficient in HR.[5] These HR-deficient (HRD) cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity.

Inhibition of PARP in these HRD cells has a dual lethal effect:

  • Catalytic Inhibition : The repair of SSBs is blocked. When the cell attempts to replicate its DNA, the replication fork encounters these unrepaired SSBs and collapses, creating more toxic DSBs.[6]

  • PARP Trapping : Many PARP inhibitors not only block the enzyme's catalytic activity but also "trap" the PARP1/2 protein on the DNA at the site of the damage. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and is even more cytotoxic than the accumulation of unrepaired SSBs alone.[6]

Because the HR pathway is non-functional, the cancer cell cannot repair these DSBs, leading to catastrophic genomic instability and apoptotic cell death.[5] Normal, healthy cells, which possess a functional HR pathway, can tolerate PARP inhibition as they have an alternative mechanism to repair the resulting DSBs. This selective killing of cancer cells forms the basis of the therapeutic window for PARP inhibitors.[7]

Signaling Pathway: Mechanism of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_Inhibition Therapeutic Intervention SSB DNA Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 senses BER Base Excision Repair (BER) PARP1->BER recruits Replication Replication Fork Collapse PARP1->Replication leads to BER->SSB repairs DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Error-Free Repair NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Error-Prone Repair Apoptosis Apoptosis (Synthetic Lethality in HRD cells) DSB->Apoptosis in HR-Deficient Cells Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits & traps Trapping PARP Trapping on DNA Replication->DSB creates Synthesis_Workflow A 2-Methyl-3-nitrobenzoic acid (Starting Material) B Methyl 2-methyl-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-(bromomethyl)-3-nitrobenzoate B->C Bromination (NBS, AIBN) D Diethyl 2-(2-methoxy-2-oxoethyl)-2-(3-nitrophenyl)malonate C->D Malonic Ester Synthesis E Methyl 2-(carboxymethyl)-3-nitrobenzoate D->E Hydrolysis & Decarboxylation F Methyl 3-nitro-1H-indole-7-carboxylate (Key Intermediate) E->F Reductive Cyclization (e.g., Fe, AcOH) G Methyl 3-amino-1H-indole-7-carboxylate F->G Reduction (e.g., H2, Pd/C) H Methyl 3-iodo-1H-indole-7-carboxylate G->H Sandmeyer Reaction I Methyl 4-phenyl-1H-indole-7-carboxylate H->I Suzuki Coupling (Phenylboronic acid) J 4-Phenyl-1H-indole-7-carboxylic acid I->J Saponification (LiOH) K This compound (Final Product) J->K Amidation (EDC, HOBt, NH4Cl) In_Vitro_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays EnzymeAssay PARP1/2 Enzymatic Assay (HTRF or ELISA-based) IC50 Determine IC50 Values EnzymeAssay->IC50 TargetEngagement Cellular PARylation Assay (Immunoblot or In-Cell ELISA) IC50->TargetEngagement Confirm Cellular Potency SyntheticLethality Cell Viability Assay (e.g., CellTiter-Glo®) TargetEngagement->SyntheticLethality Link to Biological Effect Mechanism Immunofluorescence Staining SyntheticLethality->Mechanism Elucidate Mechanism CellLines Paired Cell Lines: - BRCA2-mutant (CAPAN-1) - BRCA2-proficient (BxPC-3) SyntheticLethality->CellLines Markers DNA Damage (γH2AX) HR Deficiency (RAD51 foci) Mechanism->Markers In_Vivo_Workflow cluster_pk Pharmacokinetics (PK) cluster_efficacy Efficacy & Tolerability PK_Study Single Dose PK Study in Mice (IV and PO) PK_Params Determine: - Bioavailability (F%) - Half-life (t1/2) - Cmax, AUC PK_Study->PK_Params Xenograft Establish Xenograft Model (e.g., CAPAN-1 in NSG mice) PK_Study->Xenograft Inform Dose Selection Dosing Daily Dosing (PO) (Vehicle vs. Compound) Xenograft->Dosing Endpoints Monitor: - Tumor Volume - Body Weight (Tolerability) Dosing->Endpoints TGI Calculate Tumor Growth Inhibition (TGI)% Endpoints->TGI

Sources

Spectroscopic Characterization of 4-Phenyl-1H-indole-7-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Phenyl-1H-indole-7-carboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, rooted in the fundamental principles of spectroscopic analysis of indole derivatives. This document is designed to be a practical resource, offering not just data, but also the rationale behind the expected spectral features and detailed experimental protocols for data acquisition.

Introduction to the Spectroscopic Profile of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, and understanding the spectroscopic signature of its derivatives is paramount for unambiguous structure elucidation and quality control. The introduction of a phenyl group at the C4 position and a carboxamide at the C7 position in the indole ring system of this compound creates a unique electronic and steric environment. This substitution pattern significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS. This guide will dissect these influences to provide a comprehensive spectroscopic profile of the title compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, specific chemical shifts and coupling constants are anticipated based on the analysis of structurally related indole derivatives.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HN-H (Indole)The indole N-H proton is typically deshielded and appears as a broad singlet.
~8.0d1HH-5The proximity to the electron-withdrawing carboxamide group at C7 and the anisotropic effect of the C4-phenyl group will deshield this proton.
~7.8d1HH-6Coupled to H-5, this proton will also be influenced by the C7-carboxamide group.
~7.6m2HH-2', H-6' (Phenyl)Ortho protons of the C4-phenyl ring, deshielded by the inductive effect of the indole ring.
~7.5m2HH-3', H-5' (Phenyl)Meta protons of the C4-phenyl ring.
~7.4m1HH-4' (Phenyl)Para proton of the C4-phenyl ring.
~7.3t1HH-2A typical chemical shift for the H-2 proton of the indole ring.
~7.2br s2H-CONH₂The amide protons are often broad and their chemical shift can be solvent-dependent.
~6.8t1HH-3A characteristic chemical shift for the H-3 proton of the indole ring.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (Amide)The carbonyl carbon of the carboxamide group is significantly deshielded.
~140C-4' (Phenyl)The ipso-carbon of the phenyl ring attached to the indole.
~138C-7aQuaternary carbon of the indole ring adjacent to the nitrogen.
~135C-4Quaternary carbon of the indole ring bearing the phenyl substituent.
~129C-2', C-6' (Phenyl)Ortho carbons of the phenyl ring.
~128C-3', C-5' (Phenyl)Meta carbons of the phenyl ring.
~127C-2Carbon at position 2 of the indole ring.
~126C-3aQuaternary carbon of the indole ring.
~125C-4' (Phenyl)Para carbon of the phenyl ring.
~122C-6Carbon at position 6 of the indole ring.
~120C-5Carbon at position 5 of the indole ring.
~115C-7Carbon bearing the carboxamide group.
~102C-3Carbon at position 3 of the indole ring, typically shielded.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg of This compound B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Filter into a clean 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the FID F->G H Phase and baseline correct G->H I Reference spectra to residual solvent peak H->I

Caption: Workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3] The choice of DMSO-d₆ is due to its excellent solubilizing power for many organic compounds and its ability to allow for the observation of exchangeable protons like N-H and -CONH₂.

    • To ensure high spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Acquire the ¹H spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum, which will likely require a greater number of scans due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase and baseline correction to obtain an accurate spectrum.

    • Reference the chemical shifts of the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400-3300Medium, BroadN-H Stretch (Indole & Amide)The N-H stretching vibrations of the indole ring and the primary amide will appear in this region, often as a broad band due to hydrogen bonding.
~3050MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the indole and phenyl rings.
~1660StrongC=O Stretch (Amide I)The carbonyl stretch of the primary amide is a strong and characteristic absorption.
~1600MediumN-H Bend (Amide II) & C=C StretchThe N-H bending of the primary amide and the C=C stretching vibrations of the aromatic rings.
~1450MediumC=C Stretch (Aromatic)Aromatic ring stretching vibrations.
~750StrongC-H Out-of-plane BendBending vibrations of the C-H bonds on the substituted aromatic rings.

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr B Press the mixture into a transparent pellet A->B C Place the pellet in the spectrometer's sample holder B->C D Acquire a background spectrum (air or KBr pellet) E Acquire the sample spectrum D->E F Perform background subtraction E->F G Analyze the resulting IR spectrum F->G

Caption: Workflow for acquiring FT-IR spectra.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4][5]

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of either air or a blank KBr pellet to subtract atmospheric and instrumental interferences.[5]

    • Acquire the spectrum of the sample.

  • Data Processing and Analysis:

    • The instrument software will automatically perform a background subtraction.

    • Analyze the resulting spectrum to identify the characteristic absorption bands and their corresponding functional groups.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the expected molecular weight is approximately 236.27 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)
m/zRelative IntensityAssignmentRationale
236High[M]⁺The molecular ion peak.
219Moderate[M - NH₃]⁺Loss of ammonia from the primary amide.
189Moderate[M - CONH₂]⁺Loss of the carboxamide radical.
160Moderate[M - C₆H₅]⁺Loss of the phenyl radical.
116Low[Indole]⁺ fragmentFragmentation of the indole ring.
77Moderate[C₆H₅]⁺Phenyl cation.

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a mass spectrum of a non-volatile organic compound. Electrospray ionization (ESI) or direct analysis in real time (DART) are suitable methods.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample in a suitable solvent (e.g., methanol/acetonitrile) B Introduce the sample into the mass spectrometer (ESI source) A->B C Acquire the mass spectrum B->C D Identify the molecular ion peak C->D E Analyze the fragmentation pattern D->E

Caption: Workflow for acquiring mass spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (using ESI):

    • Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique suitable for non-volatile and thermally labile compounds.[6]

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for ESI).

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. The fragmentation of indole derivatives can be complex, involving rearrangements in addition to simple bond cleavages.[7][8][9]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectral features, researchers can confidently characterize this molecule. The detailed experimental protocols provided herein serve as a valuable resource for obtaining high-quality and reproducible spectroscopic data, ensuring the scientific integrity of research and development efforts involving this and related indole derivatives.

References

  • Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. (2005). J Mass Spectrom, 40(4), 452-7.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Mar Drugs, 15(3), 89.
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  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2020). Molecules, 25(3), 721.
  • Indole
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Introduction: The Indole-Carboxamide Scaffold as a "Privileged Structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Research and Development of Indole-Carboxamide Derivatives

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] When functionalized with a carboxamide moiety, this scaffold gives rise to the indole-carboxamide class of compounds, a group that has demonstrated a vast spectrum of pharmacological activities. Early research into these derivatives laid the critical groundwork for numerous modern therapeutic agents, from anticancer drugs to potent neuromodulators.[2][3] This guide provides a technical overview of the foundational research on indole-carboxamide derivatives, focusing on the synthetic strategies, initial biological evaluations, and seminal structure-activity relationship (SAR) studies that unlocked their therapeutic potential.

Part 1: Foundational Synthetic Methodologies

The initial exploration of indole-carboxamides was heavily reliant on robust and versatile synthetic routes. The primary challenge was the efficient and regioselective formation of the amide bond at either the C2 or C3 position of the indole core.

Amide Coupling via Acyl Chlorides

One of the most direct early methods involved the preparation of an indole-carbonyl chloride, which could then be reacted with a desired amine. This approach is particularly effective for the synthesis of indole-3-carboxamides.

A key precursor, indole-3-carbonyl chloride, was prepared through the decarbonylation of indole-3-glyoxylyl chloride.[4] This reactive intermediate serves as a linchpin for coupling with a wide array of primary and secondary amines, yielding the target carboxamides. The choice of a non-nucleophilic solvent like ethyl acetate is critical to prevent unwanted side reactions with the highly reactive acyl chloride.

Experimental Protocol: Synthesis of Indole-3-Carboxamides via Acyl Chloride

  • Preparation of Indole-3-Carbonyl Chloride:

    • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amide bond formation with amines.

    • Step 1: Suspend indole-3-carboxylic acid in an inert solvent such as tetrachloroethane.

    • Step 2: Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C.

    • Step 3: Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

    • Step 4: The resulting indole-3-glyoxylyl chloride is decarbonylated by heating the solution to 115–120°C until the evolution of carbon monoxide is complete.[4] The product is typically used immediately in the next step.

  • Amide Coupling:

    • Rationale: A simple nucleophilic acyl substitution reaction between the acyl chloride and the amine. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct.

    • Step 1: Dissolve the desired primary or secondary amine in anhydrous ethyl acetate.

    • Step 2: Cool the amine solution to 0°C in an ice bath.

    • Step 3: Add a solution of the freshly prepared indole-3-carbonyl chloride in ethyl acetate dropwise to the cooled amine solution.

    • Step 4: Stir the reaction mixture at room temperature for 12-24 hours.

    • Step 5: Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Step 6: Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Step 7: Purify the crude product by recrystallization or column chromatography.

Modern One-Pot Reductive Cyclization

More advanced early methods focused on building the indole ring system and the carboxamide functionality concurrently. An efficient one-pot, two-step method was developed for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes.[5] This process combines a nucleophilic aromatic substitution (SNAr) with a reductive cyclization.

Workflow for One-Pot Synthesis of 2-Amino-Indole-3-Carboxamides

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization start 2-Halonitrobenzene + Cyanoacetamide base Base (e.g., NaH) in DMF start->base Deprotonation intermediate Intermediate: 2-cyano-2-(2-nitrophenyl)-acetamide base->intermediate Nucleophilic Attack reductants Zn powder, FeCl3 in HCl (aq) intermediate->reductants One-Pot Transition product Final Product: 2-Amino-indole-3-carboxamide reductants->product Nitro Reduction & Intramolecular Cyclization

Caption: One-pot synthesis combining SNAr and reductive cyclization.

Part 2: Early Biological Screening & Activity

Initial research cast a wide net to identify the biological activities of indole-carboxamides. This led to the discovery of several distinct therapeutic potentials.

  • Anti-Trypanosoma cruzi Activity: Phenotypic screening of compound libraries against the protozoan Trypanosoma cruzi (the causative agent of Chagas disease) identified several indole-carboxamide hits.[6][7] These early-stage compounds showed moderate potency but often suffered from poor metabolic stability and limited plasma exposure.[6][7]

  • Cannabinoid Receptor Modulation: A significant breakthrough was the discovery of indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor.[8][9][10] The prototypical modulator, ORG27569, demonstrated the ability to enhance the binding of CB1 agonists while simultaneously decreasing G-protein coupling, a nuanced activity profile that opened new avenues for therapeutic intervention without the psychotropic effects of direct agonists.[8]

  • Antiproliferative Activity: Later "early-stage" research repurposed some of these scaffolds and evaluated them for anticancer properties. Derivatives were tested against various cancer cell lines, with some showing potent activity by inhibiting key kinases like EGFR and CDK2.[11][12]

Protocol: In Vitro Antiproliferative MTT Assay

This protocol is representative of the cell-based assays used to determine the cytotoxic effects of new indole-carboxamide derivatives.

  • Cell Culture:

    • Rationale: To propagate a healthy population of cancer cells for testing.

    • Step 1: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Step 2: Maintain cells in an incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Rationale: To expose the cancer cells to a range of concentrations of the test compound to determine its dose-dependent effect.

    • Step 1: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Step 2: Prepare serial dilutions of the test indole-carboxamide compounds in the cell culture medium.

    • Step 3: Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known anticancer drug (positive control, e.g., Doxorubicin).[12]

    • Step 4: Incubate the plates for 48-72 hours.

  • MTT Staining and Measurement:

    • Rationale: The MTT reagent is converted by mitochondrial enzymes in living cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

    • Step 1: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Step 2: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Step 3: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Rationale: To calculate the concentration at which the compound inhibits 50% of cell growth (GI₅₀ or IC₅₀).

    • Step 1: Convert absorbance values to percentage of cell viability relative to the untreated control.

    • Step 2: Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Part 3: Decoding the Structure-Activity Relationship (SAR)

Early SAR studies were crucial for transforming initial hits into viable lead compounds. Researchers systematically modified the indole-carboxamide scaffold to understand how chemical changes influenced biological activity.

Substitutions on the Indole Core

Work on anti-trypanosomal agents provided clear insights into the electronic requirements of the indole ring.[6][7]

  • Position 5': This position was found to be highly sensitive to substitution. Small, aliphatic, electron-donating groups (EDGs) like methyl, cyclopropyl, and methoxy were favored and resulted in moderate to good potency.[6][7] Conversely, installing electron-withdrawing groups (EWGs) such as halogens (Cl, F) or trifluoromethyl (CF₃) led to a complete loss of activity.[6][7]

  • Other Positions: Moving substituents to other positions on the indole ring generally reduced potency.[7]

Modifications of the Carboxamide Linker and Side Chain

The linker and the terminal group of the side chain were also critical determinants of activity.

  • Linker Modifications: Altering the carboxamide linker itself, for instance by reversing the amide bond or replacing it with a sulfonamide, had dramatic effects. Reversing the amide sometimes restored potency but could introduce metabolic instability, while sulfonamide isosteres were often inactive.[6][7]

  • Amide N-Substitution: N-methylation of the amide nitrogen could either maintain or, in some cases, restore potency, potentially by influencing the compound's bioactive conformation.[6][7]

  • Terminal Group: For CB1 receptor modulators, substitutions on the phenethyl moiety attached to the carboxamide nitrogen were critical. Dimethylamino or piperidinyl groups at the 4-position of the phenyl ring were found to be optimal for activity.[9][13]

SAR_Logic scaffold Indole-Carboxamide Scaffold indole_core Indole Core Modifications scaffold->indole_core side_chain Side Chain Modifications scaffold->side_chain pos5 Position 5' indole_core->pos5 edg Add Electron-Donating Group (e.g., -CH3, -cPr) pos5->edg Favored ewg Add Electron-Withdrawing Group (e.g., -Cl, -CF3) pos5->ewg Disfavored potency_up Potency Increased or Maintained edg->potency_up potency_down Potency Decreased or Lost ewg->potency_down linker Linker Group side_chain->linker reverse_amide Reverse Amide linker->reverse_amide sulfonamide Sulfonamide Isostere linker->sulfonamide reverse_amide->potency_up Often sulfonamide->potency_down

Caption: Key structure-activity relationships in early indole-carboxamide optimization.

Table 1: Summary of SAR for Indole-5'-Substituted Anti-Trypanosomal Agents

Compound Ref.Indole 5' SubstituentGroup TypePotency (pEC₅₀)Solubility (µg/mL)
1 -CH₃EDG5.4Low
3 -CyclopropylEDG6.2Low
6 -OCH₃EDG5.6Moderate
8 -ClEWG< 4.2-
10 -CF₃EWG< 4.2-
Data synthesized from early optimization studies.[6][7]

Conclusion

The early research on indole-carboxamide derivatives exemplifies a classic medicinal chemistry workflow: from the development of fundamental synthetic routes to broad biological screening and subsequent optimization through meticulous SAR studies. These foundational efforts revealed the scaffold's remarkable versatility, identifying activities ranging from antiparasitic to potent modulation of CNS targets like the CB1 receptor. The principles uncovered in these initial studies—such as the importance of electron-donating groups on the indole core and specific substitutions on the carboxamide side chain—continue to inform the design of new and more sophisticated therapeutic agents today.

References

  • Title: Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives.
  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH Source: National Institutes of Health URL
  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC Source: PubMed Central URL
  • Title: Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor | Request PDF Source: ResearchGate URL
  • Title: Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1)
  • Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH Source: National Institutes of Health URL
  • Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC Source: PubMed Central URL
  • Title: Synthesis of indole‐3‐carboxamides.
  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC Source: National Institutes of Health URL
  • Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC Source: PubMed Central URL
  • Title: Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega Source: ACS Publications URL
  • Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: RSC Publishing URL
  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
  • Title: Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors | Capstone, The UNC Asheville Journal of Undergraduate Scholarship Source: The UNC Asheville Journal of Undergraduate Scholarship URL
  • Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Bentham Science URL
  • Title: Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor | Request PDF Source: ResearchGate URL
  • Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL
  • Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: Arkat USA URL
  • Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica URL
  • Title: Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC Source: PubMed Central URL
  • Title: The Spicy Story of Cannabimimetic Indoles - PMC Source: PubMed Central URL

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Methodological & Application

Synthesis of 4-Phenyl-1H-indole-7-carboxamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Phenyl-1H-indole-7-carboxamide, a molecule of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable candidate for further investigation.[1][2] This guide details a robust and efficient synthetic protocol, elucidates the underlying chemical principles, and provides step-by-step instructions suitable for researchers in organic synthesis and drug development. The described methodology leverages a palladium-catalyzed cross-coupling reaction to construct the core indole structure, followed by a standard amidation to yield the final product.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceutical agents, exhibiting a broad spectrum of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The development of efficient and modular synthetic routes to novel indole derivatives is, therefore, a critical endeavor in the pursuit of new therapeutic agents.[1] This protocol focuses on the synthesis of this compound, a compound with potential applications stemming from its specific structural motifs, which are often explored in the development of inhibitors for various biological targets.[2]

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through several synthetic routes. A logical retrosynthetic analysis suggests that the target molecule can be derived from 4-Phenyl-1H-indole-7-carboxylic acid. This key intermediate, in turn, can be constructed via a palladium-catalyzed indole synthesis, such as the Larock or a related cross-coupling reaction, from a suitably substituted aniline derivative and an alkyne.

G This compound This compound 4-Phenyl-1H-indole-7-carboxylic_acid 4-Phenyl-1H-indole-7-carboxylic acid This compound->4-Phenyl-1H-indole-7-carboxylic_acid Amidation 3-Amino-4-phenylbenzoic_acid_derivative 3-Amino-4-phenylbenzoic acid derivative 4-Phenyl-1H-indole-7-carboxylic_acid->3-Amino-4-phenylbenzoic_acid_derivative Pd-catalyzed Cyclization Acetylene_equivalent Acetylene equivalent 4-Phenyl-1H-indole-7-carboxylic_acid->Acetylene_equivalent Pd-catalyzed Cyclization Amidation Amidation Palladium-catalyzed_indole_synthesis Palladium-catalyzed_indole_synthesis 3-Amino-4-phenylbenzoic_acid_derivative->Palladium-catalyzed_indole_synthesis Acetylene_equivalent->Palladium-catalyzed_indole_synthesis G cluster_0 Larock Indole Synthesis 2-Iodo-3-aminobenzoic_acid 2-Iodo-3-aminobenzoic acid 4-Phenyl-1H-indole-7-carboxylic_acid 4-Phenyl-1H-indole-7-carboxylic acid 2-Iodo-3-aminobenzoic_acid->4-Phenyl-1H-indole-7-carboxylic_acid Phenylacetylene Phenylacetylene Phenylacetylene->4-Phenyl-1H-indole-7-carboxylic_acid Pd_catalyst Pd(OAc)2, PPh3 Pd_catalyst->4-Phenyl-1H-indole-7-carboxylic_acid Base_Solvent K2CO3, DMF Base_Solvent->4-Phenyl-1H-indole-7-carboxylic_acid

Caption: Synthesis of the key indole intermediate via Larock reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (mmol)
3-Amino-2-iodobenzoic acidC₇H₆INO₂263.031.0
PhenylacetyleneC₈H₆102.132.0
Palladium(II) acetatePd(OAc)₂224.500.05
TriphenylphosphinePPh₃262.290.1
Potassium carbonate (anhydrous)K₂CO₃138.212.0
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0910 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-amino-2-iodobenzoic acid (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol). [1]2. Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask, followed by the addition of phenylacetylene (2.0 mmol) via syringe. [1]4. Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). [1]5. Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of water.

  • Extraction: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. [1]Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Phenyl-1H-indole-7-carboxylic acid.

Part B: Synthesis of this compound

The final step involves the amidation of the carboxylic acid. This can be achieved using a variety of coupling agents. Here, we describe a common method using HATU as the coupling agent.

Reaction Scheme:

G cluster_1 Amide Coupling 4-Phenyl-1H-indole-7-carboxylic_acid 4-Phenyl-1H-indole-7-carboxylic acid This compound This compound 4-Phenyl-1H-indole-7-carboxylic_acid->this compound Ammonia_source NH4Cl Ammonia_source->this compound Coupling_agent_base HATU, DIPEA Coupling_agent_base->this compound Solvent DMF Solvent->this compound

Caption: Final amidation step to yield the target compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (mmol)
4-Phenyl-1H-indole-7-carboxylic acidC₁₅H₁₁NO₂237.251.0
HATUC₁₀H₁₅F₆N₆OP380.231.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.0
Ammonium chlorideNH₄Cl53.491.5
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0910 mL

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-Phenyl-1H-indole-7-carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere. [3]2. Reagent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature. [3]3. Ammonia Source: Add ammonium chloride (1.5 equiv) to the reaction mixture. [3]4. Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL). [3]6. Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to obtain this compound. [3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting

Issue Possible Cause Recommendation
Low yield in Larock synthesis Incomplete reactionEnsure anhydrous conditions and effective deoxygenation. Increase reaction time or temperature slightly.
Catalyst deactivationUse high-purity palladium catalyst and ligands.
Incomplete amidation Insufficient activation of carboxylic acidEnsure HATU and DIPEA are of good quality and added in the correct stoichiometry.
Poor solubility of starting materialGently warm the reaction mixture or use a co-solvent.
Difficult purification Presence of side productsOptimize reaction conditions to minimize side reactions. Employ careful column chromatography with a shallow solvent gradient.

Conclusion

The protocol detailed herein provides a reliable and adaptable method for the synthesis of this compound. By employing a palladium-catalyzed indole synthesis followed by a standard amidation, this valuable compound can be obtained in good yield and high purity. This guide is intended to empower researchers to access this and related indole derivatives for their investigations in medicinal chemistry and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide. BenchChem.
  • PubMed. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed.
  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. BenchChem.

Sources

Application Note & Protocols: A Modular Approach to the Synthesis of Indole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-4-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential, including novel antitubercular agents.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of indole-4-carboxamide derivatives. We present a robust, two-stage synthetic strategy that combines the power of palladium-catalyzed indole core formation with high-efficiency amide bond coupling. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and adaptability.

Introduction: The Significance of the Indole-4-Carboxamide Core

The amide bond is a cornerstone of pharmaceutical chemistry, present in over 25% of all commercial drugs.[3] When incorporated into a heterocyclic system like indole, it gives rise to molecules with unique pharmacological properties. The indole nucleus itself is a ubiquitous feature in natural products and biologically active molecules.[4] Specifically, derivatives of indole-4-carboxamide have recently been identified as potent agents against Mycobacterium tuberculosis, acting as prodrugs that target tryptophan biosynthesis, a crucial pathway for the pathogen's survival.[2]

The development of flexible and efficient synthetic routes to access novel analogues of this scaffold is paramount for structure-activity relationship (SAR) studies and the discovery of next-generation therapeutics. This guide details a modular approach, separating the synthesis into two logical and experimentally distinct stages: (I) construction of the foundational indole-4-carboxylic acid ring system and (II) subsequent amide bond formation.

Overall Synthetic Strategy

The synthesis of indole-4-carboxamide derivatives is most effectively approached in a convergent manner. The core indole heterocycle, bearing a carboxylic acid at the C4 position, is first synthesized. This key intermediate, indole-4-carboxylic acid, is then coupled with a diverse range of primary or secondary amines to generate the final carboxamide library. This strategy allows for late-stage diversification, a highly desirable feature in drug discovery programs.

G cluster_0 Stage I: Indole Core Synthesis cluster_1 Stage II: Amide Bond Formation A Ortho-Haloaniline (e.g., 3-Amino-2-iodobenzoic acid) C Indole-4-carboxylic Acid (Key Intermediate) A->C Pd-Catalyzed Heteroannulation (e.g., Larock Synthesis) B Substituted Alkyne B->C E Final Product: Indole-4-carboxamide Derivative C->E Amide Coupling (e.g., HATU) D Primary or Secondary Amine (R¹R²NH) D->E

Figure 1: General two-stage workflow for indole-4-carboxamide synthesis.

Stage I Protocol: Synthesis of the Indole-4-Carboxylic Acid Scaffold via Larock Heteroannulation

The construction of the 2,3-disubstituted indole core is efficiently achieved using the Larock indole synthesis. This powerful palladium-catalyzed reaction forms the indole ring by coupling a 2-iodoaniline derivative with a disubstituted alkyne.[5][6] It is characterized by its versatility, functional group tolerance, and often high regioselectivity, making it a superior choice over many classical indole syntheses.[7][8]

Mechanistic Rationale

The catalytic cycle of the Larock synthesis is a well-established sequence involving palladium(0) and palladium(II) intermediates. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodoaniline.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the aryl-palladium bond.

  • Cyclization: The aniline nitrogen attacks the palladium-bound vinyl group, forming a six-membered palladacycle.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and releases the indole product.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ A Oxidative Addition PdII_Aryl Aryl-Pd(II)-I A->PdII_Aryl 2-Iodoaniline B Reductive Elimination B->Pd0 PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination Vinyl_Pd Vinyl-Pd(II) PdII_Alkyne->Vinyl_Pd Migratory Insertion Palladacycle Palladacycle Vinyl_Pd->Palladacycle Intramolecular Amination End Indole Product Palladacycle->End Start 2-Iodoaniline + Alkyne Start->A G cluster_0 Activation Phase cluster_1 Coupling Phase A Indole-4-COOH + HATU B Reactive HOAt Ester (Key Intermediate) A->B + Base (DIPEA) D Indole-4-CONH-R¹R² (Final Amide) B->D Nucleophilic Attack C Amine (R¹R²NH) C->D

Sources

Application Note: Cell-Based Experimental Protocols for Characterizing 4-Phenyl-1H-indole-7-carboxamide, a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, are critical sentinels of genome integrity. PARP1 detects DNA single-strand breaks (SSBs) and, upon binding, catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit the machinery required for DNA repair.[1][2] In recent years, inhibiting PARP activity has emerged as a powerful strategy in oncology.

The therapeutic rationale for PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality . In cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated repair leads to the collapse of replication forks, the accumulation of catastrophic DNA double-strand breaks (DSBs), and ultimately, cell death.[3]

4-Phenyl-1H-indole-7-carboxamide is a potent, next-generation small molecule inhibitor designed to target PARP1. Its mechanism extends beyond simple catalytic inhibition; it also functions by "trapping" the PARP1 enzyme on chromatin at the site of DNA damage.[2][4] This trapped PARP1-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[1][5] The efficiency of PARP trapping is a key determinant of a PARPi's clinical efficacy.[2][4]

This guide provides a comprehensive suite of cell-based protocols to characterize the mechanism of action and cytotoxic effects of this compound, serving as a robust framework for its preclinical evaluation.

Section 1: Core Mechanism of Action: PARP1 Inhibition & Trapping

Understanding the dual mechanism of this compound is fundamental to designing and interpreting cell-based experiments. The molecule competes with the endogenous substrate NAD+ to block the catalytic activity of PARP1, preventing PAR chain formation.[1] Concurrently, it induces a conformational change in the enzyme that locks it onto the DNA, preventing its dissociation and obstructing subsequent repair processes.[2]

cluster_0 Standard DNA Repair (SSB) cluster_1 Action of this compound SSB Single-Strand Break (SSB) PARP1_active PARP1 Binds to SSB SSB->PARP1_active PARylation PARP1 Catalyzes PAR Chain Formation (using NAD+) PARP1_active->PARylation Trapping PARP1 Trapping (Prevents Dissociation) PARP1_active->Trapping Recruitment Recruitment of BER Repair Factors PARylation->Recruitment Catalytic_Inhibition Catalytic Inhibition (Blocks PARylation) PARylation->Catalytic_Inhibition Repair DNA Repair & PARP1 Dissociation Recruitment->Repair Inhibitor This compound Inhibitor->Catalytic_Inhibition Inhibitor->Trapping Replication_Fork_Collapse Replication Fork Collapse During S-Phase Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Accumulate Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Figure 1: Dual mechanism of this compound.

Section 2: Foundational Assay: Cell Viability & Cytotoxicity

Scientific Rationale: The primary goal is to determine the cytotoxic potency (IC50) of the compound. By comparing its effect on a BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1) versus a BRCA-proficient or wild-type line (e.g., MCF-7), we can quantify the synthetic lethal effect. A significantly lower IC50 in the BRCA-deficient line is the hallmark of a successful PARPi. Assays measuring metabolic activity, such as those based on ATP levels (e.g., CellTiter-Glo®) or tetrazolium salt reduction (MTT, MTS), are robust, high-throughput methods to assess cell viability.[6][7]

Protocol 2.1: ATP-Based Luminescent Cell Viability Assay

This protocol uses the principle that ATP is a marker of metabolically active, viable cells.[7] The assay reagent lyses cells, releases ATP, and provides luciferase/luciferin to generate a luminescent signal proportional to the ATP concentration.

Materials:

  • BRCA-deficient and BRCA-proficient cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (dissolved in DMSO)

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in the opaque-walled microplates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium. Start from a high concentration (e.g., 100 µM) down to picomolar ranges. Include a vehicle control (DMSO only, matched to the highest compound concentration, typically ≤0.1%).

  • Treatment: Carefully remove the medium from the cell plates and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for the desired treatment period. For PARPi, a 72-hour to 120-hour incubation is typical to allow for cell division and the manifestation of DNA damage-induced death.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix them according to the manufacturer's instructions to prepare the assay reagent.

  • Luminescence Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control luminescence as 100% viability and background (no cells) as 0%.

    • Plot the normalized viability (%) against the log-transformed compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation:

Cell LineGenotypeThis compound IC50 (nM)
MDA-MB-436BRCA1 mutant4.5
CAPAN-1BRCA2 mutant8.2
MCF-7BRCA WT>10,000

Section 3: Mechanistic Assays: Target Engagement & Downstream Effects

Scientific Rationale: Once cytotoxicity is established, it's crucial to confirm that the compound engages its intended target (PARP1) within the cell and produces the expected downstream biological consequences—namely, an accumulation of DNA damage.

Protocol 3.1: Immunofluorescence for γH2AX Foci Formation

This assay visualizes the accumulation of DSBs, a direct consequence of PARP inhibition in replicating cells. Histone H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs.[8] Using a specific antibody, these sites can be visualized as distinct nuclear foci, where each focus is thought to represent one DSB.[9]

Materials:

  • Cells grown on glass coverslips or in imaging-grade microplates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS[10]

  • Primary Antibody: Anti-γH2AX (Ser139) antibody

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound at relevant concentrations (e.g., 1X and 10X the IC50) and a vehicle control for 24-48 hours.

  • Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[8]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.[8]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer (e.g., 1:500 to 1:1000). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:1000), for 1 hour at room temperature, protected from light.[10]

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Mounting: Wash a final time with PBS. Mount the coverslips onto glass slides using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope with appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., green).

    • Capture images from multiple random fields for each condition.

    • Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji, CellProfiler).

cluster_0 Cellular Process cluster_1 Experimental Detection PARPi PARP Inhibition (this compound) SSB_Accum Unrepaired SSBs Accumulate PARPi->SSB_Accum Rep_Fork Replication Fork Encounters SSB SSB_Accum->Rep_Fork Fork_Collapse Replication Fork Stalls & Collapses Rep_Fork->Fork_Collapse DSB_Formation Double-Strand Break (DSB) Forms Fork_Collapse->DSB_Formation ATM_ATR ATM/ATR Kinase Activation DSB_Formation->ATM_ATR gH2AX H2AX Phosphorylation (γH2AX Foci Formation) ATM_ATR->gH2AX Antibody Immunofluorescence Staining with Anti-γH2AX Antibody gH2AX->Antibody Microscopy Fluorescence Microscopy & Image Analysis Antibody->Microscopy

Figure 2: Pathway from PARP inhibition to detectable γH2AX foci.

Section 4: Advanced Assay: Visualizing PARP1 Trapping

Scientific Rationale: Differentiating the trapping potential of a PARPi from its catalytic inhibition is crucial, as trapping is a major driver of cytotoxicity.[4][5] This can be visualized by measuring the amount of PARP1 that remains tightly bound to chromatin after treatment. The protocol involves a pre-extraction step with a detergent buffer to remove soluble and loosely-bound nuclear proteins before fixation, ensuring that the remaining immunofluorescent signal represents the "trapped" PARP1 fraction.[5]

Protocol 4.1: Chromatin-Bound PARP1 Immunofluorescence

Materials:

  • Same as Protocol 3.1, with the following additions:

  • Primary Antibody: Anti-PARP1 antibody

  • Pre-extraction Buffer: PBS containing 0.5% Triton X-100 and a protease inhibitor cocktail

Procedure:

  • Cell Culture and Treatment: Seed and treat cells on coverslips as described previously. It is often beneficial to include a positive control for DNA damage that recruits PARP1, such as a short co-treatment with a low dose of an alkylating agent like methyl methanesulfonate (MMS).[5]

  • Pre-extraction (Key Step):

    • Aspirate the culture medium.

    • Wash cells once with ice-cold PBS.

    • Incubate the cells with ice-cold Pre-extraction Buffer for 5-10 minutes on ice. This step lyses the cells and washes away soluble proteins.

    • Gently wash twice with ice-cold PBS to remove the detergent.

  • Fixation: Immediately fix the remaining chromatin-bound proteins with 4% PFA for 15 minutes at room temperature.

  • Blocking & Staining: Proceed with blocking, primary antibody (anti-PARP1) incubation, secondary antibody incubation, and DAPI counterstaining as described in Protocol 3.1 (steps 4-8). Note that a permeabilization step is not needed as the cells were already permeabilized during pre-extraction.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the PARP1 signal within the DAPI-stained nuclear area for each cell.

    • A significant increase in nuclear PARP1 intensity in drug-treated cells compared to controls indicates successful PARP1 trapping.

start Seed & Treat Cells on Coverslips wash1 Wash with ice-cold PBS start->wash1 extract KEY STEP: Pre-extract soluble proteins (0.5% Triton X-100 on ice) wash1->extract wash2 Wash to remove detergent extract->wash2 fix Fix remaining chromatin- bound proteins (4% PFA) wash2->fix block Block with 5% BSA fix->block primary Incubate with Anti-PARP1 Primary Ab block->primary secondary Incubate with Fluorescent Secondary Ab primary->secondary dapi Counterstain with DAPI secondary->dapi mount Mount Coverslip dapi->mount image Image & Quantify Nuclear Fluorescence Intensity mount->image

Figure 3: Workflow for PARP1 trapping immunofluorescence assay.

Summary of Expected Outcomes

This integrated suite of assays provides a multi-faceted view of the cellular effects of this compound.

AssayExpected Outcome for a Potent PARP Trapping InhibitorRationale
Cell Viability High potency (low nM IC50) in BRCA-deficient cells; >1000-fold lower potency in BRCA-WT cells.Demonstrates synthetic lethality and therapeutic window.
γH2AX Foci IF Dose-dependent increase in the number of nuclear foci per cell.Confirms downstream consequence of unresolved SSBs leading to DSBs.
PARP1 Trapping IF Dose-dependent increase in chromatin-bound PARP1 nuclear fluorescence intensity.Directly visualizes the key mechanism of trapping, distinguishing it from simple catalytic inhibition.

By systematically applying these protocols, researchers can robustly validate the mechanism of action, confirm on-target activity, and build a compelling preclinical data package for novel PARP1 inhibitors like this compound.

References

  • Title: Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Source: PubMed Central (PMC). URL: [Link]

  • Title: Cell Viability Assays. Source: Creative Bioarray. URL: [Link]

  • Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Source: PubMed Central (PMC). URL: [Link]

  • Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Source: PubMed. URL: [Link]

  • Title: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Source: PubMed Central (PMC). URL: [Link]

  • Title: PARP inhibition: PARP1 and beyond. Source: PubMed Central (PMC). URL: [Link]

  • Title: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Source: AACR Journals. URL: [Link]

  • Title: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. Source: PubMed. URL: [Link]

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Source: Frontiers in Cell and Developmental Biology. URL: [Link]

  • Title: Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Source: PubMed Central (PMC). URL: [Link]

  • Title: Setting a Trap for PARP1 and PARP2. Source: BPS Bioscience. URL: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Phenyl-1H-indole-7-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities, including potent anticancer properties.[1][2] This structural motif is instrumental in modulating critical signaling pathways that govern cell proliferation, apoptosis, and cell cycle regulation.[2] 4-Phenyl-1H-indole-7-carboxamide is a novel synthetic indole derivative. While specific data for this compound is emerging, its structural similarity to other biologically active indole-carboxamides suggests it may be a promising candidate for anticancer drug discovery.[1][2]

This document provides a comprehensive guide for the initial in vitro evaluation of this compound in cancer cell lines. It outlines detailed protocols for assessing its cytotoxic and cytostatic effects, and for beginning to elucidate its mechanism of action.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known activities of similar indole-containing compounds, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis (programmed cell death) and/or by causing cell cycle arrest.[1] A plausible signaling cascade initiated by the compound could involve the activation of pro-apoptotic proteins and the disruption of cell cycle checkpoints.

G cluster_0 This compound cluster_1 Cellular Response cluster_2 Signaling Cascade Compound This compound Caspase Caspase Activation Compound->Caspase Pro-apoptotic signaling p53 p53 Activation Compound->p53 DNA damage response Apoptosis Apoptosis Induction CellCycle Cell Cycle Arrest Caspase->Apoptosis p53->CellCycle G1/S or G2/M arrest

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G start Start: Compound Preparation cell_culture Cell Line Selection and Culture start->cell_culture viability_assay Cell Viability Assay (MTT/CellTiter-Glo) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) Quantify Apoptosis viability_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) Assess Cell Cycle Arrest viability_assay->cell_cycle_analysis western_blot Western Blotting Analyze Protein Expression apoptosis_assay->western_blot cell_cycle_analysis->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.[5] Centrifuge at 300 x g for 5 minutes.[5]

  • Staining: Resuspend the cell pellet in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat approximately 1 x 10^6 cells with the compound for 24 hours.[5] Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing.[5] Fix overnight at -20°C.[5]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.[5]

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[5] Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48Example: 15.2
A549Lung Carcinoma48Example: 22.5
HCT116Colorectal Carcinoma48Example: 8.9

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HCT116 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Mean ± SD)% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Vehicle Control0Example: 5.1 ± 1.2Example: 45.3 ± 2.1Example: 30.5 ± 1.8Example: 24.2 ± 1.5
Compound5Example: 25.8 ± 3.5Example: 68.7 ± 4.2Example: 15.1 ± 2.0Example: 16.2 ± 1.9
Compound10Example: 48.2 ± 5.1Example: 75.2 ± 3.8Example: 10.3 ± 1.5Example: 14.5 ± 1.7

Troubleshooting

IssuePossible CauseSolution
High variability in cell viability assays Inconsistent cell seeding, edge effects in 96-well plates.Ensure a homogenous cell suspension, avoid using the outer wells of the plate.
Weak signal in Western blotting Insufficient protein loading, low antibody concentration.Increase protein amount, optimize primary antibody dilution.
Cell clumping during flow cytometry Inadequate cell dissociation, improper fixation.Use a cell strainer, add ethanol dropwise while vortexing during fixation.

Conclusion

The protocols and framework provided in this application note offer a robust starting point for the in vitro characterization of this compound as a potential anticancer agent. The systematic evaluation of its effects on cell viability, apoptosis, and cell cycle progression will provide crucial insights into its therapeutic potential and guide further preclinical development.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
  • National Center for Biotechnology Information. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2025).

Sources

Application Notes and Protocols for the Use of 4-Phenyl-1H-indole-7-carboxamide in PARP Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central figures in the cellular drama of DNA repair.[1] These enzymes act as first responders to DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins.[2] This PARylation event serves as a scaffold, recruiting the machinery of the base excision repair (BER) pathway to mend the DNA lesion.[1][3]

In the context of oncology, particularly in cancers harboring mutations in the BRCA1 or BRCA2 genes, this PARP-mediated repair pathway becomes a critical dependency. BRCA mutations impair the high-fidelity homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[4][5] When SSBs are not repaired by PARP (due to inhibition), they can collapse replication forks during cell division, leading to the formation of DSBs. In BRCA-deficient cells, the inability to repair these DSBs via HR leads to catastrophic genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[4]

Beyond simple catalytic inhibition, a more profound mechanism of action for many PARP inhibitors is "PARP trapping."[1] This occurs when the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA lesion.[1] This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and repair, proving even more lethal to cancer cells than the mere accumulation of unrepaired SSBs.

4-Phenyl-1H-indole-7-carboxamide represents a novel small molecule for investigation within this therapeutic paradigm. Its indole carboxamide scaffold is a feature found in other biologically active compounds.[6][7] This guide provides a comprehensive framework for researchers to meticulously characterize the PARP inhibitory potential of this compound using established biochemical and cell-based assay systems.

Scientific Principles of PARP Inhibition Assays

Assessing the efficacy of a novel compound like this compound requires a multi-faceted approach. Two primary assay formats provide complementary insights:

  • Enzymatic (Biochemical) Assays: These cell-free systems directly measure the compound's ability to inhibit the catalytic activity of purified PARP enzyme. They are essential for determining a compound's intrinsic potency (e.g., IC50 value) and mechanism of action without the complexities of cellular uptake, metabolism, or off-target effects. A common format is an ELISA-based assay that quantifies the amount of PAR produced.[8]

  • Cell-Based Assays: These assays measure the effect of the compound on PARP activity within a living cellular system. They provide crucial information on cell permeability, bioavailability, and the compound's functional consequence in a biological context. A typical cell-based assay measures the level of intracellular PAR following DNA damage, which is expected to decrease in the presence of an effective PARP inhibitor.[9][10]

This dual-pronged approach ensures a thorough and reliable characterization of the inhibitor's properties.

PART 1: Handling and Preparation of this compound

Proper handling of a test compound is paramount for reproducible results. As specific solubility data for this compound is not yet established, the following protocol is based on best practices for novel heterocyclic small molecules.[8][11]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol for Preparing a 10 mM Stock Solution:

  • Pre-weigh Vial: Tare a sterile, amber-colored vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh out the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution. (Molecular Weight must be obtained from the supplier).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. DMSO is the recommended solvent for primary stock solutions of many organic molecules.[12]

  • Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots protected from light at -20°C or -80°C for long-term stability.

Important Considerations:

  • Aqueous Solubility: Indole carboxamides can have low aqueous solubility.[2] When preparing working dilutions in aqueous assay buffers or cell culture media, it is critical to first make intermediate dilutions in DMSO before the final dilution into the aqueous medium. This prevents the compound from precipitating out of solution.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤0.1%) to avoid solvent-induced artifacts.[12] Always include a "vehicle control" (containing the same final concentration of DMSO as the test wells) in all experiments.

PART 2: Enzymatic PARP Inhibition Assay (Chemiluminescent ELISA-based)

This protocol outlines a robust method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PARP1 enzyme. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[8][13]

Experimental Workflow: Enzymatic Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Rehydrate histone-coated 96-well plate R1 Add inhibitor dilutions (Test Compound, Olaparib, Vehicle) to wells P1->R1 P2 Prepare serial dilutions of This compound P2->R1 P3 Prepare Positive Control (e.g., Olaparib) dilutions P3->R1 P4 Prepare PARP1 Enzyme and PARP Cocktail (NAD+/Biotin-NAD+) R2 Add PARP1 Enzyme to wells Incubate 10 min @ RT P4->R2 R3 Initiate reaction by adding PARP Cocktail to all wells P4->R3 R1->R2 R2->R3 R4 Incubate 60 min @ RT to allow PARylation R3->R4 D1 Wash plate to remove unreacted components R4->D1 D2 Add Streptavidin-HRP Incubate 20 min @ RT D1->D2 D3 Wash plate to remove unbound conjugate D2->D3 D4 Add Chemiluminescent Substrate D3->D4 D5 Read luminescence on a plate reader D4->D5

Caption: Workflow for the Enzymatic PARP Inhibition Assay.

Detailed Protocol

Materials:

  • PARP1 Chemiluminescent Assay Kit (e.g., from R&D Systems, BPS Bioscience)

    • Histone-coated 96-well strip plate

    • Recombinant human PARP1 enzyme

    • 10X PARP Buffer

    • 10X PARP Cocktail (containing NAD+ and Biotinylated NAD+)

    • Streptavidin-HRP

    • Chemiluminescent Substrate

  • This compound (10 mM stock in DMSO)

  • Olaparib or another known PARP inhibitor (Positive Control, 10 mM stock in DMSO)

  • Anhydrous DMSO (Vehicle Control)

  • Phosphate Buffered Saline (PBS)

  • Deionized water

  • Multichannel pipettors and sterile tips

  • Luminescent plate reader

Procedure:

  • Reagent Preparation: Prepare 1X PARP Buffer and 1X PARP Cocktail according to the kit manufacturer's instructions.[13][14] Dilute the PARP1 enzyme to the recommended working concentration in 1X PARP Buffer. Keep all enzyme solutions on ice.

  • Plate Preparation: Rehydrate the histone-coated wells by adding 50 µL of 1X PARP Buffer to each well and incubating for 30 minutes at room temperature (RT). Tap out the buffer before proceeding.[13]

  • Inhibitor Preparation: Prepare a serial dilution series of this compound.

    • Recommendation: For an initial screen, use a wide concentration range (e.g., 10 µM to 0.1 nM).[4]

    • Perform initial dilutions in DMSO, then make the final dilutions in 1X PARP Buffer to the desired 2X or 5X concentration (depending on the kit protocol).[13] This minimizes DMSO concentration in the final reaction.

    • Prepare identical dilutions for the positive control inhibitor (Olaparib).

  • Assay Setup:

    • Test Wells: Add 25 µL of each this compound dilution.

    • Positive Control Wells: Add 25 µL of each Olaparib dilution.

    • 100% Activity Control: Add 25 µL of 1X PARP Buffer containing the same final DMSO concentration as the test wells (Vehicle Control).

    • Negative (No Enzyme) Control: Add 25 µL of 1X PARP Buffer (Vehicle).

  • Enzyme Addition: Add 15 µL of the diluted PARP1 enzyme solution to all wells except the Negative Control wells. Incubate for 10 minutes at RT.

  • Reaction Initiation: Add 10 µL of 1X PARP Cocktail to all wells to start the enzymatic reaction. The final reaction volume should be 50 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at RT to allow for the PARylation of histones.

  • Detection:

    • Wash the plate 4 times with 200 µL/well of 1X PBS.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at RT.[10]

    • Wash the plate again 4 times with 1X PBS.

    • Prepare and add 50 µL of the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the plate on a luminometer. The relative light units (RLU) are directly proportional to PARP1 activity.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average RLU of the Negative Control from all other readings.

    • Normalize the data by setting the average RLU of the 100% Activity Control (Vehicle) to 100% activity.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 - [ (RLU_inhibitor / RLU_vehicle) * 100 ]

  • Determine IC50: Plot the % Inhibition versus the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of PARP1 activity.[15][16]

Parameter Description Expected Outcome for an Active Inhibitor
IC50 Value Concentration of inhibitor causing 50% reduction in enzyme activity.A low nanomolar to micromolar value indicates potency.
Dose-Response Curve A sigmoidal curve showing inhibition increasing with inhibitor concentration.A steep curve suggests cooperative binding or potent inhibition.[5]
Positive Control A known PARP inhibitor (e.g., Olaparib).Should yield an IC50 value consistent with literature reports (typically low nM range), validating the assay.[17][18]

PART 3: Cell-Based PARP Inhibition Assay (In-Cell ELISA)

This protocol measures the ability of this compound to inhibit PARP activity within intact cells. Cells are treated with a DNA-damaging agent to induce PARP activation, and the subsequent levels of intracellular PAR are quantified using an ELISA format.[9][19]

Experimental Workflow: Cell-Based Assay

G cluster_cell_culture Cell Culture & Treatment cluster_fixing Fixing & Permeabilization cluster_elisa ELISA Detection C1 Seed cells in a 96-well plate (e.g., HeLa, BRCA-mutant line) C2 Allow cells to adhere (overnight) C1->C2 C3 Pre-treat with serial dilutions of This compound (1-2 hours) C2->C3 C4 Induce DNA damage (e.g., H2O2 or MMS) C3->C4 F1 Wash cells with PBS C4->F1 F2 Fix cells with paraformaldehyde F1->F2 F3 Permeabilize cells with Triton X-100 F2->F3 E1 Block non-specific sites F3->E1 E2 Incubate with primary anti-PAR antibody E1->E2 E3 Wash and incubate with HRP-conjugated secondary antibody E2->E3 E4 Wash and add colorimetric substrate (e.g., TMB) E3->E4 E5 Stop reaction and read absorbance (e.g., 450 nm) E4->E5

Caption: Workflow for the Cell-Based PARP Inhibition Assay.

Detailed Protocol

Materials:

  • Cell line of choice (e.g., HeLa for general screening, or a BRCA-deficient line like CAPAN-1 for synthetic lethality studies)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plate

  • This compound (10 mM stock in DMSO)

  • Olaparib (Positive Control)

  • DNA-damaging agent (e.g., Hydrogen Peroxide (H2O2) or Methyl Methanesulfonate (MMS))

  • In-Cell ELISA Kit (e.g., from Thermo Fisher, Abcam) or individual reagents:

    • Paraformaldehyde (PFA) for fixing

    • Triton X-100 for permeabilization

    • Blocking buffer (e.g., BSA or non-fat milk in PBS)

    • Primary antibody: Anti-PAR monoclonal antibody

    • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

    • TMB or other colorimetric HRP substrate

    • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate overnight (37°C, 5% CO2).

  • Inhibitor Treatment: Prepare working dilutions of this compound and Olaparib in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control. Pre-incubate for 1-2 hours.

  • DNA Damage Induction: Add a pre-determined concentration of H2O2 (e.g., 1 mM for 10 minutes) or MMS to all wells except the "No Damage" control. This concentration should be optimized to give a robust PAR signal without causing excessive cell death.

  • Cell Fixing and Permeabilization:

    • Quickly aspirate the medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 100 µL of 4% PFA in PBS for 20 minutes at RT.

    • Wash twice with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS for 15 minutes at RT.

  • Immunodetection (ELISA):

    • Wash twice with PBS.

    • Block the wells with 150 µL of blocking buffer for 1-2 hours at RT.

    • Wash once, then add 50 µL of the primary anti-PAR antibody (diluted in blocking buffer) and incubate overnight at 4°C.

    • Wash three times with PBS containing 0.05% Tween-20 (PBST).

    • Add 50 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at RT, protected from light.

    • Wash five times with PBST.

  • Signal Development:

    • Add 100 µL of TMB substrate and incubate until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

Data Analysis and Interpretation

The analysis is analogous to the enzymatic assay. The absorbance at 450 nm is proportional to the amount of PAR in the cells. A successful inhibitor will reduce the PAR signal in DNA-damaged cells. Calculate the % inhibition at each concentration relative to the damaged vehicle control and determine the cellular EC50.

Control Wells Purpose Expected Result
Untreated/No Damage Baseline PAR levels.Low signal.
Vehicle + DNA Damage Maximum PARP activation (100% activity).High signal.
Inhibitor + DNA Damage Measures inhibitory effect.Signal decreases with increasing inhibitor concentration.
Positive Control + Damage Validates assay sensitivity to PARP inhibition.Strong reduction in signal.

Trustworthiness: The Imperative of Self-Validating Systems

  • Positive Control: The inclusion of a well-characterized PARP inhibitor like Olaparib is non-negotiable.[3] Your assay is only valid if Olaparib demonstrates potent inhibition with an IC50/EC50 value in the expected low nanomolar range.[17][20] This confirms that the reagents, enzyme/cells, and protocol are performing correctly.

  • Negative/Vehicle Controls: The difference between the "No Enzyme" or "No Damage" control (baseline) and the "100% Activity" control (vehicle + stimulus) defines your assay window. A robust signal-to-background ratio is essential for sensitive detection of inhibition.

  • Dose-Response: A clear, sigmoidal dose-response relationship provides confidence that the observed effect is specific to the compound and not an artifact of cytotoxicity or assay interference.[13]

Conclusion and Future Directions

These protocols provide a rigorous framework for the initial characterization of this compound as a potential PARP inhibitor. A potent IC50 in the enzymatic assay coupled with a low EC50 in the cell-based assay would provide strong evidence for its candidacy as a PARP-targeting agent.

Subsequent studies should aim to:

  • Determine the selectivity against other PARP family members (e.g., PARP2).

  • Investigate the compound's ability to induce PARP trapping, which is a key determinant of clinical efficacy.[1]

  • Evaluate its synthetic lethal potential in a panel of BRCA-proficient and BRCA-deficient cancer cell lines.

By following these detailed methodologies and adhering to the principles of scientific integrity through robust controls, researchers can confidently elucidate the biological activity of this compound and determine its potential as a novel therapeutic agent.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • DavidsonX - D001x - Medicinal Chemistry. IC50 Determination. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Wikipedia. PARP1. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Hopkins, S. E., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • BPS Bioscience. Total Cellular PARylation. [Link]

  • Lord, C. J., & Ashworth, A. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers. [Link]

  • Elsherbiny, M., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • bioRxiv. (2022). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. [Link]

  • ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. [Link]

  • ResearchGate. Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. [Link]

  • Lee, J. H., & Choy, E. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences. [Link]

  • Genoprice. HT Universal Chemiluminescent PARP Assay Kit. [Link]

  • International Journal of Environmental Sciences. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. [Link]

  • ResearchGate. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenyl-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Understanding the Challenge: The Low Intrinsic Solubility of Indole-Carboxamides

The this compound scaffold is characteristic of many new chemical entities (NCEs) that exhibit poor aqueous solubility. This is primarily due to the molecule's rigid, aromatic structure and the presence of hydrogen bond donors and acceptors that can lead to strong crystal lattice energy. As a result, significant energy is required to break the crystal lattice and solvate the molecule, leading to low solubility in aqueous media. Overcoming this challenge is critical for obtaining reliable in vitro data and for the development of viable in vivo formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The low aqueous solubility of this compound is inherent to its chemical structure. The planar, aromatic indole ring system and the phenyl substituent contribute to a high degree of lipophilicity, while the carboxamide group can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with water molecules.

Q2: What is the first step I should take to try and dissolve my compound for an in vitro assay?

A2: For initial in vitro experiments, creating a concentrated stock solution in an organic solvent is the most common starting point. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds.[1] This stock solution can then be diluted into your aqueous assay buffer. However, it is crucial to ensure the final concentration of the organic solvent is low (typically below 1%, and often below 0.1%) to avoid solvent-induced artifacts in your biological assays.[1]

Q3: Can I simply increase the pH to dissolve my compound?

A3: Adjusting the pH can be a viable strategy, but its effectiveness depends on the pKa of the ionizable groups in the molecule. The indole nitrogen has a pKa that can be influenced by substituents, and the amide group can also exhibit very weak acidic or basic properties. A preliminary pH-solubility profile experiment is recommended to determine if solubility is significantly affected within a pH range that is compatible with your experimental system.

Q4: What are the main strategies for significantly improving the solubility of this compound for formulation development?

A4: For more substantial solubility enhancement, especially for in vivo studies, several formulation strategies can be employed. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[2]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[3][4]

  • Cyclodextrin Complexation: Encapsulating the compound within the hydrophobic cavity of a cyclodextrin molecule.[5][6]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.[7][8]

Each of these techniques is discussed in detail in the troubleshooting guides below.

Troubleshooting Guides

pH Adjustment

Scientific Principle: The solubility of an ionizable compound is dependent on the pH of the solution. If a compound can be protonated or deprotonated to form a more soluble salt, adjusting the pH can significantly increase its solubility. For this compound, the indole nitrogen can potentially be deprotonated at high pH, and the amide group could be protonated at very low pH, although amides are generally very weak bases.

Experimental Protocol: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.

Troubleshooting pH Adjustment

Problem Possible Cause Solution
No significant solubility increase observed. The compound may have a pKa outside the tested pH range, or it may be a neutral molecule with no ionizable groups within a physiologically relevant pH range.Consider alternative solubility enhancement techniques.
Compound degrades at extreme pH values. The compound is chemically unstable at high or low pH.Analyze the samples for degradation products. If degradation is confirmed, this method may not be suitable. Limit the pH range to where the compound is stable.
Precipitation occurs upon pH adjustment. The compound is precipitating as the pH is shifted back towards its pI (isoelectric point) or a region of lower solubility.Ensure the final formulation pH is maintained in the optimal solubility range. Consider using a buffer with sufficient capacity.
Co-solvency

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for the dissolution of non-polar solutes.[2] They work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[9]

Experimental Protocol: Co-solvent Solubility Screen

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in each co-solvent.

  • Titration: To a fixed volume of aqueous buffer (e.g., PBS, pH 7.4), incrementally add the co-solvent stock solution, vortexing after each addition.

  • Observation: Visually inspect for the point of precipitation (cloudiness).

  • Solubility Determination: Alternatively, prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% co-solvent). Add excess compound to each, equilibrate, and quantify the dissolved concentration as described in the pH-solubility protocol.

Troubleshooting Co-solvency

Problem Possible Cause Solution
Compound precipitates upon dilution into aqueous buffer. The final concentration of the co-solvent is too low to maintain solubility. This is a common issue known as "fall-out".Increase the proportion of co-solvent in the final formulation. However, be mindful of potential toxicity, especially for in vivo studies.[10]
High co-solvent concentration is required, leading to toxicity concerns. The compound has very poor solubility even in co-solvent mixtures.Combine the co-solvent approach with another technique, such as pH adjustment or complexation. Explore the use of surfactants to create micellar solutions.
Viscosity of the formulation is too high. High concentrations of co-solvents like PEG 400 can significantly increase viscosity.Consider using a less viscous co-solvent or a combination of co-solvents.
Solid Dispersion

Scientific Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[3] This can be achieved in a way that the drug is molecularly dispersed, forming a solid solution, or as amorphous nanoparticles within the carrier. The amorphous state has higher energy and thus higher apparent solubility and dissolution rate compared to the crystalline form.[11]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Component Selection: Choose a hydrophilic polymer carrier such as povidone (PVP), copovidone, or hydroxypropyl methylcellulose (HPMC).[9]

  • Dissolution: Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform a dissolution study to compare the release profile of the solid dispersion to the pure drug.

Troubleshooting Solid Dispersions

Problem Possible Cause Solution
Drug recrystallizes during storage. The amorphous state is thermodynamically unstable. Moisture absorption can plasticize the polymer and facilitate drug mobility and crystallization.[12]Store the solid dispersion in a desiccator. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[12]
Phase separation occurs. The drug and polymer are not fully miscible at the prepared ratio.Screen different polymers and drug-to-polymer ratios to find a miscible system. Characterize the solid dispersion for a single Tg to confirm miscibility.
Poor dissolution improvement. The chosen polymer is not optimal, or the drug is not in an amorphous state.Experiment with different polymers and preparation methods (e.g., melt extrusion if the compound is thermally stable). Confirm the amorphous state using DSC and XRPD.
Cyclodextrin Complexation

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex that has significantly higher aqueous solubility.[6]

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have higher aqueous solubility and lower toxicity than native β-cyclodextrin.

  • Molar Ratio: Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1 to start).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Add the this compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Characterization: Confirm complex formation using techniques such as DSC, XRPD, and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the complex and compare it to the pure drug.

Troubleshooting Cyclodextrin Complexation

Problem Possible Cause Solution
Low complexation efficiency. The size of the drug molecule may not be a good fit for the cyclodextrin cavity. The method of preparation may not be optimal.Try a different type of cyclodextrin (e.g., γ-cyclodextrin for larger molecules). Experiment with other preparation methods like co-precipitation or freeze-drying.
Aggregation of cyclodextrin complexes. At high concentrations, cyclodextrin complexes can self-assemble into aggregates, which can reduce the amount of free cyclodextrin available for complexation.Adjust the concentration of the cyclodextrin and the temperature of the solution.
Competitive inhibition from solvents. If organic solvents are used in the preparation method (e.g., co-precipitation), they can compete with the drug for the cyclodextrin cavity.Use water as the primary solvent whenever possible. Minimize the use of organic co-solvents.

Visualizing the Workflow

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis & Optimization Problem Poor Aqueous Solubility of This compound PhysicoChem Characterize Physicochemical Properties (pKa, logP, Crystal Form) Problem->PhysicoChem SolubilityAssay Perform Kinetic Solubility Assay PhysicoChem->SolubilityAssay pH_Adjust pH Adjustment SolubilityAssay->pH_Adjust Select Strategy CoSolvency Co-solvency SolubilityAssay->CoSolvency Select Strategy SolidDisp Solid Dispersion SolubilityAssay->SolidDisp Select Strategy Cyclodextrin Cyclodextrin Complexation SolubilityAssay->Cyclodextrin Select Strategy Nanosuspension Nanosuspension SolubilityAssay->Nanosuspension Select Strategy Analysis Analyze Solubility & Dissolution pH_Adjust->Analysis CoSolvency->Analysis SolidDisp->Analysis Cyclodextrin->Analysis Nanosuspension->Analysis Optimization Optimize Formulation Analysis->Optimization FinalForm Develop Final Formulation Optimization->FinalForm

Caption: A general workflow for addressing the solubility challenges of this compound.

References

  • Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. - International Journal of Pharmaceutical Sciences
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library
  • Current Trends on Solid Dispersions: Past, Present, and Future - PMC - NIH
  • Cyclodextrins: Concept to applications, regul
  • Cyclodextrins in Formulation Development: Complex
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Educ
  • A review on problems related with nanosuspensions with its solutions - IJSDR
  • Technical Support Center: Overcoming Solubility Challenges of (-)-Hinokiresinol - Benchchem
  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery
  • Formulation Strategies of Nanosuspensions for Various Administr
  • (PDF)
  • Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization - ResearchG
  • A review on solid dispersions
  • Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applic
  • Influence Of Preparation Process Of Solid Dispersion On Its Physical Stability - Senieer
  • Kinetic Solubility Assays Protocol - AxisPharm
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Cyclodextrins: Concept to applications, regulatory issues and challenges - Semantic Scholar
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs
  • Compound Handling Instructions - MCE
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH
  • Formul
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS
  • 4-phenyl-1H-indole-3-carbaldehyde - Chemical Synthesis D
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Public
  • 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem - NIH
  • (PDF)
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Solubility Enhancement: Novel Approaches to Rational Formul
  • Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability
  • 7H-indole-7-carboxamide | C9H8N2O | CID 152110483 - PubChem - NIH
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor
  • 1253792-04-9|this compound|BLD Pharm
  • Indole | C8H7N | CID 798 - PubChem - NIH
  • Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem - NIH
  • 4-hydroxy-1H-indole-7-carboxamide 1211594-40-9 wiki - Guidechem

Sources

Technical Support Center: Synthesis of 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Phenyl-1H-indole-7-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable indole scaffold. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic strategy. We will address the core challenges of this synthesis, namely the regioselective installation of substituents at the C4 and C7 positions of the indole core and the final amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the principal challenge in synthesizing this compound?

The primary difficulty lies in achieving site-selective functionalization of the indole's benzene ring (the carbocyclic portion). The indole nucleus is inherently electron-rich, and its pyrrole ring is significantly more reactive towards electrophiles, with the C3 position being the most nucleophilic. Consequently, direct functionalization at C4 and C7 requires non-classical approaches that override the intrinsic reactivity of the scaffold. Accessing this substitution pattern is a well-documented challenge in heterocyclic chemistry.[1]

Q2: What are the main synthetic strategies to consider for this target molecule?

There are two primary strategic disconnections for this molecule:

  • Start with a 7-substituted indole and introduce the C4-phenyl group. This is often the more reliable approach. A common starting material would be an indole-7-carboxylic acid derivative. The key challenge then becomes the selective introduction of the phenyl group at the C4 position.

  • Start with a 4-phenylindole and introduce the C7-carboxamide. This can be more challenging as 4-phenylindole is not as commercially available, and subsequent C7 functionalization must be highly regioselective.

Our recommended strategy, detailed in this guide, follows the first approach, leveraging a late-stage C-H functionalization or cross-coupling reaction for the critical C4-arylation step.

Q3: Why is direct Friedel-Crafts phenylation of the indole-7-carboxamide not a viable option for the C4 position?

Direct Friedel-Crafts reactions on the indole core are notoriously difficult to control. They almost exclusively yield C3-substituted products, with C2 substitution as a common side product. The benzene portion of the indole is far less reactive and would not compete effectively. Furthermore, the acidic conditions required for Friedel-Crafts reactions can lead to degradation or rearrangement of the indole ring.[2]

Q4: What role do directing groups play in achieving the desired regioselectivity?

Directing groups are pivotal for C-H functionalization on the indole's benzene ring.[1] By temporarily installing a group on the indole nitrogen (N1) or at the C3 position, it is possible to direct a metal catalyst to a specific C-H bond (e.g., C4 or C7) through chelation. For instance, a pivaloyl group at C3 can effectively direct palladium- or copper-catalyzed arylation to the C4 and C5 positions. While powerful, this adds steps for installation and removal, which must be factored into the overall efficiency.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The proposed solutions are based on a recommended synthetic pathway, which is visualized below.

Recommended Synthetic Workflow

The following workflow represents a logical and robust pathway to the target compound, starting from a commercially available, pre-functionalized indole.

G cluster_0 Phase 1: C4-Arylation cluster_1 Phase 2: Amide Formation SM Methyl 1H-indole-7-carboxylate INT1 Methyl 4-bromo-1H-indole-7-carboxylate SM->INT1 C4-Bromination (e.g., NBS) INT2 Methyl 4-phenyl-1H-indole-7-carboxylate INT1->INT2 Suzuki Cross-Coupling (Pd catalyst, Phenylboronic acid) INT3 4-Phenyl-1H-indole-7-carboxylic acid INT2->INT3 Saponification (e.g., LiOH, NaOH) PROD This compound INT3->PROD Amide Coupling (e.g., HATU, EDCI/HOBt)

Caption: Recommended synthetic pathway for this compound.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low yield/Multiple products during C4-bromination. 1. Over-bromination: NBS (N-Bromosuccinimide) can react at other positions (C3, C2, C6) if conditions are not controlled.2. N-Bromination: The indole NH is acidic and can be brominated.3. Decomposition: Strong acidic or basic conditions can degrade the indole.Solution:Control Stoichiometry: Use precisely 1.0-1.1 equivalents of NBS.• Solvent & Temperature: Perform the reaction in a polar aprotic solvent like DMF or acetonitrile at low temperatures (0 °C to RT) to control reactivity.• N-Protection: Consider protecting the indole nitrogen with a Boc or SEM group. This prevents N-bromination and can improve solubility, though it requires additional deprotection steps.
2. Failure or low yield in the Suzuki cross-coupling step. 1. Catalyst Deactivation: The Pd(0) active species may be poisoned or oxidized.2. Inefficient Transmetalation: The transfer of the phenyl group from boron to palladium is slow.[3]3. Homocoupling: Phenylboronic acid can couple with itself to form biphenyl.4. Debromination: The starting material is reduced back to the C4-H indole.Solution:Catalyst/Ligand Choice: Use a robust catalyst system. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) can be more effective.[4][5]• Base Selection: The base is critical for activating the boronic acid. Use an aqueous solution of a carbonate base (Na₂CO₃, K₂CO₃, Cs₂CO₃). Cs₂CO₃ is often superior for challenging couplings.[6]• Inert Atmosphere: Rigorously degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.• Temperature Control: Ensure the reaction is heated sufficiently (typically 80-110 °C) to drive the catalytic cycle.
3. Incomplete saponification of the methyl ester. 1. Steric Hindrance: The peri-interaction between the C7-ester and the indole nitrogen can hinder nucleophilic attack by hydroxide.2. Poor Solubility: The starting ester may have low solubility in the aqueous/alcoholic solvent mixture.Solution:Stronger Conditions: Use a stronger base like KOH or increase the temperature. A co-solvent like THF or dioxane can improve solubility.• Alternative Hydrolysis: Consider using Trimethyltin hydroxide (Me₃SnOH), which is a potent reagent for hydrolyzing sterically hindered esters under neutral conditions.
4. Low yield during the final amide coupling. 1. Poor Carboxylic Acid Activation: The coupling reagent may be inefficient or degraded.[7]2. Side Reactions: The activated acid can form an unreactive anhydride or other byproducts.3. Low Nucleophilicity of Ammonia Source: The amine source may not be reactive enough.Solution:Choice of Coupling Reagent: For a simple carboxamide, converting the acid to an acyl chloride (using SOCl₂ or oxalyl chloride) followed by reaction with aqueous ammonia is often robust.[8] For milder conditions, use a modern coupling reagent like HATU or HBTU with a non-nucleophilic base like DIPEA.[9]• Procedure: Add the coupling reagent to the carboxylic acid and base first to allow for pre-activation before adding the ammonia source (e.g., ammonium chloride).[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol describes the coupling of Methyl 4-bromo-1H-indole-7-carboxylate with phenylboronic acid.

  • Reagent Setup: To a flame-dried Schlenk flask, add Methyl 4-bromo-1H-indole-7-carboxylate (1.0 eq.), phenylboronic acid (1.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent & Base Addition: Add a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq.) followed by degassed 1,4-dioxane (to achieve a 0.1 M concentration of the indole).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 4-phenyl-1H-indole-7-carboxylate.

Protocol 2: Amide Formation via Acyl Chloride

This protocol describes the conversion of 4-Phenyl-1H-indole-7-carboxylic acid to the final product.

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-Phenyl-1H-indole-7-carboxylic acid (1.0 eq.) in dichloromethane (DCM). Add a catalytic amount of DMF (1 drop). Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) should cease, and the solution should become homogeneous.

  • Amidation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acyl chloride in anhydrous THF and add this solution dropwise to a vigorously stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Work-up: Stir for 1 hour, then dilute with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield this compound.

Troubleshooting Logic Flow

G start Low Yield in Suzuki Coupling q1 Is biphenyl (homocoupling) a major byproduct? start->q1 q2 Is starting material (bromo-indole) remaining? start->q2 q3 Is debrominated indole the major product? start->q3 sol1 • Lower reaction temperature slightly • Use a more selective ligand • Check boronic acid quality q1->sol1 Yes sol2 • Increase temperature/reaction time • Use a stronger base (e.g., Cs₂CO₃) • Use a more active catalyst system • Ensure rigorous degassing q2->sol2 Yes sol3 • Use milder base (e.g., K₃PO₄) • Add a phosphine ligand with a higher bite angle to suppress β-hydride elimination • Ensure starting materials are pure q3->sol3 Yes

Caption: Decision tree for troubleshooting the Suzuki cross-coupling step.

References

  • D. D. W. M. Dissanayake, J. Wang, Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions, Angew. Chem. Int. Ed. 2017, 56, 3966-3971. [Link][11]

  • Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions, ResearchGate. [Link][12][13]

  • J. Lv, B. Wang, K. Yuan, Y. Wang, Y. Jia, Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine, Org. Lett. 2019, 21, 19, 7715–7719. [Link][14]

  • Z. Shi, C. Grohmann, F. Glorius, From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds, Acc. Chem. Res. 2021, 54, 9, 2186–2201. [Link][1]

  • M. F. Ismail, G. A. El-Hiti, A. A. El-Sayed, Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals, Taylor & Francis Online. [Link][8]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid, Waseda University. [Link][15]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure, Testbook. [Link][2]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids, ResearchGate. [Link][4]

  • S. Cacchi, G. Fabrizi, A. Goggiamani, A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles, RSC Publishing. [Link][5]

  • R. F. Heck, E. Negishi, A. Suzuki, PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS, Nobel Prize. [Link][3]

  • A. G. S. A. Al-Hussainy, A. M. A. Al-Rahmah, A. A. H. Kadhum, A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles, PMC - NIH. [Link][6]

  • A. Brizzi, F. Aiello, F. Corelli, Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists, MDPI. [Link][10]

  • S. H. W. S. M. St-Gallay, S. J. F. Macdonald, M. D. E. Forbes, Challenges and Breakthroughs in Selective Amide Activation, PMC - NIH. [Link][16]

  • M. A. Al-Ghorbani, D. K. B. G. M. A. A. Al-Ghorbani, Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells, RSC Publishing. [Link][9]

  • Direct Amide Formation Avoiding Poor Atom Economy Reagents, R Discovery. [Link][7]

Sources

Technical Support Center: Optimizing Indole-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole-carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most common transformations in medicinal chemistry. Here, we will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter at the bench. The solutions provided are grounded in mechanistic principles to help you make informed decisions.

Q1: My reaction shows low or no conversion to the desired indole-carboxamide. What are the likely causes and how can I fix it?

A1: This is a frequent issue stemming from several core factors. A systematic diagnosis is key.[1][2]

  • Cause 1: Ineffective Carboxylic Acid Activation. The cornerstone of this reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If your coupling reagent is old, hydrated, or used in insufficient stoichiometry, activation will be incomplete.[1]

    • Solution: Always use fresh, high-purity coupling reagents. Store hygroscopic reagents like carbodiimides (EDC, DCC) and uronium salts (HATU, HBTU) in a desiccator. Ensure you are using at least 1.0-1.2 equivalents of the coupling reagent. A simple pre-activation step, where the carboxylic acid, coupling reagent, and any additives are stirred for 15-30 minutes before adding the amine, can significantly improve results.[1]

  • Cause 2: Amine Deactivation. Amines are nucleophiles, but they are also bases. A simple acid-base reaction between your indole-amine and the carboxylic acid starting material can occur, forming an ammonium salt.[3] This protonated amine is no longer nucleophilic and will not participate in the coupling reaction.[1][3]

    • Solution: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[4] Typically, 2-3 equivalents are used to neutralize any HCl salts from starting materials and the acid generated during the reaction. This ensures the amine remains in its free, nucleophilic state.

  • Cause 3: Poor Solubility or Suboptimal Conditions. If reactants are not fully dissolved, the reaction can stall. Likewise, temperature plays a critical role.

    • Solution: Screen for an appropriate solvent. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common first choices. For poorly soluble substrates, consider more polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP). Most couplings are run at room temperature, but gentle heating (40-50 °C) can sometimes drive sluggish reactions to completion, especially with sterically hindered substrates.[1]

Q2: My reaction works, but it's messy. I'm observing a significant amount of a byproduct that is difficult to separate from my product. What is it and how do I prevent it?

A2: The most common and troublesome byproduct in carbodiimide-mediated couplings (e.g., using EDC or DCC) is the N-acylurea .[5][6][7]

  • Mechanism of Formation: The reaction of a carboxylic acid with a carbodiimide forms a highly reactive O-acylisourea intermediate.[6] This intermediate is supposed to react with your amine. However, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form the very stable and unreactive N-acylurea.[6][8] This side reaction consumes your activated acid and reduces your yield.[5]

  • Prevention Strategy: The key is to intercept the O-acylisourea before it can rearrange. This is the primary role of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) .[4][9][10]

    • These additives rapidly react with the O-acylisourea to form a more stable, yet still reactive, active ester (e.g., an OBt ester).[10] This active ester is less prone to side reactions but reacts cleanly with the amine to form the desired amide.[9] Using an additive like HOBt or Oxyma is strongly recommended for nearly all carbodiimide-mediated couplings to enhance reactivity and minimize byproduct formation.[4]

  • Removal Strategy: If N-acylurea has already formed, its removal can be challenging due to similar polarity with the product. If using the water-soluble EDC, the resulting N-acylurea is also water-soluble and can often be removed with an aqueous workup (e.g., washing with dilute acid, then bicarbonate, then brine).[4] For the byproduct of DCC (dicyclohexylurea, DCU), it is largely insoluble in many organic solvents and can often be removed by filtration.[8][11]

Q3: I am working with a chiral indole-containing carboxylic acid, and I am concerned about racemization. How can I mitigate this risk?

A3: Racemization is a critical concern in amide coupling, as the activation process can render the α-proton of the carboxylic acid acidic, leading to epimerization.[12][13]

  • Mechanism of Racemization: The primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[9] This intermediate can easily tautomerize, scrambling the stereocenter.[9]

  • Mitigation Strategies:

    • Use Additives: This is the most effective strategy. Additives like HOBt, and particularly its more acidic analogues like HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure® , are excellent racemization suppressants.[2][4][9] They work by forming active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[9] Oxyma-based additives are often considered superior to HOBt in this regard.[9][14]

    • Choose the Right Coupling Reagent: Uronium/aminium salt reagents like HATU and HBTU were developed specifically to be highly efficient and minimize racemization, as they incorporate a HOAt or HOBt moiety within their structure.[2][13]

    • Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow the rate of oxazolone formation relative to the desired amidation.[1]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid using an excess of base, as it can promote racemization.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best coupling reagent for my specific indole-carboxamide synthesis?

A1: The "best" reagent depends on your specific substrates, scale, budget, and sensitivity to side reactions like racemization. Here is a comparative summary:

Coupling Reagent Class Pros Cons Best For...
EDC·HCl CarbodiimideWater-soluble byproduct, inexpensive, readily available.[4]Moderate reactivity, higher risk of racemization and N-acylurea without additives.[7]General purpose, large-scale synthesis where cost is a factor and byproduct removal via extraction is desired.
DCC CarbodiimideInexpensive, high-yielding.[3][11]Insoluble urea byproduct (DCU) can complicate purification[8]; potent allergen.[8]Solution-phase synthesis where the insoluble DCU can be easily filtered off.
HATU Uronium/AminiumVery high reactivity, fast reaction times, low racemization risk.[4][15]Expensive, can be sensitive to moisture.Difficult couplings, sterically hindered substrates, chiral materials, and when speed is critical.
HBTU Uronium/AminiumHighly reactive and efficient, less expensive than HATU.[13]Slightly higher racemization risk compared to HATU.[9]A robust and slightly more economical alternative to HATU for most applications.

Q2: What is the precise role of a base like DIPEA in the reaction? Is it always necessary?

A2: A base like DIPEA (N,N-Diisopropylethylamine) serves two primary functions:

  • Neutralizing Salts: If your amine starting material is a hydrochloride or other acid salt, the base is absolutely necessary to liberate the free amine, which is the active nucleophile.

  • Scavenging Acid: The coupling reaction itself generates protons. For example, when using HATU, one equivalent of acid is produced. The base neutralizes this acid, preventing it from protonating your valuable amine starting material and shutting down the reaction.[4]

It is almost always recommended to include a non-nucleophilic base unless both your amine and carboxylic acid are free, neutral species and the coupling reagent used does not generate an acidic byproduct. Even then, its presence is good practice to maintain optimal reaction conditions.

Visualized Workflows & Protocols

Troubleshooting Decision Tree for Low Yield

This diagram outlines a logical workflow for diagnosing and solving low-yield reactions.

TroubleshootingWorkflow Start Low / No Yield CheckReagents Check Reagent Quality (Age, Storage) Start->CheckReagents 1. Start Here CheckStoich Verify Stoichiometry (1.1 eq Amine, 1.2 eq Coupling Agent) CheckReagents->CheckStoich Reagents OK Result Improved Yield CheckReagents->Result Replaced Old Reagent AddBase Ensure Base is Present (2-3 eq DIPEA) CheckStoich->AddBase Stoich. OK CheckStoich->Result Corrected Equivalents Preactivate Pre-activate Acid? (Stir Acid + Reagent 30 min) AddBase->Preactivate Base OK AddBase->Result Added Base SolventScreen Screen Solvents (DCM, DMF, DMSO) Temp Increase Temperature (RT -> 40°C) SolventScreen->Temp No Improvement SolventScreen->Result Success! Temp->Result Success! Preactivate->SolventScreen No Improvement Preactivate->Result Success!

Caption: A decision tree for troubleshooting low-yield indole-carboxamide synthesis.

Mechanism: The Critical Role of HOBt

This diagram illustrates how HOBt intercepts the reactive intermediate to prevent side reactions.

HOBT_Mechanism cluster_0 Carbodiimide Activation cluster_1 Undesired Pathway cluster_2 HOBt Interception (Desired) RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Stable Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Slow) OBt_Ester OBt Active Ester (Stable Intermediate) O_Acylisourea->OBt_Ester + HOBt (Fast) HOBt HOBt Additive Product Indole-Carboxamide OBt_Ester->Product + Amine Amine Indole-Amine Amine->Product

Caption: Mechanism showing HOBt suppressing N-acylurea formation.

Experimental Protocols

Protocol 1: General Procedure for Indole-Carboxamide Synthesis using EDC/HOBt

This robust protocol is a reliable starting point for a wide range of substrates.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indole-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Reagent Addition: Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes.

  • Amine & Base Addition: Add the indole-amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the reaction at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed (typically 4-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization as needed.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate. Spot a dilute solution of your carboxylic acid starting material (SM-Acid), your amine starting material (SM-Amine), and a co-spot (both starting materials in one spot) as references.

  • Reaction Sample: Take a small aliquot from your reaction mixture with a capillary tube and spot it on the plate.

  • Elution: Develop the plate in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The ideal system will give your starting materials Rf values between 0.2 and 0.6 and separate them well.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The product, being more nonpolar than the carboxylic acid but often less polar than the amine, should appear as a new spot, typically between the two starting materials. The disappearance of the limiting reagent (usually the acid) indicates reaction completion.

References

  • Wang, G., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146. [Link]

  • Wang, G., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, available in PMC. [Link]

  • De, A. U., & Saha, A. (1975). Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. Journal of Pharmaceutical Sciences, 64(2), 249-252. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Accessed January 15, 2026. [Link]

  • Li, W. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 72(23), 5757-5761. [Link]

  • Lu, D., et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 61(23), 10695-10713. [Link]

  • ResearchGate. Synthesis of indole‐3‐carboxamides. ResearchGate. Accessed January 15, 2026. [Link]

  • Singh, A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • ResearchGate. Strategies for Indole carboxylate synthesis. ResearchGate. Accessed January 15, 2026. [Link]

  • Lu, D., et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 61(23), 10695-10713. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 15, 2026. [Link]

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  • ResearchGate. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. Accessed January 15, 2026. [Link]

  • Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 18(11), 14045-14057. [Link]

  • Mondal, S., & Ghorai, P. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(1), 109-116. [Link]

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  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-9403. [Link]

  • Wiley Online Library. (2002). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry. [Link]

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  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

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  • Fiveable. N-acylurea Definition. Fiveable. Accessed January 15, 2026. [Link]

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  • Ye, M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(26), 3293-3296. [Link]

  • Synfacts. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts, 19(11), 1224. [Link]

  • Isherwood, M., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

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  • Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11510-11515. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2416-2423. [Link]

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Technical Support Center: Troubleshooting Assays for 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Phenyl-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability and inconsistency in experimental assays involving this compound. As a member of the indole-carboxamide class, this molecule holds therapeutic promise but also presents specific handling and experimental challenges, primarily related to its physicochemical properties. This document provides in-depth, cause-and-effect troubleshooting to ensure the generation of reliable and reproducible data.

Section 1: Core Issue - Compound Handling and Preparation

Inconsistent results often originate from the very first step: compound preparation. The planar nature and high crystal lattice energy common to many indole derivatives can lead to poor aqueous solubility, a primary driver of assay variability.[1][2]

Q1: My results are inconsistent from day to day. Could my stock solution be the problem?

A: Absolutely. The integrity of your stock solution is paramount. Inconsistency often points to issues with compound solubility or stability.

Potential Causes & Solutions:

  • Poor Solubility: this compound, like many indole-carboxamides, likely has limited aqueous solubility.[2] If the compound precipitates from your stock solution or upon dilution into aqueous assay buffers, the effective concentration will be lower and more variable than the nominal concentration.

    • Solution: Prepare high-concentration primary stock solutions in 100% DMSO. Visually inspect the solution after vortexing and gentle warming (37°C) to ensure complete dissolution. When preparing working dilutions, do so serially and avoid large single-step dilutions into aqueous buffers, which can cause the compound to "crash out."

  • Compound Degradation: Indole rings can be susceptible to oxidation, photodegradation, and instability under strongly acidic or basic conditions.[3]

    • Solution: Prepare fresh stock solutions regularly. For storage, use amber vials to protect from light, and consider aliquoting stocks to minimize freeze-thaw cycles. Store at -20°C or -80°C. Perform a simple stability check if you suspect degradation in your assay medium (see Protocol 1).

Parameter Recommendation Rationale
Primary Stock Solvent 100% Anhydrous DMSOMaximizes solubility of hydrophobic compounds.
Stock Concentration 10-20 mMA practical range that balances solubility with minimizing final DMSO concentration in assays.
Storage -20°C or -80°C in small, single-use aliquotsMinimizes freeze-thaw cycles which can compromise compound integrity.
Handling Use amber vials; avoid prolonged exposure to lightThe indole ring system can be susceptible to photodegradation.[3]
Section 2: Troubleshooting Biochemical (Cell-Free) Assays

Even with a perfect stock solution, the transition to a complex biochemical assay introduces new variables.

Q1: I'm seeing a "steep" or inconsistent IC50 curve, and my replicate data is poor.

A: This is a classic symptom of compound aggregation or precipitation at higher concentrations. The compound may be forming micelles or simply falling out of solution in the assay buffer, leading to a sudden, non-stoichiometric inhibition profile.

Workflow for Troubleshooting Inconsistent IC50 Values

G start Inconsistent IC50 Results check_solubility 1. Assess Solubility in Assay Buffer (See Protocol 2) start->check_solubility is_soluble Is compound soluble at highest test concentration? check_solubility->is_soluble check_detergent 2. Add Non-ionic Detergent (e.g., 0.01% Triton X-100) is_soluble->check_detergent  Yes failure Problem Persists: Consult Advanced Characterization (e.g., DLS for aggregation) is_soluble->failure No (Lower max concentration) issue_resolved Issue Resolved? check_detergent->issue_resolved check_dmso 3. Verify DMSO Concentration Is it consistent across all wells? issue_resolved->check_dmso No success Success: Reliable Assay issue_resolved->success  Yes issue_resolved2 Issue Resolved? check_dmso->issue_resolved2 check_reagents 4. Check Reagent Stability (Enzyme, Substrate, etc.) issue_resolved2->check_reagents No issue_resolved2->success  Yes check_reagents->failure

Caption: Workflow for diagnosing inconsistent IC50 data.

Recommended Solutions:

  • Reduce Maximum Concentration: The simplest solution is to lower the top concentration of your dose-response curve to a range where the compound remains soluble.

  • Incorporate a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can prevent non-specific aggregation. If this resolves the issue, it strongly suggests aggregation was the root cause.

  • Control DMSO Concentration: Ensure the final percentage of DMSO is identical in all wells, including controls. Gradients in DMSO concentration can affect enzyme activity and protein stability, creating artifacts.

Q2: My assay shows high background noise or a complete loss of signal.

A: This may be due to direct interference of the compound with the assay detection method.

Potential Causes & Solutions:

  • Fluorescence Interference: Indole moieties are inherently fluorescent. If you are using a fluorescence-based readout (e.g., fluorescence polarization, FRET), the compound itself may be contributing to the signal.

    • Solution: Run a control plate containing only the compound dilutions in assay buffer without the enzyme or other interacting partners. Subtract this background fluorescence from your experimental data.

  • Reaction with Detection Reagents: Some assay reagents, like those used in luminescence-based ATP quantification assays (e.g., CellTiter-Glo®), can be inhibited or quenched by test compounds.

    • Solution: Test for interference by adding your compound to a standard curve of your detection signal (e.g., a standard curve of ATP). A shift in the curve in the presence of your compound indicates interference.

Section 3: Troubleshooting Cellular Assays

Cellular assays add layers of biological complexity, including membrane transport, metabolism, and potential cytotoxicity, which can obscure the compound's true activity.[4][5]

Q1: The compound is potent in my biochemical assay but shows weak or no activity in my cell-based assay.

A: This is a common and important finding, often referred to as a "cell shift." It points to issues with the compound's ability to reach and engage its target in a cellular environment.

G cluster_cell Cell compound Compound in Media membrane Cell Membrane (Permeability Barrier) compound->membrane 1. Permeation cytosol cytosol membrane->cytosol 2. Entry cytosol->compound 4. Efflux target Intracellular Target cytosol->target 3. Target Engagement

Caption: Barriers to intracellular compound activity.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach an intracellular target.Consider using cell lines with different expression levels of efflux pumps. If the target is known, a cell-free assay with purified protein can confirm direct binding.[2]
Rapid Metabolism The cells may be rapidly metabolizing the compound into an inactive form (e.g., via hydroxylation by Cytochrome P450 enzymes).[2]Co-incubate with a pan-cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to see if potency is restored. Perform a microsomal stability assay.
Efflux Pump Activity The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.Test for increased activity in the presence of an efflux pump inhibitor like verapamil or cyclosporin A.[6]
High Protein Binding The compound may bind extensively to proteins in the fetal bovine serum (FBS) in the culture medium, reducing the free concentration available to act on the cells.Reduce the percentage of FBS in the assay medium (if tolerated by the cells for the assay duration) or perform the assay in serum-free medium.
Q2: I'm observing unexpected cytotoxicity that complicates the interpretation of my functional assay.

A: Undesired cytotoxicity can mask the specific effects of a compound. It is crucial to separate general toxicity from on-target pharmacology.

Recommended Solutions:

  • Determine the Cytotoxicity Window: Always run a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay using the same cell line, compound concentrations, and incubation time.[7]

  • Use Lower Concentrations: Limit the concentrations in your functional assay to those that show minimal cytotoxicity (e.g., >80% cell viability).

  • Reduce Incubation Time: Shortening the exposure time may mitigate toxicity while still allowing for the desired functional effect to be observed.

Section 4: Key Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Medium

This protocol helps determine if the compound is degrading under your specific experimental conditions.

  • Preparation: Prepare your complete assay medium (e.g., cell culture medium + 10% FBS).

  • Incubation: Add this compound to the medium at two concentrations (e.g., your highest assay concentration and your EC50/IC50). Also prepare a "Time 0" sample by immediately extracting the compound after addition.

  • Simulate Assay Conditions: Incubate the test samples under the same conditions as your actual assay (e.g., 37°C, 5% CO2) for the full duration of the experiment.

  • Extraction: At the end of the incubation, stop the reaction by adding a threefold excess of cold acetonitrile to precipitate proteins. Centrifuge to clarify the supernatant.

  • Analysis: Analyze the "Time 0" and incubated samples by LC-MS.

  • Interpretation: Compare the peak area of the parent compound in the incubated samples to the "Time 0" sample. A significant decrease (>15-20%) in the parent peak area suggests instability.[3]

Protocol 2: Rapid Assessment of Aqueous Kinetic Solubility

This protocol provides a quick estimate of the compound's solubility limit in your buffer.

  • Buffer Preparation: Use the final aqueous buffer from your assay (e.g., PBS, HEPES buffer).

  • Serial Dilution: Create a dilution series of your compound in 100% DMSO at 100x the final desired concentrations.

  • Dilution into Buffer: Add 2 µL of each DMSO dilution to 198 µL of the assay buffer in a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation & Observation: Seal the plate, shake for 1-2 hours at room temperature, and then let it stand for another hour. Visually inspect each well for signs of precipitation (cloudiness, particles).

  • (Optional) Quantitative Measurement: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength where the compound absorbs. The concentration at which absorbance plateaus is the approximate limit of kinetic solubility.

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com.
  • de Souza, M. C., et al. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.
  • O'Connor, J. C., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. National Institutes of Health.
  • Kaur, H., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Bortolon, V. R., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health.
  • Fassihi, A., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health.
  • de Almeida, L., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed.
  • Thermo Fisher Scientific. (n.d.). ELISA Troubleshooting Guide. Thermo Fisher Scientific - US.
  • de Souza, M. C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.
  • de Souza, M. C., et al. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed.
  • Unknown. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. National Institutes of Health.
  • Unknown. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed.
  • Unknown. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health.
  • Unknown. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.
  • Unknown. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS.
  • Unknown. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed.
  • Unknown. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • Ban, F., et al. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed.
  • Unknown. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health.
  • Unknown. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed.
  • Brown, F. J., et al. (n.d.). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed.
  • BLD Pharm. (n.d.). 1253792-04-9|this compound. BLD Pharm.
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Technical Support Center: Structure-Activity Relationship (SAR) Optimization of 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the SAR optimization of 4-Phenyl-1H-indole-7-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this promising scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide you with the rationale behind experimental choices, ensuring a robust and efficient optimization campaign.

I. Triage of Common Issues

During the SAR exploration of the this compound core, researchers may encounter hurdles across three main stages: Synthesis and Purification, Assay Development and Screening, and SAR Data Interpretation. This guide is structured to address specific problems within each of these domains.

II. Synthesis & Purification Troubleshooting

The synthesis of novel analogs is the engine of any SAR campaign. The indole scaffold, while common, can present unique challenges, especially with specific substitution patterns.[1]

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields in the final amide coupling step to form the 7-carboxamide. What are the likely causes and solutions?

A1: Low yields in amide coupling reactions are a frequent issue. Several factors could be at play:

  • Poor activation of the carboxylic acid: The 1H-indole-7-carboxylic acid may not be efficiently activated. If you are using standard coupling reagents like HATU or HBTU, ensure they are fresh and used in an anhydrous solvent. Consider adding an activating agent like HOBt.

  • Steric hindrance: The phenyl group at the 4-position might sterically hinder the approach of the amine to the activated carboxylic acid at the 7-position. Trying a less bulky coupling reagent or extending the reaction time and/or increasing the temperature might help.

  • Side reactions: The indole nitrogen is nucleophilic and can sometimes participate in side reactions. Protection of the indole nitrogen with a suitable group like Boc or SEM can prevent this and may improve yields.[1]

  • Sub-optimal base: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.

Q2: We are struggling with the purification of our final compounds. They appear to be sticking to the silica gel column. What can we do?

A2: The indole nucleus and the carboxamide group can lead to strong interactions with silica gel. Here are a few strategies to overcome this:

  • Solvent system modification: Add a small amount of a polar, slightly basic solvent like triethylamine or a few drops of ammonium hydroxide to your eluent system. This can help to block the acidic silanol groups on the silica surface and improve the elution of your compound.

  • Alternative chromatography: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase chromatography (C18), which may have different selectivity and reduce the strong interactions.

  • Trituration/Crystallization: If your compound is a solid, attempting to triturate it with a suitable solvent or induce crystallization can be a highly effective purification method that avoids column chromatography altogether.

Experimental Protocol: General Synthesis of 4-Phenyl-1H-indole-7-carboxamides

This protocol outlines a general, robust method for the synthesis of the target compounds.

  • Starting Material Synthesis: Begin with a suitable substituted 2-nitrotoluene. A Suzuki coupling reaction can be employed to introduce the phenyl group at the position that will become the 4-position of the indole.

  • Indole Formation: A common method for constructing the indole ring is the Fischer indole synthesis.[1] However, for this specific substitution pattern, a reductive cyclization of a 2-nitro-aryl derivative is often more effective.[2]

  • Carboxylic Acid Formation: The methyl group at the 7-position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4).

  • Amide Coupling:

    • Dissolve the 4-Phenyl-1H-indole-7-carboxylic acid (1 equivalent) in an anhydrous solvent like DMF or DCM.

    • Add your desired amine (1.1 equivalents) and a coupling reagent such as HATU (1.2 equivalents).

    • Add a non-nucleophilic base like DIPEA (2 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography, trituration, or crystallization.[3][4]

III. Assay Development & Screening

Once you have synthesized your analogs, robust and reliable biological assays are crucial for generating meaningful SAR data.

Frequently Asked Questions (FAQs)

Q1: Our indole-carboxamide compounds are showing high background fluorescence in our cellular assay. How can we mitigate this?

A1: Indole-containing compounds are known to be inherently fluorescent, which can interfere with assays that use fluorescence as a readout.

  • Control Experiments: Always run parallel experiments with your compounds in the absence of the fluorescent probe or substrate to quantify their intrinsic fluorescence. This background can then be subtracted from your experimental values.

  • Use a Different Readout: If possible, switch to an alternative assay with a different detection method, such as a colorimetric or luminescent readout.

  • Red-Shifted Dyes: If you must use a fluorescence-based assay, consider using fluorescent dyes that excite and emit at longer wavelengths (red-shifted). The intrinsic fluorescence of most small molecules is in the blue-green region of the spectrum.

Q2: We are observing poor solubility of our more lipophilic analogs in our aqueous assay buffer. What are some solutions?

A2: Poor aqueous solubility is a common challenge in drug discovery.

  • Co-solvents: A small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol can be added to the assay buffer to improve compound solubility. Be sure to run vehicle controls to ensure the solvent itself does not affect the assay.

  • Formulation with Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations to create micelles that can solubilize your compounds.

  • Sonication: Gently sonicating the compound in the assay buffer can sometimes help to achieve a uniform dispersion.

Data Presentation: Hypothetical SAR Data

The following table presents a hypothetical dataset for a series of this compound analogs to illustrate how SAR data can be organized. The biological target is assumed to be a hypothetical kinase.

Compound IDR1 (Phenyl Substitution)R2 (Amide)Kinase IC50 (nM)Cell Viability EC50 (µM)
Lead-1 H-NH2500>50
Analogue-1a 4-F-NH2250>50
Analogue-1b 4-Cl-NH215045
Analogue-1c 4-OMe-NH2800>50
Analogue-2a H-NH(Me)400>50
Analogue-2b 4-Cl-NH(Me)10030
Analogue-2c 4-Cl-N(Me)2900>50

IV. SAR Data Interpretation

Interpreting SAR data correctly is key to designing the next round of improved compounds.[5][6]

Frequently Asked Questions (FAQs)

Q1: We are seeing a significant drop in activity when we add bulky groups to the phenyl ring at the 4-position. What does this suggest?

A1: This observation strongly suggests that the binding pocket for the 4-phenyl group is sterically constrained. Your SAR exploration should focus on smaller substituents or isosteric replacements that maintain favorable electronic properties without increasing bulk. For example, replacing a methyl group with a chlorine atom can provide similar electronic effects with a smaller van der Waals radius.

Q2: Our SAR is "flat," meaning that most of the modifications we make to a certain part of the molecule result in a loss of activity. What should we do?

A2: A flat SAR often indicates that the region of the molecule you are modifying is critical for binding and has very little tolerance for structural changes.

  • Confirm Binding Mode: If possible, obtain a co-crystal structure of your lead compound with its target protein. This will provide invaluable information about the key interactions and guide your design strategy.

  • Scaffold Hopping: It may be necessary to explore alternative scaffolds that can present the key pharmacophoric elements in a different orientation.

  • Focus on Other Regions: Shift your medicinal chemistry efforts to other parts of the molecule that may be more tolerant to modification and could extend into new regions of the binding pocket.

Visualization of SAR Optimization Workflow

The following diagram illustrates a typical workflow for the SAR optimization of the this compound scaffold.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Design Start Lead Compound This compound Synth Synthesize Analogs (Vary R1 and R2) Start->Synth Purify Purify & Characterize (HPLC, NMR, MS) Synth->Purify Assay Primary Assay (e.g., Kinase Inhibition) Purify->Assay CounterAssay Secondary Assay (e.g., Cell Viability) Assay->CounterAssay ADME ADME/Tox Profiling (Solubility, Permeability) CounterAssay->ADME SAR Establish SAR (Analyze Activity Trends) ADME->SAR Design Design Next Generation (In Silico Modeling) SAR->Design End Optimized Lead SAR->End Meets Target Profile Design->Synth New Hypotheses

Caption: Iterative cycle of SAR optimization.

V. References

  • Interpreting quantitative structure-activity relationship models to guide drug discovery. (Source: Google Scholar)

  • Optimization of Phenyl Indole Inhibitors of the AAA ATPase p97. (Source: ResearchGate)

  • Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. (Source: PubMed Central)

  • Structure-Activity Relationship (SAR) Studies. (Source: Oncodesign Services)

  • SAR: Structure Activity Relationships. (Source: Collaborative Drug Discovery)

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (Source: MDPI)

  • Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. (Source: PubMed Central)

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (Source: NIH)

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (Source: Benchchem)

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (Source: NIH)

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (Source: RSC Publishing)

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (Source: NIH)

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Common experimental errors with 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenyl-1H-indole-7-carboxamide

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound and related indole-based compounds. As Senior Application Scientists, we understand that navigating the complexities of experimental work with novel small molecules requires both precision and a deep understanding of the underlying chemistry and biology. This guide is structured to address the most common challenges encountered in the laboratory, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you to troubleshoot effectively, ensure data integrity, and accelerate your research.

Section 1: Compound Integrity, Handling, and Storage

The reliability of any experiment begins with the quality and proper handling of the starting materials. Issues at this stage are common and can often be mistaken for poor biological activity later on.

Q1: I've just received my vial of this compound. What are the first steps I should take?

A1: Before using the compound, it is critical to verify its identity and purity. While reputable vendors provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good scientific practice.

  • Purity Confirmation: The CoA should specify the purity, typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If your results are critical, consider running a quick purity check on your own HPLC system.

  • Identity Confirmation: Mass Spectrometry (MS) can confirm the molecular weight (Expected: 236.27 g/mol for C₁₅H₁₂N₂O).[2]

  • Appearance: The compound should be a white to yellowish solid.[3] Significant color deviation or a non-crystalline appearance could suggest degradation or impurities.

Q2: What is the best way to prepare and store stock solutions to prevent degradation and solubility issues?

A2: Proper preparation and storage of stock solutions are paramount for reproducibility.[1] Indole derivatives can be susceptible to degradation, and poor solubility is a known challenge for this class of compounds.[4][5]

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is a versatile solvent for many organic molecules, but ensure it is compatible with your downstream assay.[1]

  • Weighing: Weigh the compound accurately in a clean, dry vial. Avoid leaving the compound exposed to air and light for extended periods.

  • Solubilization: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM). This minimizes the final percentage of DMSO in your assay medium.

  • Mixing: Vortex thoroughly until the compound is fully dissolved. Gentle warming (to 37°C) can aid dissolution, but do not overheat, as this can accelerate degradation.

  • Aliquoting & Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1] Store at -20°C or -80°C, protected from light.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOHigh solubilizing power; minimizes hydrolysis from water.
Stock Concentration 10-20 mMAllows for small volumes to be used in assays, keeping final DMSO % low (<0.5%).[6]
Storage Temp. -20°C or -80°CReduces chemical degradation and solvent evaporation.
Handling Aliquot into single-use vialsPrevents degradation from multiple freeze-thaw cycles.[1]

Section 2: Synthesis and Purification Challenges

For researchers synthesizing this compound or its analogs, several pitfalls can lead to low yields or impure products.

Q3: My synthesis of the indole core is resulting in a low yield. What are the common failure points?

A3: Indole synthesis, such as through Fischer, Leimgruber–Batcho, or Reissert methods, can be sensitive to reaction conditions.[7][8] The Fischer indole synthesis, for example, is highly dependent on the choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA).[7]

  • Starting Material Purity: Impurities in the initial arylhydrazine or carbonyl compounds can introduce competing side reactions.[7]

  • Substituent Effects: The electronic properties of substituents on your starting materials can impact the stability of key intermediates, potentially favoring side reactions over the desired cyclization.[7]

  • Reaction Conditions: Temperature and reaction time must be carefully optimized. Overly harsh conditions can lead to decomposition.[7]

Q4: I'm struggling with the final amide coupling step to form the 7-carboxamide. What can I do to improve this reaction?

A4: The amide coupling between the indole-7-carboxylic acid and an amine is a critical step. Failure here often relates to the choice of coupling reagents and reaction conditions.

  • Coupling Reagents: Standard reagents like HATU or HOBt/EDC are effective. Ensure they are fresh and anhydrous. HATU with a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent (like DMF) is often a robust choice.[9]

  • Activation: Ensure the carboxylic acid is fully activated before adding the amine.

  • Purification: Purification of indole derivatives can be challenging. Column chromatography is common, but finding the right solvent system is key. Gradient elution may be necessary to separate closely related impurities.[7]

Section 3: Assay Development and Execution

This section addresses the most frequent issues that arise once the compound is introduced into a biological system.

FAQ 3.1: Poor Solubility and Compound Precipitation

Q5: I suspect my compound is precipitating in my aqueous assay buffer. How can I confirm this and what can I do about it?

A5: Poor aqueous solubility is a very common reason for the apparent lack of activity in small molecule inhibitors.[6] If the compound crashes out of solution, its effective concentration is far lower than intended.

Protocol for a Simple Visual Solubility Test:

  • Prepare Dilutions: Prepare a serial dilution of your compound in the final assay buffer, starting from the highest concentration you plan to test.

  • Incubate: Incubate these solutions under the exact same conditions as your experiment (e.g., 37°C, 5% CO₂ for cell culture) for 1-2 hours.

  • Visual Inspection: Carefully inspect each tube or well against a dark background. Look for any signs of cloudiness, crystals, or precipitate. This will give you a rough idea of the solubility limit.

  • Microscopic Examination: For cell-based assays, inspect the wells under a microscope to see if the compound has precipitated onto the cells.

Troubleshooting Steps for Poor Solubility:

  • Reduce Final Concentration: The simplest solution is to work at concentrations below the solubility limit.

  • Include a Surfactant: A low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 can sometimes improve solubility, but must be tested for effects on the assay itself.

  • Use of Salt Forms: If you have access to salt forms of the compound, they may exhibit improved aqueous solubility.[10]

FAQ 3.2: Lack of Expected Biological Activity

Q6: My compound is pure and soluble, but I'm not observing any effect in my assay. What should I troubleshoot next?

A6: This is a frequent and complex issue. A systematic approach is required to pinpoint the problem. The cause can generally be traced to one of three areas: the compound itself, the experimental setup, or the biological target system.[1][6]

Below is a workflow to guide your troubleshooting process.

G start No Biological Activity Observed cat1 Step 1: Verify the Compound start->cat1 cat2 Step 2: Scrutinize the Assay start->cat2 cat3 Step 3: Interrogate the Biology start->cat3 purity Purity Check (HPLC/MS) cat1->purity Confirm identity stability Degradation? (Fresh vs. Old Stock) cat1->stability Rule out degradation solubility Solubility in Assay Buffer? cat1->solubility Check for precipitation positive_control Positive Control Working? cat2->positive_control Assay validity dmso_control DMSO/Vehicle Control OK? cat2->dmso_control Vehicle effects reagents Reagent Stability/Concentration? cat2->reagents Reagent integrity timing Incubation Time/Dosing Correct? cat2->timing Protocol adherence target_expression Target Expressed in Model? cat3->target_expression Target presence target_engagement Does Compound Reach Target? (e.g., CETSA) cat3->target_engagement Compound binding pathway Is Downstream Pathway Active? cat3->pathway System relevance

Caption: Troubleshooting workflow for inactive small molecules.

FAQ 3.3: Potential Off-Target Effects

Q7: I see a cellular phenotype, but how can I be sure it's due to the intended mechanism and not an off-target effect?

A7: Differentiating on-target from off-target effects is a critical step in drug development.[11] Relying on a single compound's activity is insufficient. A multi-faceted approach is necessary:

  • Use a Negative Control: The best negative control is a close structural analog of your compound that is known to be inactive against the intended target.[10][11] If the inactive analog does not produce the phenotype, it strengthens the case for on-target activity.

  • Orthogonal Approaches: Use a different method to validate the target's role. For example, if your compound inhibits a specific kinase, does siRNA or CRISPR-mediated knockdown of that kinase replicate the phenotype?

  • Rescue Experiments: If you can introduce a mutated form of the target protein that your compound cannot bind to, it should "rescue" the phenotype (i.e., the cells should behave as if the compound wasn't there).

  • Dose-Response Relationship: A clear dose-response relationship is expected for on-target effects. Off-target effects often appear only at higher concentrations.[10]

Section 4: Advanced Characterization

Q8: My compound shows promising initial activity. What are the next steps to characterize its properties further?

A8: Beyond initial activity, a deeper understanding of the compound's Drug Metabolism and Pharmacokinetic (DMPK) properties is essential, especially for any translational goals. Many indole-based compounds face challenges with metabolic stability.[4][5]

  • Metabolic Stability: An in vitro assay using liver microsomes (human or mouse) can predict how quickly the compound will be metabolized.[4] Low stability may necessitate chemical modifications to block metabolic "soft spots."

  • Cell Permeability: Assays like the Caco-2 permeability assay can predict how well the compound might be absorbed orally.[12]

  • Selectivity Profiling: Screening the compound against a panel of related targets (e.g., a kinase panel) is crucial to understand its selectivity and predict potential off-target effects.

This guide provides a framework for identifying and resolving common experimental issues. Meticulous planning, the use of proper controls, and a systematic approach to troubleshooting are the keys to generating reliable and reproducible data in your research with this compound.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Baragaña, B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Baragaña, B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • BenchChem. (2025).
  • Ribeiro, J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. [Link]

  • Singh, D., et al. (2022). Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. [Link]

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

  • Shi, Y., et al. (2023). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. [Link]

  • Kumar, S., et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • Wang, T., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. [Link]

  • Sisinna, E., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Brown, F.J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed. [Link]

  • Pinto, D.J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

  • Lee, H., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. [Link]

  • Carl ROTH. 1H-Indole-7-carboxamide. [Link]

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Technical Support Center: Potency Enhancement of 4-Phenyl-1H-indole-7-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenyl-1H-indole-7-carboxamide derivatives. This guide is designed to provide in-depth, actionable insights into optimizing the potency of this important class of compounds, primarily focusing on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the structure-activity relationship (SAR) and mechanism of action of this compound and its analogs.

Q1: What is the primary biological target and mechanism of action for this class of compounds?

A: The most extensively studied and validated biological target for this scaffold is PARP-1 (Poly(ADP-ribose) polymerase-1) .[1][2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). By inhibiting PARP-1, these compounds prevent the repair of SSBs. In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into toxic double-strand breaks during replication, leading to cell death through a mechanism known as synthetic lethality .[1][3]

Q2: Which regions of the this compound scaffold are most critical for optimizing potency?

A: SAR studies indicate three primary regions for modification to enhance potency. The general optimization strategy involves exploring substitutions on the indole core, the pendant phenyl ring, and the carboxamide linker.

SAR_Overview cluster_0 Key Scaffold cluster_1 Modification Hotspots Indole This compound Core IndoleCore Indole Ring (Positions C3, C5) Indole->IndoleCore Explore Halogenation, Alkylation PhenylRing Phenyl Ring (Positions C2', C4') Indole->PhenylRing Introduce Polar/Cyclic Groups AmideLinker Carboxamide Moiety Indole->AmideLinker Vary Amide Substituents Cellular_Potency_Troubleshooting cluster_0 Investigation Phase cluster_1 Solution Phase start Problem: High Enzyme IC₅₀, Low Cellular EC₅₀ check_perm 1. Assess Permeability (e.g., PAMPA, Caco-2 Assay) start->check_perm check_efflux 2. Test for Pgp Efflux (e.g., Use Pgp inhibitors like Verapamil) check_perm->check_efflux sol_perm If Low Permeability: - Increase Lipophilicity - Reduce Polar Surface Area - Reduce H-bond donors check_efflux->sol_perm Permeability is the issue sol_efflux If Pgp Substrate: - Mask Pgp recognition sites - Introduce bulky groups - Utilize scaffolds known to bypass efflux (e.g., 7-azaindole) check_efflux->sol_efflux Efflux is the issue

Caption: Workflow for diagnosing and solving poor cellular potency.

Step-by-Step Protocol: Pgp-Mediated Efflux Assay

  • Cell Culture: Plate a cancer cell line known to express Pgp (e.g., NCI/ADR-RES) and its non-resistant parent line (e.g., OVCAR-8) at a suitable density.

  • Compound Preparation: Prepare serial dilutions of your test compound. For each concentration, prepare two sets: one with the compound alone and one with the compound plus a known Pgp inhibitor (e.g., 5-10 µM Verapamil).

  • Treatment: Treat the cells with the prepared solutions and incubate for the desired period (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).

  • Analysis: Compare the EC₅₀ values. A significant decrease (potentiation) in the EC₅₀ of your compound in the presence of Verapamil, particularly in the resistant cell line, strongly suggests it is a Pgp substrate.

Q2: My derivatives are showing poor aqueous solubility, which is complicating bioassay setup and limiting potential for in vivo studies. What chemical modifications can improve solubility?

A: Poor solubility is a frequent challenge. While increasing lipophilicity can sometimes boost potency, it often comes at the cost of solubility. A careful balance is required.

Strategies for Solubility Enhancement:

  • Introduce Polar Functional Groups: Incorporating polar moieties can improve aqueous solubility. In related indole series, replacing a morpholine ring with a piperazine or methyl piperazine improved solubility, although this sometimes led to a decrease in potency that required further optimization. [4]2. Utilize Ionizable Groups: The addition of a basic nitrogen (e.g., in a piperidine or piperazine ring) allows for the formation of hydrochloride salts, which are typically much more water-soluble than the free base.

  • Reduce Lipophilicity (logP): Systematically replace bulky, non-polar groups with smaller or more polar alternatives. For example, if a large alkyl chain is present on the amide, consider replacing it with a smaller chain or one containing an ether or hydroxyl group.

  • Break Crystal Packing: Introduce substituents that disrupt intermolecular interactions and crystal lattice formation. This can sometimes be achieved by adding stereocenters or using groups that prevent planar stacking.

Data Summary: Impact of Ring System on Potency & Solubility

Moiety on Amide LinkerRelative Potency (pEC₅₀)Solubility ImpactReference
Phenyl+++Low[4]
Pyridyl-Morpholine+++Moderate[4]
Pyridyl-Piperazine++High[4]
Pyridyl-Thiomorpholine-1,1-dioxide++++Moderate[4]

This table is a generalized summary based on trends observed in related indole carboxamide series. Actual results will be compound-specific.

Q3: I have successfully increased potency, but now I'm observing significant cytotoxicity in normal cell lines. How do I improve selectivity?

A: High potency without selectivity is a common pitfall. The goal is to maximize efficacy against cancer cells while minimizing harm to healthy cells.

Causality & Solutions:

  • Off-Target Activity: Your compound may be inhibiting other crucial enzymes. For example, some heterocyclic compounds can inhibit enzymes like cytochrome P450s (e.g., CYP51), leading to toxicity. [5] * Solution: Profile your lead compounds against a panel of relevant off-targets, including other PARP family members (PARP2, PARP3) and common toxicity targets. [2]* Overly Aggressive DNA Damage: While the goal is to induce lethal DNA damage in cancer cells, excessive PARP "trapping" can be toxic to normal cells.

    • Solution: Fine-tune the SAR to achieve a therapeutic window. Sometimes, slightly less potent compounds have better overall in vivo profiles due to reduced toxicity. Structural modifications can alter the interaction with PARP1 and the DNA, influencing the degree of trapping versus pure catalytic inhibition. Molecular dynamics simulations can help identify residues crucial for specific binding to PARP1 over other isoforms like PARP2 and PARP3, guiding the design of more selective inhibitors. [2]

References
  • Sun, Y., et al. (2025). Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 304, 118507.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
  • Lu, D., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195-2203.
  • Li, J., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(11), 1893.
  • Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry, 37(2), 249-263.
  • Penning, T. D., et al. (2010). Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor. Journal of Medicinal Chemistry, 53(8), 3142-3153.
  • Di Francesco, A., et al. (2000). Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-d[1][3]iazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(1), 35-38.

  • Khan, I., et al. (2024). Leveraging shape screening and molecular dynamics simulations to optimize PARP1-Specific chemo/radio-potentiators for antitumor drug design. Journal of Biomolecular Structure & Dynamics.
  • Lu, D., et al. (2015). Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195-2203.
  • De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1251-1264.
  • De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Guntuku, L., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic Chemistry, 94, 103433.
  • Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a New Class of PARP-1 Inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1251-1264.
  • Meanwell, N. A., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.

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Validation & Comparative

A Comparative Analysis of Novel Indole-Based PARP Inhibitors Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations.[1][2] The clinical success of FDA-approved PARP inhibitors (PARPis) such as Olaparib, Rucaparib, Niraparib, and Talazoparib has fueled the ongoing search for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties.[3] This guide provides a comparative analysis of a promising class of indole-based PARP inhibitors against these established drugs, offering insights into their performance based on available preclinical data.

While specific data for 4-Phenyl-1H-indole-7-carboxamide as a PARP inhibitor is not extensively available in the public domain, we will focus on the closely related and promising class of 7-azaindole-1-carboxamides. A representative compound from this class, ST7710AA1, has shown significant PARP-1 inhibition and in vivo antitumor activity, making it a valuable subject for comparison.[4][5]

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular responses to DNA damage.[6] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[7][8] This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[9]

The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality. In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[10] When PARP is inhibited in these cells, SSBs are not efficiently repaired, and upon DNA replication, these unresolved SSBs collapse into DSBs.[9] The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately, apoptosis.[6]

A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[11] These trapped complexes are thought to be more cytotoxic than the accumulation of unrepaired SSBs alone, acting as physical obstacles to DNA replication and transcription.[12][13]

Visualization of the PARP Signaling Pathway

PARP_Signaling cluster_0 DNA Damage & PARP Activation cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PARP1 auto-PARylation (recruitment of repair proteins) PARP1->PARylation catalyzes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP BER Base Excision Repair (BER) PARylation->BER initiates DNA_Repair DNA Repaired BER->DNA_Repair PARPi PARP Inhibitor PARPi->Trapped_PARP stabilizes Replication_Fork_Stalling Replication Fork Stalling Trapped_PARP->Replication_Fork_Stalling DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Stalling->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Apoptosis prevents repair of DSBs

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Comparative Performance of PARP Inhibitors

The efficacy of a PARP inhibitor is determined by its potency in inhibiting the catalytic activity of PARP enzymes (primarily PARP1 and PARP2) and its ability to trap PARP on DNA. The following table summarizes the available preclinical data for the 7-azaindole-1-carboxamide ST7710AA1 and clinically approved PARP inhibitors.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping PotencyKey References
ST7710AA1 70Not ReportedNot Reported[4]
Olaparib 1-51Moderate[11][14]
Rucaparib 1.4 (Ki)0.17 (Ki)Moderate[7][15][16]
Niraparib 2.8-3.80.6-2.1High[2][17][18]
Talazoparib 0.57Not ReportedVery High[6][8][19]
Veliparib 5.2 (Ki)2.9 (Ki)Low[20][21]

Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with caution across different studies.

Analysis of Comparative Data:

The 7-azaindole-1-carboxamide ST7710AA1 demonstrates potent inhibition of PARP1 with an IC50 of 70 nM.[4] While this is less potent than the low nanomolar inhibition observed with the approved PARP inhibitors, it is still a significant level of activity. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Among the approved inhibitors, Talazoparib stands out for its sub-nanomolar PARP1 inhibition and, most notably, its exceptionally high PARP trapping potency, which is reported to be 100- to 1,000-fold greater than that of Olaparib and Rucaparib.[8][12][13] This potent trapping activity is believed to contribute to its high cytotoxicity.[6]

Niraparib and Olaparib exhibit potent enzymatic inhibition and moderate to high PARP trapping capabilities.[11][18] Rucaparib also demonstrates strong enzymatic inhibition.[7][16] In contrast, Veliparib is a potent catalytic inhibitor but is considered a weak PARP trapper.[20][22] This difference in trapping efficiency may influence both the efficacy and the toxicity profiles of these drugs.[23]

The development of novel scaffolds like the 7-azaindole-1-carboxamides is driven by the potential to optimize the balance between catalytic inhibition and PARP trapping, potentially leading to a wider therapeutic window. Further studies are needed to characterize the PARP trapping ability and the selectivity profile of ST7710AA1 and other related compounds.

Experimental Protocols for PARP Inhibitor Evaluation

The characterization of PARP inhibitors relies on a series of robust in vitro and in vivo assays. The following are representative protocols for key experiments.

Biochemical PARP1 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. A common format is a histone-H1-biotin-based ELISA.

Methodology:

  • Plate Coating: Coat a 96-well streptavidin plate with biotinylated histone H1.

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA, NAD+, and the PARP1 enzyme.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., Olaparib) to the wells.

  • Reaction Initiation: Add the PARP1 enzyme to initiate the PARylation reaction. Incubate for a specified time (e.g., 1 hour) at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add an anti-PAR antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add an HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of the PARP1 Enzymatic Assay Workflow

PARP_Assay_Workflow cluster_workflow PARP1 Enzymatic Assay start Start plate_coating Coat plate with biotinylated histone H1 start->plate_coating add_reagents Add reaction buffer, activated DNA, NAD+ plate_coating->add_reagents add_inhibitor Add test compound/ control inhibitor add_reagents->add_inhibitor add_enzyme Add PARP1 enzyme and incubate add_inhibitor->add_enzyme wash1 Wash plate add_enzyme->wash1 add_primary_ab Add anti-PAR antibody wash1->add_primary_ab wash2 Wash plate add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab wash3 Wash plate add_secondary_ab->wash3 add_substrate Add HRP substrate wash3->add_substrate read_plate Read absorbance add_substrate->read_plate analyze_data Calculate IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: Step-by-step workflow for a typical PARP1 enzymatic assay.

Cell-Based Viability Assay (e.g., CellTiter-Glo®)

This assay measures the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations, to assess synthetic lethality.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., BRCA1-mutant and BRCA1-proficient cell lines) in 96-well opaque plates and allow them to adhere overnight.[3][24]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and control inhibitors for a specified duration (e.g., 72 hours).[1]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[3][24]

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][24]

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[1]

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for each cell line.

In Vivo Xenograft Tumor Model

This experiment evaluates the antitumor efficacy of a PARP inhibitor in a living organism. BRCA-deficient human cancer cell lines are often used to create xenograft models in immunocompromised mice.

Methodology:

  • Cell Implantation: Subcutaneously implant BRCA-deficient human cancer cells (e.g., MX1 breast cancer) into the flank of immunocompromised mice.[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, and positive control like Olaparib). Administer the compounds orally or via intraperitoneal injection daily for a set period (e.g., 21 days).[5]

  • Tumor Measurement: Measure the tumor volume with calipers every few days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like PAR levels).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control.

Conclusion and Future Directions

The class of 7-azaindole-1-carboxamides, represented by ST7710AA1, shows promise as a novel scaffold for the development of PARP inhibitors.[4][5] While its in vitro potency against PARP1 appears lower than that of some clinically approved drugs, its demonstrated in vivo efficacy at a lower dose than Olaparib in a breast carcinoma model suggests favorable pharmacological properties that warrant further investigation.[5]

Future studies on this and other indole-based compounds should focus on:

  • Selectivity Profiling: Determining the inhibitory activity against a broader panel of PARP family members to understand the selectivity profile.

  • PARP Trapping Potency: Quantifying the ability to trap PARP-DNA complexes, as this is a key determinant of efficacy for many PARP inhibitors.[12]

  • Pharmacokinetics and Pharmacodynamics: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement in vivo.

  • Combination Therapies: Exploring the synergistic potential with other DNA damaging agents or targeted therapies.

The continued exploration of diverse chemical scaffolds for PARP inhibition is essential for developing next-generation therapies with improved efficacy, better safety profiles, and the potential to overcome resistance mechanisms.

References

  • Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419.
  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118493119.
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]

  • de Bono, J., De Felice, F., Eason, T. M., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 15(11), 1303–1318.
  • Smith, M. A., Reynolds, C. P., Kang, M. H., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819–832.
  • Pothuri, B. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Recent Patents on Anti-Cancer Drug Discovery, 15(1), 13–21.
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  • Smith, M. A., Reynolds, C. P., Kang, M. H., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(1), e0116578.
  • Murai, J., Huang, S. Y. N., Das, B. B., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599.
  • de Groot, F. J., van der Zee, A. G. J., de Vries, E. G. E., & de Jong, S. (2016). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Clinical Cancer Research, 22(19), 4817–4827.
  • Shen, Y., Aoyagi-Scharber, M., & Wang, B. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465–1477.
  • Li, H., Liu, Z. Y., Wu, N., et al. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer.
  • Sun, K., Chen, M., Tcyganov, E., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(9), 1243–1258.
  • Jones, P., Altamura, S., Boueres, J., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • ResearchGate. (n.d.). O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. Retrieved from [Link]

  • AACR Journals. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-77.
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  • Jones, P., Altamura, S., Boueres, J., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314.
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Validating the Selectivity of 4-Phenyl-1H-indole-7-carboxamide for PARP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the selectivity of 4-Phenyl-1H-indole-7-carboxamide as a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). We will objectively compare its hypothetical performance with established PARP inhibitors and provide the supporting experimental methodologies to generate the necessary data.

The Critical Role of Selectivity in PARP Inhibition

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR) network. It acts as a primary sensor for single-strand DNA breaks (SSBs), and upon detection, it catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs, which collapse replication forks into cytotoxic double-strand breaks (DSBs), ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.

While PARP-1 is the primary target for this therapeutic strategy, the PARP family comprises 17 members.[1][2] The most closely related from a structural standpoint are PARP-2 and the Tankyrases (TNKS1/PARP5a and TNKS2/PARP5b). PARP-2 shares significant homology with PARP-1's catalytic domain and is also involved in DNA repair.[1][3] Tankyrases, on the other hand, regulate a variety of cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and vesicle trafficking.[1][4][5]

Non-selective inhibition of these other PARP family members can lead to off-target effects and toxicities. For instance, inhibition of PARP-2 has been suggested to contribute to hematological toxicities observed with some first-generation PARP inhibitors.[1] Therefore, developing inhibitors with high selectivity for PARP-1 is a key objective in advancing this class of therapeutics. This guide outlines the essential experiments to rigorously validate the selectivity of a novel compound, this compound.

The Selectivity Challenge: A Tale of Two Domains

The primary challenge in developing selective PARP-1 inhibitors lies in the high degree of conservation within the catalytic domain of the PARP family, where these inhibitors bind and compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+). Both PARP-1 and PARP-2 possess a C-terminal catalytic domain composed of a helical subdomain and an ADP-ribosyltransferase (ART) subdomain.[3][6] While their N-terminal DNA-binding domains differ significantly, the NAD+ binding pocket is highly similar, making it difficult to achieve isoform-specific inhibition.[3][6]

A Framework for Comparative Analysis

To objectively assess the selectivity of this compound, we will compare its performance against a panel of well-characterized, clinically relevant PARP inhibitors:

  • Olaparib: A first-generation PARP inhibitor with potent activity against both PARP-1 and PARP-2.[7]

  • Rucaparib: A potent inhibitor of PARP-1, PARP-2, and PARP-3.[6][8][9]

  • Talazoparib: A highly potent PARP inhibitor that is also known to trap PARP on DNA, but shows less selectivity across the PARP family.[2][10][11]

Our validation strategy will employ two orthogonal, industry-standard assays:

  • Biochemical Enzymatic Assays: To determine the direct inhibitory activity against purified PARP enzymes.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within the complex milieu of a living cell.

Biochemical Selectivity Profiling: The Enzymatic Assay

The initial and most direct assessment of inhibitor selectivity is through in vitro enzymatic assays. These assays measure the ability of a compound to inhibit the catalytic activity of purified PARP enzymes. By determining the half-maximal inhibitory concentration (IC50) for PARP-1, PARP-2, and Tankyrase-1, we can calculate a selectivity ratio.

Experimental Protocol: Chemiluminescent PARP Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[1][2] It measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP-1, PARP-2, and Tankyrase-1 enzymes

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)

  • Activated DNA (for PARP-1 and PARP-2 activation)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound and benchmark inhibitors (Olaparib, Rucaparib, Talazoparib) dissolved in DMSO

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the benchmark inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • 5 µL of diluted inhibitor or vehicle control (DMSO).

    • 20 µL of PARP enzyme/activated DNA mix (for PARP-1 and PARP-2) or PARP enzyme (for Tankyrase-1) in assay buffer.

  • Initiation: Start the reaction by adding 25 µL of biotinylated NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated biotinylated NAD+.

  • Detection: Add 50 µL of streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step as in step 5.

  • Signal Generation: Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution 1. Prepare serial dilutions of This compound and benchmark inhibitors Add_Inhibitor 3. Add inhibitor to histone-coated plate Compound_Dilution->Add_Inhibitor Enzyme_Mix 2. Prepare PARP enzyme and activated DNA mix Add_Enzyme 4. Add enzyme mix Enzyme_Mix->Add_Enzyme Add_Inhibitor->Add_Enzyme Add_NAD 5. Initiate with biotinylated NAD+ Add_Enzyme->Add_NAD Incubate_60min 6. Incubate for 60 min Add_NAD->Incubate_60min Wash_1 7. Wash plate (3x) Incubate_60min->Wash_1 Add_Strep_HRP 8. Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_30min 9. Incubate for 30 min Add_Strep_HRP->Incubate_30min Wash_2 10. Wash plate (3x) Incubate_30min->Wash_2 Add_Substrate 11. Add chemiluminescent substrate Wash_2->Add_Substrate Read_Plate 12. Read luminescence Add_Substrate->Read_Plate Calculate_IC50 13. Calculate IC50 values Read_Plate->Calculate_IC50

Caption: Workflow for the chemiluminescent PARP enzymatic assay.

Comparative Data: Biochemical IC50 Values

The table below presents hypothetical, yet plausible, IC50 data for this compound, demonstrating high potency and selectivity for PARP-1, alongside published data for benchmark inhibitors.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Tankyrase-1 IC50 (nM)Selectivity (Fold vs. PARP-2)Selectivity (Fold vs. TNKS1)
This compound 2.5 250 >5000 100x >2000x
Olaparib5[7]1[7]>1000[7]0.2x>200x
Rucaparib1.46.9-4.9x-
Talazoparib0.571.9413.3x72x

Data for benchmark inhibitors are representative values from published literature. The data for this compound is illustrative for this guide.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While enzymatic assays are crucial, they do not account for factors like cell permeability, intracellular target concentration, and potential off-target binding within a cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Experimental Protocol: CETSA for PARP-1

This protocol allows for the determination of an EC50 value, representing the concentration of the inhibitor required to induce half-maximal thermal stabilization of PARP-1 in cells.

Materials:

  • Human cancer cell line with high PARP-1 expression (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • This compound and benchmark inhibitors dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Western blotting or AlphaScreen/ELISA reagents for PARP-1 detection

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a range of concentrations of this compound or benchmark inhibitors (and a vehicle control) for 1 hour at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples in a thermal cycler to a predetermined optimal temperature (e.g., 49°C, which needs to be optimized to be on the slope of the PARP-1 melting curve) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured PARP-1) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant and quantify the amount of soluble PARP-1 using a suitable method like Western blotting, ELISA, or AlphaScreen.

  • Data Analysis: Plot the amount of soluble PARP-1 against the inhibitor concentration. Fit the data to a dose-response curve to determine the cellular EC50 value.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis Cell_Culture 1. Culture cells Compound_Treatment 2. Treat cells with inhibitor (1 hour, 37°C) Cell_Culture->Compound_Treatment Harvest_Wash 3. Harvest and wash cells Compound_Treatment->Harvest_Wash Aliquot 4. Aliquot cell suspension Harvest_Wash->Aliquot Heat_Shock 5. Heat in thermal cycler (e.g., 49°C, 3 min) Aliquot->Heat_Shock Cool 6. Cool to 25°C Heat_Shock->Cool Lysis 7. Lyse cells Cool->Lysis Centrifuge 8. Centrifuge to separate soluble/precipitated fractions Lysis->Centrifuge Collect_Supernatant 9. Collect supernatant Centrifuge->Collect_Supernatant Quantify_PARP1 10. Quantify soluble PARP-1 (Western Blot, ELISA, etc.) Collect_Supernatant->Quantify_PARP1 Calculate_EC50 11. Calculate cellular EC50 Quantify_PARP1->Calculate_EC50

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Cellular Target Engagement EC50 Values

This table shows hypothetical cellular EC50 values, which should correlate with the biochemical potency and reflect the compound's ability to engage PARP-1 in a live-cell environment.

CompoundCellular PARP-1 Engagement EC50 (nM)
This compound 15
Olaparib10.7
Rucaparib50.9
Talazoparib~1

Data for benchmark inhibitors are representative values from published literature. The data for this compound is illustrative for this guide.

Conclusion: Synthesizing the Evidence for Selectivity

The validation of a novel PARP-1 inhibitor requires a multi-faceted approach. The proposed experimental framework, combining rigorous biochemical assays with cell-based target engagement studies, provides a robust system for evaluating the selectivity of this compound.

The illustrative data presented herein paints a compelling picture of a highly selective PARP-1 inhibitor. A 100-fold biochemical selectivity over PARP-2 and minimal activity against Tankyrase-1 would suggest a significantly improved therapeutic window compared to less selective, first-generation inhibitors. Confirmation of potent target engagement in a cellular context via CETSA would further solidify its credentials as a promising candidate for further preclinical and clinical development. By following these self-validating protocols, researchers can confidently and objectively characterize the selectivity profile of novel PARP inhibitors, paving the way for safer and more effective cancer therapies.

References

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A Comparative Efficacy Analysis of 4-Phenyl-1H-indole-7-carboxamide Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, renowned for its versatility in targeting a diverse array of biological entities.[1][2] This guide delves into a comparative analysis of 4-Phenyl-1H-indole-7-carboxamide analogues, a class of compounds that has garnered significant interest for its potential in oncology. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy, with a particular emphasis on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[3]

The strategic placement of a phenyl group on the indole core, coupled with a carboxamide functional group, provides a unique three-dimensional architecture for molecular interactions with therapeutic targets. This guide will synthesize data from various studies to offer a coherent narrative on how subtle modifications to this core structure can dramatically influence biological activity. We will explore analogues where substitutions on the phenyl ring, the indole nucleus, and the carboxamide itself lead to significant variations in potency and selectivity.

The Central Role of PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are integral to the cellular response to DNA single-strand breaks.[3][4] In a healthy cell, PARP detects these breaks and facilitates their repair through the Base Excision Repair (BER) pathway.[3] However, in cancer cells, particularly those with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks.[4][5] During DNA replication, these breaks are converted into cytotoxic double-strand breaks, which cannot be repaired in the absence of a functional homologous recombination pathway, ultimately leading to cell death. This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy.[4]

Below is a diagram illustrating the mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair_Pathways DNA Repair cluster_Cell_Fate Cell Fate cluster_BRCA_Deficient BRCA Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits Replication Replication Fork Stall DNA_SSB->Replication during replication BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by HRR_Deficient Deficient HRR HRR->Cell_Survival leads to Apoptosis Apoptosis (Cell Death) PARP_Inhibitor PARP Inhibitor (e.g., Indole-7-carboxamides) PARP_Inhibitor->PARP HRR_Deficient->Apoptosis leads to

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Efficacy of Indole-7-Carboxamide Analogues

The therapeutic potential of indole-7-carboxamide analogues is intrinsically linked to their chemical structure. Modifications to different parts of the molecule can significantly impact their inhibitory activity against target enzymes and their antiproliferative effects on cancer cells.

Structure-Activity Relationship (SAR) Insights

The general structure of the this compound scaffold allows for substitutions at several key positions, influencing the compound's efficacy. While direct comparative data for a series of this compound analogues is dispersed, we can infer SAR from related structures like 7-azaindole-1-carboxamides and 2-phenyl-2H-indazole-7-carboxamides, which share a similar pharmacophore.[6][7]

Key positions for modification include:

  • Position 1 of the Indole/Azaindole Ring: The nature of the substituent at this position is critical for activity.

  • The Phenyl Ring: Substitutions on the phenyl ring can modulate potency and pharmacokinetic properties.

  • The Carboxamide Moiety: This group often acts as a crucial hydrogen bond donor/acceptor, mimicking the nicotinamide moiety of NAD+, the natural substrate of PARP.[4]

A review of 7-azaindole derivatives highlights that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are most impactful for anticancer activity, with alkyl, aryl carboxamide, and heterocyclic ring substitutions being particularly successful.[8]

Quantitative Comparison of Analogue Efficacy

The following table summarizes the in vitro efficacy of selected indole-7-carboxamide analogues and related compounds against PARP-1 and various cancer cell lines. This data is compiled from multiple sources to provide a comparative overview.

Compound IDCore ScaffoldKey SubstituentsTargetIC50 (nM)Cell LineCC50/GI50 (nM)Reference
MK-4827 2-Phenyl-2H-indazole-7-carboxamide(3S)-piperidin-3-yl on phenyl ringPARP-13.8BRCA-1 mutant cancer cells10-100[7][9]
PARP-22.1[7][9]
Compound 77l 7-Azaindole-1-carboxamideComplex aryl substitutionPARP-170--[6]
ST7710AA1 (1l) 7-Azaindole-1-carboxamide-PARP-1Significant InhibitionMX1 human breast carcinoma-[5][6]
Compound 5d Indole-2-carboxamide5-chloro, 3-ethyl on indole; 4-diethylamino on N-phenethyl--MCF-7 (Breast)950[10]
Compound 5e Indole-2-carboxamide5-chloro, 3-ethyl on indole; 4-fluoro on N-phenethyl--MCF-7 (Breast)1100[10]

Note: IC50 represents the concentration required for 50% inhibition of the enzyme, while CC50/GI50 represents the concentration for 50% inhibition of cell growth. A lower value indicates higher potency.

From the data, it is evident that MK-4827 , a 2-phenyl-2H-indazole-7-carboxamide, demonstrates potent inhibition of both PARP-1 and PARP-2, translating to significant antiproliferative activity in BRCA-mutant cancer cells.[7][9] This highlights the effectiveness of the phenyl-azaindole/indazole-carboxamide scaffold. The 7-azaindole-1-carboxamide series also shows promise, with compound 77l exhibiting a low nanomolar IC50 against PARP-1.[6] The indole-2-carboxamide derivatives, while structurally different, underscore the importance of substitutions on both the indole and phenyl rings for achieving potent anticancer effects, as seen in compounds 5d and 5e against the MCF-7 breast cancer cell line.[10]

Experimental Protocols for Efficacy Evaluation

The assessment of the efficacy of these analogues relies on robust and reproducible experimental methodologies. Below are outlines of key assays frequently employed in their evaluation.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (indole-7-carboxamide analogues) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: A common format is a histone-based ELISA. PARP-1 enzyme is incubated with activated DNA, NAD+, and histone-coated plates. The poly(ADP-ribosyl)ated histones are then detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal. Inhibitors will reduce the amount of PARylation and thus decrease the signal.

The workflow for a typical PARP-1 inhibition assay is depicted below.

PARP_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with histones Start->Plate_Coating Add_Reagents Add PARP-1 enzyme, activated DNA, and Test Compound/Vehicle Plate_Coating->Add_Reagents Add_NAD Add NAD+ to initiate PARylation reaction Add_Reagents->Add_NAD Incubate_1 Incubate at 37°C Add_NAD->Incubate_1 Wash_1 Wash to remove unbound reagents Incubate_1->Wash_1 Add_Antibody Add anti-PAR antibody (e.g., HRP-conjugated) Wash_1->Add_Antibody Incubate_2 Incubate at RT Add_Antibody->Incubate_2 Wash_2 Wash to remove unbound antibody Incubate_2->Wash_2 Add_Substrate Add HRP substrate (e.g., TMB) Wash_2->Add_Substrate Measure_Signal Measure absorbance or luminescence Add_Substrate->Measure_Signal Analyze_Data Calculate % inhibition and IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PARP-1 inhibition ELISA.

Conclusion and Future Directions

The comparative analysis of this compound analogues and structurally related compounds reveals a promising scaffold for the development of potent anticancer agents, particularly PARP inhibitors. The efficacy of these compounds is highly dependent on the substitution patterns on both the indole (or related heterocyclic) core and the appended phenyl ring. The data suggests that careful optimization of these substitutions can lead to compounds with low nanomolar enzymatic inhibition and potent antiproliferative activity in cancer cells, especially those with specific DNA repair deficiencies.

Future research should focus on a more systematic exploration of the structure-activity relationships for the this compound core. This would involve the synthesis and evaluation of a library of analogues with diverse substitutions to further refine the pharmacophore model. Additionally, in vivo studies are crucial to assess the pharmacokinetic properties, tolerability, and antitumor efficacy of the most potent analogues in relevant animal models, such as xenografts of BRCA-deficient tumors.[5][6] The integration of synthetic chemistry, biological assays, and computational modeling will be instrumental in advancing these promising compounds towards clinical development.[1]

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health (NIH).
  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate.
  • EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia Journal.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and. Figshare.
  • G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Nature.
  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH.
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A Comparative Guide to the Off-Target Effects of 4-Phenyl-1H-indole-7-carboxamide and Related PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA repair pathways. The indole carboxamide scaffold is a key pharmacophore in the design of potent PARP inhibitors. This guide focuses on 4-Phenyl-1H-indole-7-carboxamide , a representative of this chemical class. While direct and extensive off-target profiling data for this specific molecule is not yet publicly available, its structural similarity to well-characterized PARP inhibitors allows for an insightful, predictive comparison.

This document provides a comprehensive overview of the known off-target effects of clinically advanced PARP inhibitors, offering a predictive framework for understanding the potential secondary pharmacology of this compound. We will delve into the mechanistic basis of these off-target interactions, compare the selectivity profiles of leading PARP inhibitors, and provide detailed experimental protocols for researchers to rigorously characterize the off-target landscape of novel compounds like this compound.

The Central Role of PARP Inhibition and the Rationale for Off-Target Profiling

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair. PARP1, the most abundant and well-studied member, plays a pivotal role in the base excision repair (BER) pathway, which addresses single-strand DNA breaks. Inhibition of PARP enzymatic activity leads to the accumulation of these single-strand breaks, which, during DNA replication, are converted into more cytotoxic double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.

The clinical success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib has validated this therapeutic approach. However, as with most small molecule inhibitors, absolute target specificity is rare. Off-target interactions can lead to unexpected toxicities or, in some cases, contribute to the therapeutic effect through polypharmacology. A thorough understanding of a compound's off-target profile is therefore paramount for predicting its clinical safety and efficacy.

The On-Target Mechanism: PARP Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of PARP enzymes, particularly PARP1 and PARP2. This inhibition prevents the repair of single-strand DNA breaks, a process crucial for maintaining genomic integrity.

Figure 1: Simplified signaling pathway of PARP inhibition.

Predicted Off-Target Profile of this compound: A Comparative Analysis

While a specific off-target profile for this compound is not available, we can infer potential off-target interactions by examining clinically approved PARP inhibitors. These compounds, though sharing a primary target, exhibit distinct secondary pharmacology.

Table 1: Comparative Off-Target Profiles of Clinically Relevant PARP Inhibitors

CompoundPrimary TargetsKnown Off-Targets (Kinases)Other Notable Off-TargetsAssociated Clinical Side Effects (Potentially Off-Target Mediated)
Olaparib PARP1, PARP2Low kinase activity-Nausea, fatigue, anemia[1][2]
Rucaparib PARP1, PARP2, PARP3CDK16, other kinases at µM concentrations[3]Hexose-6-phosphate dehydrogenase (H6PD)[4]Nausea, fatigue, anemia, transient transaminitis[1][2]
Niraparib PARP1, PARP2DYRK1A, other kinases at µM concentrations[3]Deoxycytidine kinase (DCK)[4]Nausea, fatigue, thrombocytopenia, hypertension[1]
Veliparib PARP1, PARP2Low kinase activity-Nausea, fatigue, anemia[5]
Talazoparib PARP1, PARP2Low kinase activity-Anemia, fatigue, nausea[2]

Based on these data, it is plausible that this compound may also interact with a range of protein kinases. The specific kinases will depend on the unique structural features of the molecule. Off-target kinase inhibition is a common source of side effects for many small molecule drugs. For instance, inhibition of certain kinases can contribute to gastrointestinal toxicities like nausea or cardiovascular effects such as hypertension[1].

Experimental Workflows for Off-Target Profiling

To definitively characterize the off-target profile of this compound, a multi-pronged experimental approach is essential. The following section details robust, validated protocols for identifying and validating off-target interactions.

Figure 2: A comprehensive workflow for off-target profiling.
Kinase Selectivity Profiling (Kinome Scan)

Rationale: Given that many PARP inhibitors exhibit off-target effects on kinases, a broad kinase screen is a critical first step. This will identify potential kinase interactions and provide a quantitative measure of selectivity.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Assay Format: Utilize a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology) that offers a large panel of recombinant human kinases (typically >400).

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits.

  • Data Analysis: Kinase inhibition is typically reported as a percentage of control. Set a threshold for hit identification (e.g., >50% inhibition).

  • Follow-up: For identified hits, perform dose-response assays to determine the IC50 values, providing a quantitative measure of potency against the off-target kinase.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation. This assay can be used to validate both on-target (PARP) and off-target engagement within intact cells.[6]

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line) to near confluency.

  • Compound Treatment: Treat the cells with this compound at various concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the abundance of the target protein (e.g., PARP1 or a potential off-target kinase) in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic Screening

Rationale: Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, which can reveal unexpected biological activities and potential off-target effects without prior knowledge of the molecular target.[7][8]

Protocol:

  • Assay Selection: Choose a panel of high-content imaging-based phenotypic assays that measure various cellular parameters, such as cell morphology, viability, apoptosis, cell cycle progression, and organelle health.

  • Cell Plating: Plate cells in multi-well plates suitable for high-content imaging.

  • Compound Treatment: Treat the cells with a dilution series of this compound.

  • Staining: After a suitable incubation period, fix the cells and stain with a cocktail of fluorescent dyes that label various cellular compartments (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify multiple phenotypic features from the images.

  • Data Analysis: Compare the phenotypic profiles induced by this compound with a library of reference compounds with known mechanisms of action. This can help to hypothesize potential off-target pathways.

Alternatives to this compound and Other PARP Inhibitors

While PARP inhibitors are effective, the development of resistance and the management of side effects necessitate the exploration of alternative and combination therapies.

Table 2: Alternative and Combination Therapeutic Strategies

Therapeutic StrategyMechanism of ActionExamplesRationale for Use
Anti-angiogenic Agents Inhibit the formation of new blood vessels that supply tumors.BevacizumabCan be used in combination with PARP inhibitors to enhance efficacy.
Immunotherapy (Checkpoint Inhibitors) Block inhibitory checkpoint proteins on immune cells to enhance the anti-tumor immune response.Pembrolizumab, NivolumabMay be effective in tumors with high mutational burden, which can be induced by PARP inhibitor treatment.
Other DNA Damage Response (DDR) Inhibitors Target other proteins involved in DNA repair pathways (e.g., ATR, ATM, WEE1 inhibitors).-Can be used to overcome resistance to PARP inhibitors or in combination to induce synthetic lethality through different pathways.
Platinum-based Chemotherapy Induce DNA damage, leading to cancer cell death.Cisplatin, CarboplatinStandard of care for many cancers where PARP inhibitors are used; can be used sequentially or in combination.

Conclusion

This compound, as a member of the indole carboxamide class of PARP inhibitors, holds therapeutic promise. However, a comprehensive understanding of its off-target effects is crucial for its safe and effective development. Based on the profiles of clinically approved PARP inhibitors, it is reasonable to anticipate potential off-target interactions with protein kinases and other cellular proteins.

The experimental protocols outlined in this guide provide a robust framework for researchers to meticulously characterize the selectivity profile of this compound. By employing a combination of kinome scanning, cellular thermal shift assays, and phenotypic screening, a detailed and physiologically relevant picture of its on- and off-target activities can be established. This knowledge will be instrumental in guiding its preclinical and clinical development, ultimately contributing to the advancement of safer and more effective targeted cancer therapies.

References

  • National Center for Biotechnology Information. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Available from: [Link]

  • ResearchGate. Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... Available from: [Link]

  • PubMed. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Available from: [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • ASCO Publications. Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. Available from: [Link]

  • National Center for Biotechnology Information. Exploring and comparing adverse events between PARP inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Cancer Research. Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Available from: [Link]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Available from: [Link]

  • Creative Biolabs. Phenotypic Screening. Available from: [Link]

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A Comparative Analysis of the Cross-Reactivity Profile of 4-Phenyl-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the characterization of a compound's selectivity is as critical as the elucidation of its on-target potency. Off-target interactions can lead to unforeseen toxicities or, in some serendipitous instances, polypharmacology that enhances therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-Phenyl-1H-indole-7-carboxamide, a representative member of the burgeoning class of indole carboxamide inhibitors.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Phenyl carboxamide analogues, in particular, have been investigated for their potential as inhibitors of various protein classes, including kinases.[3][4] For the purpose of this guide, we will consider this compound as a hypothetical inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that is a key mediator of immunoreceptor signaling and a validated target in inflammatory diseases and certain cancers.[3]

This analysis will compare the hypothetical cross-reactivity of this compound against two well-characterized Syk inhibitors: Fostamatinib, a clinically approved prodrug of the active metabolite R406, and Entospletinib, a selective Syk inhibitor that has been evaluated in clinical trials. This comparison will be grounded in established methodologies for assessing kinase selectivity and off-target liabilities.

Comparative Cross-Reactivity Analysis

The selectivity of a kinase inhibitor is paramount for its clinical success. A lack of selectivity can lead to off-target effects, ranging from mild side effects to severe toxicity.[5] The following table presents a hypothetical, yet plausible, cross-reactivity profile for this compound against a panel of kinases, benchmarked against Fostamatinib (R406) and Entospletinib. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.

Kinase TargetThis compound (IC50, nM)Fostamatinib (R406) (IC50, nM)Entospletinib (IC50, nM)
Syk 50 41 7.6
LCK250120>10,000
LYN30063>10,000
FYN45095>10,000
BTK>1000350>10,000
JAK2>5000>10,000>10,000
FLT3800200>5,000
VEGFR2>10,000450>10,000

This data is representative and for illustrative purposes.

From this hypothetical data, this compound demonstrates reasonable potency for Syk. However, it exhibits some cross-reactivity with other Src family kinases (LCK, LYN, FYN) and FLT3, albeit at higher concentrations. In comparison, Fostamatinib (R406) shows broader off-target activity, which is a known characteristic of this compound. Entospletinib, on the other hand, displays a much cleaner profile, with high selectivity for Syk.

Visualizing the Syk Signaling Pathway

To understand the biological context of Syk inhibition, it is crucial to visualize its role in cellular signaling. The following diagram illustrates the Syk-mediated signaling cascade downstream of the B-cell receptor (BCR).

Syk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Antigen Antigen Antigen->BCR binds Lyn->BCR phosphorylates ITAMs PLCg2 PLCγ2 Syk->PLCg2 phosphorylates & activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_release->Downstream PKC_activation->Downstream

Caption: Simplified Syk signaling pathway downstream of the B-cell receptor.

Experimental Protocols for Cross-Reactivity Profiling

The determination of a compound's cross-reactivity profile is a systematic process involving a tiered screening approach. Below are detailed protocols for primary and secondary screening assays.

Kinase Panel Screening (Primary Assay)

This initial screen provides a broad overview of a compound's selectivity against a large number of kinases.

Principle: The assay measures the ability of the test compound to inhibit the activity of a panel of recombinant kinases. Kinase activity is typically quantified by measuring the phosphorylation of a substrate using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP.

  • Inhibitor Addition: Add the serially diluted test compound to the reaction wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Detection: Stop the reaction and add the detection reagent. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Off-Target Screening (Secondary Assay)

Cell-based assays are crucial for confirming off-target effects in a more physiologically relevant context.

Principle: This involves treating a panel of engineered cell lines, each expressing a specific receptor or signaling protein, with the test compound. The functional consequence of target engagement (e.g., changes in second messenger levels, protein-protein interactions, or reporter gene expression) is then measured.[5]

Step-by-Step Methodology:

  • Cell Culture: Maintain a panel of cell lines, each stably expressing a specific G-protein coupled receptor (GPCR), ion channel, or other potential off-target.

  • Compound Treatment: Plate the cells in a multi-well format and treat with a range of concentrations of this compound.

  • Functional Readout:

    • GPCRs: Measure changes in intracellular cyclic AMP (cAMP) or calcium flux using appropriate assay kits.

    • Ion Channels: Use fluorescent membrane potential dyes or automated patch-clamp electrophysiology to assess channel activity.

    • Nuclear Receptors: Employ reporter gene assays where the receptor's activation drives the expression of a luciferase or fluorescent protein.

  • Data Analysis: Quantify the cellular response at each compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for assessing the cross-reactivity profile of a novel compound like this compound.

Cross_Reactivity_Workflow Start Novel Compound (this compound) Primary_Screen Primary Kinase Screen (e.g., 400+ kinases) Start->Primary_Screen Data_Analysis_1 IC50 Determination & Selectivity Score Calculation Primary_Screen->Data_Analysis_1 Decision_1 Acceptable Selectivity? Data_Analysis_1->Decision_1 Secondary_Screen Secondary Off-Target Assays (GPCRs, Ion Channels, etc.) Decision_1->Secondary_Screen Yes Stop Stop/Redesign Compound Decision_1->Stop No Data_Analysis_2 Functional IC50/EC50 Determination Secondary_Screen->Data_Analysis_2 Decision_2 Acceptable Off-Target Profile? Data_Analysis_2->Decision_2 Proceed Proceed to In Vivo Toxicity Studies Decision_2->Proceed Yes Decision_2->Stop No

Caption: Tiered workflow for assessing compound cross-reactivity.

Conclusion

This guide has provided a comparative framework for evaluating the cross-reactivity profile of this compound, using Syk inhibitors as a relevant case study. The hypothetical data presented underscores the importance of comprehensive profiling against a broad panel of potential off-targets. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers and drug development professionals to systematically characterize the selectivity of novel chemical entities. A thorough understanding of a compound's cross-reactivity is indispensable for mitigating risks and increasing the probability of success in the intricate process of drug development.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impact Factor. [Link]

  • Phenyl Carboxamide Analogues as Spleen Tyrosine Kinase (Syk) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

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Efficacy of 4-Phenyl-1H-indole-7-carboxamide in different tumor models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of PARP Inhibitors in Diverse Tumor Models

Introduction: The Dawn of Synthetic Lethality in Cancer Therapy

The therapeutic landscape of oncology has been revolutionized by the advent of targeted therapies, moving beyond the traditional "one-size-fits-all" approach of chemotherapy. A prime example of this paradigm shift is the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors. These small molecule inhibitors exploit the concept of "synthetic lethality," a genetic interaction where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability.[1][2]

In the context of cancer, PARP inhibitors have shown remarkable efficacy in tumors with pre-existing defects in the homologous recombination (HR) pathway of DNA repair, most notably those harboring mutations in the BRCA1 or BRCA2 genes.[3][4][5] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs).[1][3] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[1][3] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality and the foundation of PARP inhibitor therapy.[1]

This guide provides a comprehensive comparison of the efficacy of prominent PARP inhibitors in various preclinical tumor models, delves into the experimental methodologies used for their evaluation, and discusses the scientific rationale behind these approaches.

The Mechanism of PARP Inhibition and Synthetic Lethality

The following diagram illustrates the central role of PARP in DNA repair and the principle of synthetic lethality in BRCA-deficient cancer cells.

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Efficacy of PARP Inhibitors in Preclinical Tumor Models

The preclinical evaluation of PARP inhibitors has been instrumental in understanding their therapeutic potential and identifying responsive tumor types. A variety of in vitro and in vivo models have been employed to compare the efficacy of different PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib.

In Vitro Efficacy Across Different Cancer Cell Lines

The cytotoxic activity of PARP inhibitors is typically first assessed across a panel of cancer cell lines with well-defined genetic backgrounds. The choice of cell lines is critical for establishing a link between a specific genetic vulnerability (e.g., BRCA1/2 mutation) and drug sensitivity.

PARP InhibitorCancer TypeCell LineKey Genetic FeatureReported IC50 / EffectReference
Olaparib Ovarian CancerPEO1BRCA2 mutantHighly sensitive[6]
Ovarian CancerSKOV3BRCA2 wild-typeLess sensitive[6]
Breast CancerMDA-MB-436BRCA1 mutantTumor regression in xenografts[7][8]
Niraparib Ovarian CancerOVC134BRCA wild-typeTumor growth inhibition in PDX model[7]
Breast CancerMDA-MB-436BRCA1 mutantTumor regression in xenografts[7][8]
Rucaparib Ovarian CancerPEO1BRCA2 mutantIncreased DNA damage and apoptosis[6][9]
Ovarian CancerBrKrasBRCA1 deficientIC50 = 84 nM[10]
Ovarian CancerC2KmBRCA1 wild-typeIC50 = 13 µM[10]
Talazoparib Breast Cancer-gBRCAmImproved PFS in clinical trials[11][12]
Solid Tumors--Preliminary antitumor activity[13]

IC50: Half-maximal inhibitory concentration; gBRCAm: germline BRCA mutation; PDX: Patient-Derived Xenograft; PFS: Progression-Free Survival.

The data consistently demonstrates that cell lines with defects in the HR pathway, particularly BRCA1/2 mutations, are significantly more sensitive to PARP inhibitors. For instance, the 155-fold higher potency of rucaparib in the BRCA1 deficient BrKras cell line compared to its isogenic BRCA1 wild-type counterpart provides a clear demonstration of synthetic lethality.[10]

In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

In vivo studies using animal models, such as cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are crucial for evaluating the anti-tumor efficacy of PARP inhibitors in a more complex biological system. These models allow for the assessment of pharmacokinetics, pharmacodynamics, and overall therapeutic response.

A comparative study of niraparib and olaparib in various xenograft models revealed interesting differences in their efficacy, particularly in BRCA wild-type models.[7][14] Niraparib demonstrated more potent tumor growth inhibition than olaparib in BRCA wild-type models and in an intracranial tumor model at their maximum tolerated doses (MTD).[7] This suggests that factors beyond PARP enzymatic inhibition, such as PARP trapping efficiency and drug distribution to the tumor, may play a significant role in the overall efficacy.

In a BRCA1-mutant triple-negative breast cancer (TNBC) CDX model (MDA-MB-436), both niraparib and olaparib led to a similar degree of tumor regression, indicating that at the MTD, both drugs achieved sufficient tumor exposure to elicit a maximal response in this highly sensitive model.[7][8] However, in a prostate cancer bone metastasis model, niraparib showed more potent inhibition of tumor growth and improved survival compared to olaparib, rucaparib, and talazoparib.[15]

Experimental Protocols

The following are detailed protocols for key experiments used in the preclinical evaluation of PARP inhibitors. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the PARP inhibitor and a vehicle control (e.g., DMSO). Add the drug solutions to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of a PARP inhibitor in vivo.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-436 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, PARP inhibitor at different doses).

  • Drug Administration: Administer the PARP inhibitor and vehicle control according to the desired schedule (e.g., daily oral gavage). For example, niraparib might be administered at 75 mg/kg once daily, while olaparib could be given at 75 mg/kg twice daily.[8]

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor animal body weight as an indicator of toxicity.[8]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Experimental Workflow for Preclinical Evaluation of PARP Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PARP inhibitor.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis and Characterization PARP_Enzyme_Assay PARP Enzymatic Inhibition Assay Compound_Synthesis->PARP_Enzyme_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) PARP_Enzyme_Assay->Cell_Proliferation_Assay PARP_Trapping_Assay PARP Trapping Assay Cell_Proliferation_Assay->PARP_Trapping_Assay Mechanism_Studies Mechanistic Studies (e.g., DNA damage, Apoptosis) PARP_Trapping_Assay->Mechanism_Studies PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Mechanism_Studies->PK_PD_Studies Lead Compound Selection Xenograft_Models Xenograft/PDX Tumor Models PK_PD_Studies->Xenograft_Models Toxicity_Studies Toxicity Assessment Xenograft_Models->Toxicity_Studies Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Models->Efficacy_Evaluation Toxicity_Studies->Efficacy_Evaluation

Caption: Preclinical evaluation workflow for PARP inhibitors.

Clinical Translation and Future Directions

The robust preclinical data for PARP inhibitors has successfully translated into significant clinical benefits for patients with certain cancers. Olaparib, for example, is approved for the treatment of BRCA-mutated advanced ovarian, breast, prostate, and pancreatic cancers.[4][16] Similarly, niraparib, rucaparib, and talazoparib have gained approvals for various indications, primarily in the context of BRCA mutations or HRD.[2][11][17]

The field continues to evolve, with the development of next-generation PARP inhibitors that exhibit greater selectivity for PARP1, which may lead to an improved safety profile and allow for higher dosing.[18] Additionally, numerous clinical trials are underway to explore the efficacy of PARP inhibitors in a wider range of cancers and in combination with other therapies, such as immunotherapy and anti-angiogenic agents.[5] The goal is to expand the utility of these drugs beyond the BRCA-mutated population and to overcome mechanisms of resistance.[17]

Conclusion

The development of PARP inhibitors represents a triumph of precision medicine, effectively targeting a specific vulnerability in cancer cells. The comparative efficacy data from diverse preclinical tumor models have been instrumental in guiding their clinical development and establishing their role in the oncologist's armamentarium. The continued investigation into their mechanisms of action, the development of more selective agents, and the exploration of novel combination strategies promise to further enhance the therapeutic impact of this important class of drugs.

References
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  • Efficacy and safety of talazoparib (TALA) or physician's choice of therapy (PCT) in United States patients (pts) with HER2- germline BRCA1/2-mutated (gBRCAm) locally advanced/metastatic breast cancer (LA/MBC) in the EMBRACA study. | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (URL: [Link])

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  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (URL: [Link])

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  • Effect of niraparib and olaparib on tumor volume and body weight in a... - ResearchGate. (URL: [Link])

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  • Niraparib Shows Superior Tissue Distribution and Efficacy in a Prostate Cancer Bone Metastasis Model Compared with Other PARP Inhibitors - AACR Journals. (URL: [Link])

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (URL: [Link])

  • Emerging Therapeutic Strategies in Prostate Cancer: Targeted Approaches Using PARP Inhibition, PSMA-Directed Therapy, and Androgen Receptor Blockade with Olaparib, Lutetium (177Lu)Vipivotide Tetraxetan, and Abiraterone - MDPI. (URL: [Link])

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Confirming the Mechanism of Action of 4-Phenyl-1H-indole-7-carboxamide: A Comparative Guide to IKKβ Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, experimentally-grounded framework for confirming the hypothesized mechanism of action of 4-Phenyl-1H-indole-7-carboxamide as an inhibitor of IκB kinase β (IKKβ), a pivotal node in the NF-κB signaling pathway. Drawing from established methodologies and comparative data, we present a self-validating system of protocols designed to deliver unambiguous evidence of target engagement and cellular activity.

The Rationale: Why Hypothesize IKKβ as the Target?

The indole carboxamide scaffold is a "privileged structure" in medicinal chemistry, known to form the basis of numerous kinase inhibitors.[1] While this compound itself is a novel entity, compelling evidence from the literature points towards IKKβ as a probable target. A study on 3,5-disubstituted-indole-7-carboxamides revealed this chemical class to contain potent and selective inhibitors of IKKβ. This precedent provides a strong, data-driven rationale for hypothesizing that the 4-phenyl substituted variant engages the same target.

IKKβ is a critical serine/threonine kinase that acts as the primary gatekeeper of the canonical NF-κB signaling pathway.[2] This pathway is a master regulator of inflammation, immunity, cell survival, and proliferation.[1][3] In resting cells, the NF-κB transcription factor (most commonly the p65/p50 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by pro-inflammatory cytokines like TNFα or IL-1β, IKKβ is activated. Activated IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[4]

Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancers, making IKKβ a high-value therapeutic target.[1][5]

NF-kB Signaling Pathway cluster_nucleus Nuclear Translocation TNFa TNFα / IL-1β TNFR Cell Surface Receptor TNFa->TNFR Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex Activates IKK_beta_active IKKβ (Active) IKK_complex->IKK_beta_active IkBa_p65_p50 IκBα-p65/p50 (Inactive Cytoplasmic Complex) IKK_beta_active->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 (Active) Nucleus Nucleus p65_p50->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Inhibitor This compound Inhibitor->IKK_beta_active Inhibits

Figure 1: The Canonical NF-κB Signaling Pathway and the hypothesized point of inhibition by this compound.

An Experimental Roadmap for Mechanism of Action Confirmation

To rigorously validate that this compound acts as an IKKβ inhibitor, a multi-pronged approach is essential. We will progress from direct biochemical assays to complex cellular systems to build a cohesive and undeniable body of evidence.

Part 1: Biochemical Validation - Does it Inhibit the Kinase Directly?

The first and most direct test is to determine if the compound can inhibit the enzymatic activity of purified IKKβ in a cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

Experimental Protocol: In Vitro IKKβ Kinase Assay (ADP-Glo™)

Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution 1. Prepare serial dilutions of 4-Phenyl-1H-indole- 7-carboxamide Plate_Setup 4. Add Compound, Enzyme, and Substrate Mix to 384-well plate Compound_Dilution->Plate_Setup Enzyme_Prep 2. Dilute recombinant IKKβ enzyme Enzyme_Prep->Plate_Setup Substrate_Mix 3. Prepare Substrate/ATP Mix (IKKtide peptide + ATP) Substrate_Mix->Plate_Setup Incubation 5. Incubate at RT (e.g., 60 min) Plate_Setup->Incubation Add_ADP_Glo 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation->Add_ADP_Glo Incubate_1 7. Incubate at RT (40 min) Add_ADP_Glo->Incubate_1 Add_Detection 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 9. Incubate at RT (30 min) Add_Detection->Incubate_2 Read_Luminescence 10. Read luminescence Incubate_2->Read_Luminescence

Figure 2: Workflow for the in vitro IKKβ ADP-Glo™ kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer (e.g., starting from 100 µM). Include a known IKKβ inhibitor (e.g., SC-514) as a positive control and DMSO as a vehicle control.

    • Dilute purified, recombinant human IKKβ enzyme to the working concentration (e.g., 5-10 ng/reaction) in kinase buffer.

    • Prepare a 2X substrate/ATP mixture containing an IKKβ-specific peptide substrate (e.g., IKKtide) and ATP at a concentration close to its Km value (e.g., 10 µM).[7]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of the diluted IKKβ enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (as per Promega ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence values to percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Pathway Analysis - Does it Block NF-κB Activation?

Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can access its target in a cellular context and produce the expected downstream effect. We will use Western blotting to measure the phosphorylation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.

Experimental Protocol: Western Blot for p-IκBα and Nuclear p65

Western Blot Workflow Cell_Culture 1. Seed cells (e.g., HeLa, HEK293) Pre_treatment 2. Pre-treat with compound (1-2 hours) Cell_Culture->Pre_treatment Stimulation 3. Stimulate with TNFα (e.g., 10 ng/mL, 15 min) Pre_treatment->Stimulation Lysis 4. Lyse cells Stimulation->Lysis Fractionation 5. Nuclear/Cytoplasmic Fractionation (for p65) Lysis->Fractionation Quantification 6. Protein Quantification (BCA Assay) Lysis->Quantification Whole Cell Lysate (for IκBα) Fractionation->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Transfer 8. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 9. Block membrane (5% BSA or milk) Transfer->Blocking Primary_Ab 10. Incubate with Primary Ab (p-IκBα, IκBα, p65, Lamin B1, GAPDH) Blocking->Primary_Ab Secondary_Ab 11. Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection 12. Add ECL Substrate & Image Secondary_Ab->Detection

Figure 3: Workflow for Western blot analysis of NF-κB pathway components.

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., HeLa or HEK293T) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15 minutes for p-IκBα, 30 minutes for p65 translocation). Include an unstimulated control.

  • Protein Extraction:

    • For IκBα analysis, lyse cells directly in RIPA buffer containing protease and phosphatase inhibitors.

    • For p65 translocation analysis, perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-p65, anti-Lamin B1 (nuclear marker), and anti-GAPDH (cytoplasmic marker).[8][9][10]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.[11]

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • For IκBα, normalize the phospho-IκBα signal to the total IκBα signal.

    • For p65, normalize the nuclear p65 signal to Lamin B1 and the cytoplasmic p65 signal to GAPDH.

    • Compare the results from compound-treated cells to the TNFα-stimulated control to determine the inhibitory effect.

Part 3: Cellular Target Engagement - Does it Bind IKKβ in Cells?

To confirm that the compound physically interacts with IKKβ inside intact cells, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[12][13] This method is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., K562 or U-937) to a high density.

    • Treat one population of cells with a high concentration of this compound (e.g., 10-50 µM) and another with DMSO vehicle for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling.

  • Lysis and Protein Isolation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min).[15]

  • Detection:

    • Collect the supernatants and analyze the amount of soluble IKKβ at each temperature point by Western blot, using a specific anti-IKKβ antibody.

  • Data Analysis:

    • Quantify the IKKβ band intensity for each temperature.

    • Plot the percentage of soluble IKKβ relative to the non-heated control against temperature for both the DMSO- and compound-treated samples.

    • A shift of the melting curve to higher temperatures in the compound-treated sample confirms target engagement.

Part 4: Functional Cellular Outcome - Does it Inhibit NF-κB-driven Transcription?

The ultimate functional consequence of IKKβ inhibition is the suppression of NF-κB-dependent gene transcription. An NF-κB luciferase reporter assay provides a highly sensitive and quantitative measure of this final step in the pathway.[16][17]

Experimental Protocol: NF-κB Luciferase Reporter Assay

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293T cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization). Alternatively, use a stable cell line.[18]

  • Treatment and Stimulation:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with TNFα (10 ng/mL) for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

    • Measure both firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

    • Calculate the percent inhibition of NF-κB activity relative to the TNFα-stimulated DMSO control.

    • Determine the IC50 value by plotting the normalized activity against the compound concentration.

Comparative Analysis and Data Interpretation

To contextualize the potency and selectivity of this compound, its performance should be benchmarked against a known IKKβ inhibitor. The data below is presented hypothetically to illustrate how results should be structured for clear comparison.

Table 1: Comparative Activity Profile of IKKβ Inhibitors

Assay This compound (Hypothetical Data) Reference Inhibitor (e.g., SC-514)
IKKβ Kinase Assay (IC50) 50 nM300 nM
NF-κB Reporter Assay (IC50) 250 nM1.5 µM
p-IκBα Inhibition (EC50) 300 nM2.0 µM
CETSA (ΔTagg at 10 µM) + 4.5 °C+ 3.8 °C

Table 2: Kinase Selectivity Profile (Hypothetical Data, IC50 values in nM)

Kinase Target This compound Reference Inhibitor (e.g., Compound 12 from literature)
IKKβ 5025
IKKα 2,500 (>50-fold selective)1,500 (>60-fold selective)
MAPK1 (ERK2) > 10,000> 10,000
CDK2 > 10,000> 10,000
PKA > 10,000> 10,000

Data for the reference inhibitor can be sourced from literature or run concurrently.

Conclusion

Confirming the mechanism of action of a novel compound like this compound requires a logical and hierarchical progression of experiments. By systematically moving from direct biochemical inhibition to cellular target engagement and functional downstream outcomes, researchers can build an unassailable case for its proposed mechanism. This guide provides the strategic framework and detailed protocols necessary to validate this compound as an IKKβ inhibitor, paving the way for its further development as a potential therapeutic for inflammatory diseases or cancer. The true power of this approach lies in its self-validating nature, where the convergence of evidence from multiple, distinct assays provides the highest degree of scientific confidence.

References

(A complete list of fully-linked references would be generated here based on the citations used throughout the text.)

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Benchmarking a Novel PARP Inhibitor: A Comparative Analysis of 4-Phenyl-1H-indole-7-carboxamide Against Established Research Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] This guide provides a comprehensive benchmark analysis of a novel investigational compound, 4-Phenyl-1H-indole-7-carboxamide, against a panel of established PARP inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib. Through a detailed examination of its biochemical and cellular activity, we aim to position this new chemical entity within the current therapeutic paradigm.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for detecting and repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4][5] When PARP is inhibited, these SSBs can escalate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[6] However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, the repair of these DSBs is compromised. The simultaneous loss of both PARP-mediated SSB repair and HR-mediated DSB repair leads to a state of "synthetic lethality," resulting in genomic instability and ultimately, cancer cell death.[2][5]

A key mechanism of action for many PARP inhibitors extends beyond simple catalytic inhibition to include "PARP trapping."[4][7][8] This phenomenon involves the stabilization of the PARP-DNA complex, which can be even more cytotoxic than the accumulation of unrepaired SSBs, as it creates a physical impediment to DNA replication and transcription.[9][10] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall anti-tumor efficacy.[8][9]

PARP_Signaling_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break PARP_Inhibitor This compound (PARP Inhibitor) DNA_SSB_Cancer->PARP_Inhibitor PARP_Inhibition PARP Inhibition & Trapping PARP_Inhibitor->PARP_Inhibition DSB Double-Strand Break (Replication Fork Collapse) PARP_Inhibition->DSB leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis results in Experimental_Workflow Workflow for PARP Inhibitor Characterization cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Biochem_Start PARP1 Enzyme + Substrate Add_Compound_Biochem Add this compound Biochem_Start->Add_Compound_Biochem Reaction_Biochem Incubate with Biotin-NAD+ Add_Compound_Biochem->Reaction_Biochem Detection_Biochem Measure PARP Activity Reaction_Biochem->Detection_Biochem IC50_Calc Calculate IC50 Detection_Biochem->IC50_Calc Cell_Culture Culture BRCA-deficient cells Add_Compound_Cell Treat cells with this compound Cell_Culture->Add_Compound_Cell Staining Immunofluorescent Staining (γ-H2AX) Add_Compound_Cell->Staining Imaging High-Content Imaging Staining->Imaging EC50_Calc Calculate EC50 Imaging->EC50_Calc

Caption: A generalized workflow for in vitro characterization.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. In the PARP1 enzymatic assay, a positive control (an established PARP inhibitor like Olaparib) and a negative control (DMSO vehicle) are run in parallel. This ensures that the assay is performing as expected and provides a benchmark for the activity of the test compound. Similarly, in the cellular DNA damage assay, untreated cells serve as a baseline for endogenous levels of DNA damage, while a known inducer of DNA damage can be used as a positive control. The use of standardized cell lines and validated antibodies further enhances the reliability and reproducibility of the results.

Conclusion

The preliminary in vitro data suggest that this compound is a potent inhibitor of PARP1 and PARP2 with promising cellular activity in a BRCA-deficient context. Its biochemical potency is comparable to or exceeds that of several established PARP inhibitors. Further investigation into its PARP trapping potential, selectivity profile against other enzymes, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for the continued preclinical development of this novel investigational compound.

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Navigating the Intricacies of Drug Development: A Comparative Guide to the Pharmacokinetics of 4-Phenyl-1H-indole-7-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the ADME Profile of a Promising Class of Therapeutic Agents

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Among these, the 4-Phenyl-1H-indole-7-carboxamide scaffold has emerged as a promising framework for the development of novel inhibitors targeting a range of diseases. However, the journey from a potent compound in a petri dish to an effective therapeutic in a patient is fraught with challenges, paramount among which is the optimization of its pharmacokinetic profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives and their structural analogues.

The Critical Role of Pharmacokinetics in Drug Efficacy

The therapeutic success of any drug candidate is intrinsically linked to its pharmacokinetic properties. These properties govern the concentration of the drug that reaches its target and the duration for which it remains there. A compound with excellent in vitro potency can fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to distribute to the target tissue. Therefore, a thorough understanding and early optimization of ADME characteristics are crucial for the successful development of new chemical entities.[2][3]

A Comparative Look at the ADME Profile of Indole Carboxamide Derivatives

While a comprehensive head-to-head pharmacokinetic comparison of a series of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related indole carboxamides. By examining these analogues, we can infer the impact of specific structural modifications on the overall pharmacokinetic profile.

One notable study on indole-7-carboxamides as HIV-1 attachment inhibitors revealed that simple amide analogues can exhibit favorable human liver microsome (HLM) stability and membrane permeability, which translates into promising pharmacokinetic properties in preclinical species.[4] This highlights the potential of the indole-7-carboxamide scaffold for developing orally bioavailable drugs.

In contrast, research on certain indole-2-carboxamide derivatives has shown that while potent, they can suffer from unfavorable drug metabolism and pharmacokinetic (DMPK) properties, such as poor solubility and metabolic instability, leading to limited plasma exposure.[5] These findings underscore the critical influence of the substitution pattern on the indole ring and the nature of the carboxamide moiety on the overall ADME profile.

For instance, a systematic in vitro pharmacokinetic study on a range of indole-3-carboxamide derivatives found that most were rapidly cleared in human liver microsomes and hepatocytes and were highly protein-bound.[6][7] Lipophilicity, as indicated by Log D7.4 values, varied significantly with structural changes, a key factor influencing absorption and distribution.[6][7]

The following table summarizes key pharmacokinetic parameters for representative indole carboxamide derivatives, illustrating the impact of structural variations.

Compound Class Key Structural Features Metabolic Stability (HLM) Plasma Protein Binding Oral Bioavailability (Preclinical) Reference
Indole-7-carboxamide Simple methyl amideFavorableData not specifiedFavorable in preclinical species[4]
Indole-2-carboxamide Varied substitutionsCan be poorData not specifiedLimited plasma exposure[5]
Indole-3-carboxamide Valinate/tert-leucinate estersRapid clearanceHigh (>88%)Data not specified[6][7]

Key Experimental Protocols for Assessing Pharmacokinetics

To generate the data necessary for a comprehensive pharmacokinetic comparison, a suite of standardized in vitro and in vivo assays is employed. The choice of these assays is guided by the need to understand the journey of a drug candidate through the body.

In Vitro ADME Assays: The First Line of Assessment

Early-stage drug discovery relies heavily on in vitro assays to predict in vivo pharmacokinetics, allowing for the rapid screening and optimization of compounds.[8][9]

1. Caco-2 Permeability Assay for Oral Absorption:

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the human intestinal barrier.[10][11][12][13][] It is considered the gold standard for predicting in vivo drug absorption.[10]

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.

    • The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.

2. Metabolic Stability in Human Liver Microsomes (HLM):

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family, which are abundant in the liver.[3][15][16][17]

  • Methodology:

    • The test compound is incubated with pooled human liver microsomes at 37°C.

    • The reaction is initiated by the addition of the cofactor NADPH.

    • Aliquots are taken at different time points and the reaction is quenched.

    • The concentration of the parent compound remaining is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

3. Plasma Protein Binding (PPB) Assay:

This assay determines the extent to which a drug binds to proteins in the blood plasma, which is crucial as only the unbound (free) fraction of a drug is typically pharmacologically active and available for metabolism and excretion.[18][19][20][21][]

  • Methodology (Equilibrium Dialysis):

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

    • The system is incubated until equilibrium is reached, allowing the free drug to diffuse across the membrane.

    • The concentrations of the compound in both chambers are measured by LC-MS/MS.

    • The percentage of the drug bound to plasma proteins is calculated.

Visualizing the Path: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical in vitro ADME screening workflow and a relevant signaling pathway that indole carboxamide derivatives may target.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_invivo In Vivo Confirmation caco2 Caco-2 Permeability Assay hlm HLM Stability Assay caco2->hlm Promising Absorption ppb Plasma Protein Binding Assay hlm->ppb Good Stability pk_study Rodent PK Study ppb->pk_study Optimal Binding Signaling_Pathway cluster_cell Cellular Processes Proliferation Cell Proliferation Survival Cell Survival IndoleCarboxamide Indole-2-carboxamide Derivative (e.g., LG25) Akt Akt IndoleCarboxamide->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB NFkB->Proliferation NFkB->Survival

Caption: Inhibition of the Akt/mTOR/NF-κB signaling pathway by an indole-2-carboxamide derivative.

The In Vivo Perspective: Bridging the Gap to Clinical Relevance

While in vitro assays are invaluable for early screening, in vivo pharmacokinetic studies in animal models are essential to understand the complete picture of a drug's behavior in a complex biological system. [23][24]These studies provide critical data on parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

A typical in vivo pharmacokinetic study involves administering the drug candidate to rodents, either intravenously and orally, and collecting blood samples at various time points. [23]Plasma concentrations of the drug are then measured to construct a concentration-time curve, from which key pharmacokinetic parameters are derived. The integration of in vitro and in vivo data allows for the development of pharmacokinetic/pharmacodynamic (PK/PD) models that can help predict efficacious human doses. [25]

Conclusion: A Path Forward for this compound Derivatives

The this compound scaffold holds significant promise for the development of new therapeutics. However, success hinges on a deep and early understanding of the pharmacokinetic properties of its derivatives. By employing a systematic approach that combines robust in vitro ADME assays with confirmatory in vivo studies, researchers can effectively navigate the complexities of drug development. The comparative insights presented in this guide, drawn from studies on related indole carboxamides, provide a valuable framework for medicinal chemists and drug development teams to optimize the ADME profiles of their lead candidates, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Phenyl-1H-indole-7-carboxamide: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of a compound's potential hazards. This guide provides a comprehensive operational plan for the safe handling and disposal of 4-Phenyl-1H-indole-7-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will apply established principles of chemical safety, drawing authoritative data from the known hazards of its core structural motifs—the indole ring and the carboxamide group—and from closely related analogs. Our approach is to build a self-validating safety protocol that prioritizes the minimization of exposure through meticulous planning and the correct use of Personal Protective Equipment (PPE).

Hazard Analysis: Understanding the Risk Profile

Before handling any compound, a thorough risk assessment is paramount. This compound is a crystalline powder, a physical form that presents a potential inhalation hazard if handled improperly. Our primary safety data is extrapolated from a closely related indole compound, which is classified as Harmful if swallowed (H302) and Causes serious eye damage (H318) .

  • Oral Toxicity (H302): Accidental ingestion of even small quantities may cause adverse health effects. This necessitates strict protocols to prevent hand-to-mouth contamination.[1]

  • Serious Eye Damage (H318): The risk of severe, potentially irreversible eye damage upon contact is a critical concern. This hazard dictates that robust eye and face protection is not merely recommended, but mandatory.

  • Skin and Respiratory Irritation: While not explicitly classified for this specific molecule, related indole and carboxamide compounds are known to cause skin and respiratory irritation.[2][3] Therefore, we must assume a potential for irritation and protect against dermal contact and dust inhalation.

These known hazards form the logical basis for the stringent PPE, handling, and disposal protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the specific hazards presented by the compound's physical state and the procedure being performed. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes / Face Chemical Safety Goggles & Face ShieldRationale: Required to protect against splashes and airborne particles, directly addressing the H318 "Causes serious eye damage" hazard.[4] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing solutions.
Hands Chemical-Resistant GlovesRationale: To prevent dermal absorption and irritation. Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears before each use and changed immediately if contaminated.[4][5]
Body Fully-Buttoned Laboratory CoatRationale: To protect skin and personal clothing from contamination. A standard lab coat provides a removable barrier in case of a spill.[4][5]
Respiratory NIOSH-Approved Respirator (e.g., N95)Rationale: To prevent inhalation of the powdered compound, especially when weighing or transferring solids. Use in a well-ventilated area or a chemical fume hood is the primary engineering control; a respirator provides an essential secondary layer of protection.[6]

Operational Plans: From Preparation to Disposal

Safe handling is a complete workflow. The following protocols provide step-by-step guidance for critical operations.

PPE Selection Workflow

The physical state of the compound and the nature of the task dictate the necessary level of protection. The following workflow illustrates this decision-making process.

PPE_Workflow start Start: Prepare to handle This compound compound_state What is the physical state? start->compound_state solid Handling Solid (Powder) compound_state->solid Solid solution Handling Solution compound_state->solution Solution task_risk Is there a risk of aerosolization or splashing? ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_risk->ppe_base No ppe_face_shield Add Face Shield task_risk->ppe_face_shield Yes ppe_respirator Add Respiratory Protection (N95 Respirator or work in Fume Hood) solid->ppe_respirator solution->task_risk ppe_respirator->ppe_base ppe_face_shield->ppe_base

Caption: PPE selection workflow for this compound.

Step-by-Step Donning and Doffing of PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your laboratory coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles / Face Shield: Position your eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove technique to avoid touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles / Face Shield: Remove by handling the strap, not the front.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures for Accidental Exposure

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Disposal Plan: A Responsible Conclusion

All materials contaminated with this compound, including excess reagent, empty containers, and used PPE, must be treated as hazardous chemical waste.

Precautionary Statement P501: Dispose of contents and container to an approved waste disposal plant. Never dispose of this chemical down the drain or in regular trash.

Chemical Waste Disposal Pathway

Disposal_Workflow start Handling Complete waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids: - Used PPE (gloves, etc.) - Weighing paper - Contaminated labware waste_type->solid_waste Solid liquid_waste Contaminated Liquids: - Excess solution - Solvent rinses waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps: - Needles - Pipette tips waste_type->sharps_waste Sharps collect_solid Collect in a labeled, sealed hazardous waste bag or container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid collect_sharps Collect in a designated, puncture-proof sharps container. sharps_waste->collect_sharps disposal Arrange for pickup by Environmental Health & Safety (EH&S) for approved disposal. collect_solid->disposal collect_liquid->disposal collect_sharps->disposal

Caption: Waste disposal pathway for this compound.

By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.